molecular formula C7H14O2 B1595041 3-Ethylpentanoic acid CAS No. 58888-87-2

3-Ethylpentanoic acid

Número de catálogo: B1595041
Número CAS: 58888-87-2
Peso molecular: 130.18 g/mol
Clave InChI: ATUUSOSLBXVJKL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Ethylpentanoic acid is a useful research compound. Its molecular formula is C7H14O2 and its molecular weight is 130.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-ethylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-3-6(4-2)5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUUSOSLBXVJKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20207594
Record name Pentanoic acid, 3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58888-87-2
Record name 3-Ethylpentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58888-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentanoic acid, 3-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058888872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanoic acid, 3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethylpentanoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern chemical research and pharmaceutical development, a nuanced understanding of molecular entities is paramount. 3-Ethylpentanoic acid (CAS No: 58888-87-2), a branched-chain fatty acid, represents a molecule of significant interest. While structurally unassuming, its chemical properties and biological interactions offer a compelling narrative for researchers. This guide is designed for the discerning scientist, moving beyond a superficial listing of data to explore the causality behind its behavior. We will delve into its physicochemical characteristics, spectroscopic signature, synthetic pathways, and its emerging role as a synthetic intermediate and biologically active compound. The protocols and data herein are presented to be self-validating, grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.

Core Molecular Profile and Physicochemical Properties

This compound is a carboxylic acid characterized by a seven-carbon skeleton. Its structure consists of a pentanoic acid backbone with an ethyl group substituted at the third carbon position.[1] This branching imparts specific steric and electronic properties that influence its reactivity and physical behavior compared to its linear isomer, heptanoic acid. The carboxyl functional group is the primary site of reactivity and is responsible for its acidic nature and ability to form hydrogen bonds.[1]

Structural and General Data
IdentifierValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 58888-87-2PubChem[2]
Molecular Formula C₇H₁₄O₂PubChem[2]
Molecular Weight 130.18 g/mol PubChem[2]
SMILES CCC(CC)CC(=O)OBiosynth[3]
InChI Key ATUUSOSLBXVJKL-UHFFFAOYSA-NCymitQuimica[1]
Physical and Chemical Properties

A summary of the key physicochemical properties is crucial for predicting the behavior of this compound in various experimental conditions, from reaction setups to analytical separations.

PropertyValueSource
Appearance Colorless to pale yellow liquidCymitQuimica[1]
Density 0.9 ± 0.1 g/cm³ECHEMI[4], Chemsrc[5]
Boiling Point ~212-215 °C at 760 mmHgECHEMI[4], Chemsrc[5]
Flash Point 102.8 ± 6.9 °CECHEMI[4]
Refractive Index ~1.431ECHEMI[4]
XLogP3 2.1PubChem[2]
Topological Polar Surface Area 37.3 ŲPubChem[2]

Expertise & Experience Insight: The XLogP3 value of 2.1 indicates moderate lipophilicity. This suggests that while it has some solubility in nonpolar organic solvents, the carboxylic acid group ensures a degree of polarity. This balance is critical in drug development, influencing properties like membrane permeability and interaction with biological targets. The relatively high boiling point is a direct consequence of intermolecular hydrogen bonding between the carboxylic acid groups.

Spectroscopic Characterization: The Molecular Fingerprint

Accurate structural elucidation is the bedrock of chemical science. The combination of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provides an unambiguous identification of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying the key functional groups in this compound.

  • O-H Stretch: A very broad and strong absorption band is expected in the 2500-3500 cm⁻¹ region. This characteristic broadness is due to the strong hydrogen bonding between acid molecules in the liquid phase.[6]

  • C-H Stretch: Aliphatic C-H stretching vibrations will appear as sharp peaks just below 3000 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band characteristic of a carboxylic acid carbonyl group will be present, typically between 1700-1725 cm⁻¹.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR:

    • -COOH (1H): A very broad singlet, highly deshielded, appearing far downfield (typically 10-12 ppm). Its broadness is due to chemical exchange.[6]

    • -CH- (1H): A multiplet, located alpha to two methylene groups and beta to the carbonyl.

    • -CH₂- (alpha to COOH, 2H): A doublet, deshielded by the adjacent carbonyl group.

    • -CH₂- (in ethyl groups, 4H): A quartet, coupled to the adjacent methyl protons.

    • -CH₃ (in ethyl groups, 6H): A triplet, coupled to the adjacent methylene protons.

  • ¹³C NMR:

    • -COOH: The carbonyl carbon is the most deshielded, appearing in the 175-185 ppm region.[6]

    • -CH-: The tertiary carbon at position 3.

    • -CH₂-: Signals for the three distinct methylene carbons.

    • -CH₃: Signal for the two equivalent methyl carbons.

Mass Spectrometry (MS)

Electron ionization mass spectrometry will show a molecular ion peak ([M]⁺) at m/z = 130. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl radical (-OH, m/z = 113) and the subsequent loss of carbon monoxide (-CO, m/z = 85), which is a signature fragmentation pathway.[6]

Synthesis and Chemical Reactivity

Understanding how a molecule is synthesized and how it reacts is fundamental to its application. This compound serves as a valuable synthetic intermediate.[7]

Plausible Synthetic Pathway: Malonic Ester Synthesis

A robust and common method for preparing substituted carboxylic acids is the malonic ester synthesis. While direct synthesis for this compound is not detailed in the provided literature, a scientifically sound protocol can be extrapolated from the synthesis of its close analog, 3-methylpentanoic acid.[8] This demonstrates a logical approach to creating branched-chain acids.

Experimental Protocol: Synthesis via Diethyl Ethylmalonate

  • Deprotonation: Diethyl ethylmalonate is treated with a strong base, such as sodium ethoxide (NaOEt) in ethanol, to generate a stabilized enolate. The ethoxide anion abstracts the acidic α-hydrogen between the two ester groups.

  • Alkylation: The resulting enolate nucleophile is then alkylated with an ethyl halide, such as ethyl bromide (CH₃CH₂Br). This introduces the second ethyl group at the α-position.

  • Saponification and Decarboxylation: The resulting diethyl diethylmalonate is hydrolyzed under basic conditions (e.g., using aqueous potassium hydroxide to prevent precipitation of salts) followed by acidification (e.g., with H₂SO₄).[8] Heating the resulting dicarboxylic acid intermediate causes decarboxylation, yielding the final product, this compound.

Causality Insight: The choice of potassium hydroxide over sodium hydroxide for saponification is critical to maintain a homogenous reaction mixture, as sodium salts of the intermediate can precipitate and stall the reaction.[8] Subsequent acidification must be done with a non-volatile acid like sulfuric acid to prevent co-distillation with the product during purification.[8]

Synthesis_Workflow cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation A Diethyl Ethylmalonate C Malonate Enolate A->C Deprotonation B Sodium Ethoxide (Base) E Diethyl Diethylmalonate C->E SN2 Attack D Ethyl Bromide G This compound E->G - CO₂ F 1. KOH, H₂O 2. H₂SO₄, Heat

Caption: Malonic ester synthesis pathway for this compound.

Core Reactivity

The chemistry of this compound is dominated by its carboxyl group. It undergoes reactions typical of carboxylic acids, making it a versatile building block in organic synthesis.[1][7]

  • Neutralization: As an acid, it reacts with bases to form carboxylate salts.

  • Esterification: Reacts with alcohols under acidic conditions (e.g., Fischer esterification) to form esters. This is a fundamental transformation used to modify the molecule's properties or protect the carboxyl group.[1]

  • Amidation: The carboxyl group can be converted to an amide, often via an acyl chloride intermediate, by reacting with an amine. This is a cornerstone reaction in the synthesis of many pharmaceuticals.[7]

Reactivity_Diagram cluster_products Acid This compound R-COOH Salt Carboxylate Salt R-COO⁻ M⁺ Acid->Salt + Base (MOH) Ester Ester R-COOR' Acid->Ester + Alcohol (R'OH) + H⁺ Amide Amide R-CONR'₂ Acid->Amide 1. SOCl₂ 2. Amine (HNR'₂)

Caption: Key reactions of the this compound carboxyl group.

Applications in Research and Drug Development

This compound is more than a simple chemical intermediate; its unique structure has led to its investigation in several high-value applications.

Analytical Reference Standard

The compound is used as a fully characterized reference standard for analytical method development, validation, and quality control during drug synthesis and formulation.[9] Its purity and known spectroscopic properties allow for the accurate quantification and identification of related substances in complex matrices.

Potential Therapeutic Activity

Emerging research has highlighted the potential biological activity of this compound, making it a molecule of interest for drug discovery professionals.

  • HDAC Inhibition: It has been shown to inhibit histone deacetylase (HDAC) activity.[1][3] HDAC inhibitors are a class of compounds being actively investigated as anti-cancer agents, as they can modulate gene expression and induce cell cycle arrest and apoptosis in tumor cells.

  • Fatty Acid Synthase Inhibition: The molecule also demonstrates inhibitory effects on fatty acid synthase, an enzyme involved in the production of branched-chain fatty acids that can be hepatotoxic.[1][3] This mechanism is relevant to metabolic disorders and certain types of cancer where fatty acid metabolism is dysregulated.

Pharmacokinetic Interest

Studies in animal models have indicated that this compound possesses interesting pharmacokinetic properties. It can be converted into a more hydrophobic form by endogenous enzymes, which may enhance its absorption from the gastrointestinal tract and alter its metabolic profile in the liver.[1][3] This inherent "drug-like" characteristic makes its scaffold an attractive starting point for medicinal chemistry campaigns.

Safety and Handling

A thorough understanding of a chemical's hazard profile is non-negotiable for ensuring laboratory safety.

  • Primary Hazards: Like many carboxylic acids, this compound is expected to be an irritant. Direct contact may cause skin and serious eye irritation.[1][10] Inhalation of vapors may cause respiratory tract irritation.[10]

  • Toxicological Profile: While specific toxicological data for this compound is limited, data for structurally related compounds like 2-ethylhexanoic acid indicate potential for developmental toxicity at high oral doses in rodent studies.[11] The proposed mechanism involves liver toxicity leading to a zinc deficiency in the developing embryo.[11] This underscores the importance of minimizing exposure.

Recommended Handling Protocol:

  • Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[10]

  • First Aid:

    • Eyes: In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[10]

    • Skin: Wash off with soap and plenty of water.[10]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Consult a physician.[10]

  • Storage: Store in a tightly sealed container in a dry, well-ventilated area.

References

An In-depth Technical Guide to 3-Ethylpentanoic Acid (CAS: 58888-87-2)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Ethylpentanoic acid, a branched-chain carboxylic acid with emerging significance in organic synthesis and potential therapeutic applications. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical and physical properties, detailed synthesis and purification protocols, analytical characterization methods, potential mechanisms of action, and essential safety and handling information.

Introduction and Physicochemical Properties

This compound (CAS: 58888-87-2) is a seven-carbon carboxylic acid characterized by a pentanoic acid backbone with an ethyl group at the third carbon position.[1] This structural feature imparts specific physicochemical properties that influence its reactivity and biological activity. It typically presents as a colorless to pale yellow liquid with a characteristic odor.[1] The presence of the carboxyl group allows for hydrogen bonding, influencing its solubility in polar solvents, while the branched alkyl chain contributes to its hydrophobic nature.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 58888-87-2[2]
Molecular Formula C₇H₁₄O₂[2]
Molecular Weight 130.18 g/mol [2]
Boiling Point 215.3 ± 8.0 °C at 760 mmHg[3]
Density 0.9 ± 0.1 g/cm³[3]
pKa 4.80 ± 0.10 (Predicted)
LogP 2.19[3]
Appearance Colorless to light yellow liquid[1]
SMILES CCC(CC)CC(=O)O[2]
InChIKey ATUUSOSLBXVJKL-UHFFFAOYSA-N[2]

Synthesis and Purification: A Validated Approach via Malonic Ester Synthesis

The synthesis of this compound can be reliably achieved through the malonic ester synthesis, a classic and versatile method for the preparation of substituted carboxylic acids.[4][5][6][7] This multi-step process leverages the acidity of the α-hydrogens of diethyl malonate to facilitate alkylation, followed by hydrolysis and decarboxylation to yield the final product.

Synthesis Workflow

The overall synthetic strategy involves three key stages:

  • Enolate Formation: Deprotonation of diethyl malonate using a strong base to form a nucleophilic enolate.

  • Alkylation: Nucleophilic attack of the enolate on an ethyl halide to introduce the ethyl group.

  • Hydrolysis and Decarboxylation: Conversion of the substituted malonic ester to the corresponding dicarboxylic acid, which then readily decarboxylates upon heating to yield this compound.

SynthesisWorkflow diethyl_malonate Diethyl Malonate enolate Diethyl Malonate Enolate diethyl_malonate->enolate Deprotonation naoet Sodium Ethoxide (Base) diethyl_ethylmalonate Diethyl Ethylmalonate enolate->diethyl_ethylmalonate Alkylation (SN2) ethyl_bromide Ethyl Bromide dicarboxylic_acid Ethylmalonic Acid (Dicarboxylic Acid) diethyl_ethylmalonate->dicarboxylic_acid Hydrolysis hydrolysis Acid/Base Hydrolysis product This compound dicarboxylic_acid->product Decarboxylation decarboxylation Heat (Decarboxylation)

Figure 1: Malonic Ester Synthesis Workflow for this compound.
Detailed Experimental Protocol

This protocol is adapted from established procedures for malonic ester synthesis.[4][5][8][9][10]

Step 1: Preparation of Diethyl Ethylmalonate

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere.

  • Enolate Formation: To the stirred, hot sodium ethoxide solution, slowly add diethyl malonate (1 equivalent). A voluminous white precipitate of the sodium salt of diethyl malonate may form.[9]

  • Alkylation: Gradually add ethyl bromide (1.05 equivalents) to the reaction mixture. The heat of the reaction should maintain a gentle reflux.[9]

  • Reaction Completion and Work-up: After the addition is complete, continue to reflux the mixture for 2-3 hours, or until the reaction mixture becomes neutral. Remove the ethanol by distillation. To the residue, add water and extract the product with diethyl ether. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the ether by rotary evaporation.

  • Purification: Purify the crude diethyl ethylmalonate by vacuum distillation.

Step 2: Hydrolysis and Decarboxylation

  • Hydrolysis: Reflux the purified diethyl ethylmalonate with an excess of a strong acid (e.g., aqueous HCl or H₂SO₄) or a strong base (e.g., aqueous NaOH or KOH).[11][12]

  • Decarboxylation: If basic hydrolysis was performed, carefully acidify the reaction mixture. Heat the acidic solution to induce decarboxylation, which is typically accompanied by the evolution of carbon dioxide.

  • Isolation and Purification: After decarboxylation is complete, cool the reaction mixture and extract the this compound with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic extract with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent. The final product can be further purified by vacuum distillation.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed.

Analytical Workflow

AnalyticalWorkflow sample Synthesized This compound nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir FTIR Spectroscopy sample->ir ms Mass Spectrometry sample->ms structure_confirmation Structure Confirmation nmr->structure_confirmation purity_assessment Purity Assessment nmr->purity_assessment ir->structure_confirmation ms->structure_confirmation

Figure 2: Analytical Workflow for the Characterization of this compound.
Spectroscopic Data (Predicted and Analog-Based)

As of the date of this guide, publicly available, experimentally verified spectra for this compound are limited. The following data is based on predictions and analysis of structurally similar compounds.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl and pentanoic acid moieties. The unique proton at the C3 position would likely appear as a multiplet. The protons of the two ethyl groups would also exhibit distinct signals.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display seven distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will have the most downfield chemical shift.

  • FTIR Spectroscopy: The infrared spectrum will be dominated by a broad O-H stretching band for the carboxylic acid group (typically around 2500-3300 cm⁻¹) and a strong C=O stretching band (around 1700-1725 cm⁻¹). C-H stretching and bending vibrations will also be present.

  • Mass Spectrometry: Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 130. Common fragmentation patterns for carboxylic acids would also be observed.

Applications and Potential Mechanisms of Action

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules and pharmaceuticals.[10] Its structural motif can be incorporated into various compounds of therapeutic interest.[13]

Histone Deacetylase (HDAC) Inhibition

A significant area of interest for this compound and related short-chain fatty acids is their potential to act as histone deacetylase (HDAC) inhibitors.[14] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[15] By removing acetyl groups from histone proteins, HDACs promote a more condensed chromatin structure, leading to transcriptional repression.

HDAC inhibitors, by blocking this action, can lead to hyperacetylation of histones, resulting in a more open chromatin structure and the re-expression of silenced genes, including tumor suppressor genes.[15] This mechanism is the basis for the investigation of HDAC inhibitors as anti-cancer agents.[14] While specific IC50 values for this compound are not widely reported, its structural similarity to other known aliphatic acid HDAC inhibitors suggests it may exhibit activity in this area.

HDAC_Mechanism cluster_gene_regulation Gene Regulation cluster_inhibition Mechanism of Inhibition HDAC Histone Deacetylase (HDAC) Deacetylated_Histones Deacetylated Histones HDAC_Inhibited Inhibited HDAC Histones Acetylated Histones Histones->Deacetylated_Histones Deacetylation Chromatin_Open Open Chromatin (Active Transcription) Histones->Chromatin_Open Chromatin_Closed Condensed Chromatin (Repressed Transcription) Deacetylated_Histones->Chromatin_Closed Gene_Expression Tumor Suppressor Gene Expression Chromatin_Open->Gene_Expression Gene_Silencing Tumor Suppressor Gene Silencing Chromatin_Closed->Gene_Silencing HDACi This compound (HDAC Inhibitor) HDACi->HDAC_Inhibited Inhibition HDAC_Inhibited->Histones Prevents Deacetylation

Figure 3: Proposed Mechanism of Action of this compound as an HDAC Inhibitor.

Safety, Handling, and Toxicology

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • General Handling: Work in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Toxicology: Acute toxicity data for this compound indicates an LD50 (lethal dose, 50%) of >400 mg/kg in mice via the intraperitoneal route.[16] Short-chain fatty acids, in general, can be toxic at higher concentrations.[17][18] Studies on other short-chain fatty acids have shown that they are generally well-tolerated at lower doses.[19][20]

  • First Aid:

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

    • Skin Contact: Immediately wash with soap and water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.

Conclusion

This compound is a versatile branched-chain carboxylic acid with established utility in organic synthesis and promising potential in the field of drug discovery, particularly as a histone deacetylase inhibitor. This guide has provided a detailed framework for its synthesis, characterization, and potential applications, underpinned by established chemical principles and available scientific literature. Further research into its specific biological activities and toxicological profile will be crucial in fully elucidating its therapeutic potential.

References

3-Ethylpentanoic acid structural formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Chemistry and Application of 3-Ethylpentanoic Acid

Abstract

This compound (CAS No: 58888-87-2) is a branched-chain carboxylic acid with the molecular formula C7H14O2.[1][2][3] As a structural isomer of heptanoic acid, its unique ethyl branching at the C3 position imparts distinct physicochemical properties and reactivity. This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into its structural formula and chemical identity, physicochemical properties, a representative synthetic pathway, methods for structural elucidation, and its applications as a versatile synthetic intermediate and biologically active molecule. The document concludes with essential safety and handling protocols to ensure its proper use in a laboratory setting.

Molecular Structure and Chemical Identity

The unambiguous identification of a chemical entity is foundational to all scientific research. This compound is systematically named according to IUPAC nomenclature, which precisely describes its molecular architecture: a five-carbon (pentan-) main chain with a carboxylic acid (-oic acid) functional group and an ethyl substituent at the third carbon atom.

Key Identifiers:

  • IUPAC Name: this compound[1]

  • CAS Number: 58888-87-2[1][4][5]

  • Molecular Formula: C7H14O2[1][2][6]

  • Synonyms: Pentanoic acid, 3-ethyl-[1][2]

The structure can be represented in various formats, each serving a different purpose in chemical informatics and research.

Caption: 2D Structural Formula of this compound.

Table 1: Structural and Chemical Informatics Identifiers

Identifier Value Source
SMILES CCC(CC)CC(=O)O PubChem[1]
InChI InChI=1S/C7H14O2/c1-3-6(4-2)5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9) PubChem[1]

| InChIKey | ATUUSOSLBXVJKL-UHFFFAOYSA-N | PubChem[1] |

Physicochemical Properties

The physical and chemical properties of this compound are a direct consequence of its molecular structure. The carboxyl group allows for hydrogen bonding, while the seven-carbon aliphatic structure contributes to its hydrophobic character.[2]

Table 2: Key Physicochemical Properties

Property Value Source
Molecular Weight 130.18 g/mol PubChem[1]
Appearance Colorless to pale yellow liquid CymitQuimica[2]
Boiling Point 212-215.3 °C at 760 mmHg ECHEMI, Chemsrc[5][6]
Density ~0.9 g/cm³ ECHEMI, Chemsrc[5][6]
pKa 4.80 ± 0.10 (Predicted) Guidechem[7]

| XLogP3 | 2.1 | PubChem[1] |

The predicted pKa is typical for a short-chain carboxylic acid, indicating it is a weak acid. The XLogP3 value suggests moderate lipophilicity, a critical parameter in drug development for predicting absorption and distribution characteristics.

Synthesis and Purification: A Representative Protocol

This compound can be synthesized via several routes. A classic and reliable method is the malonic ester synthesis, which allows for the controlled formation of the α-substituted carboxylic acid backbone. While a direct protocol for this compound is not widely published, a robust procedure can be adapted from the synthesis of its close analog, 3-methylpentanoic acid, as detailed in Organic Syntheses.[8] The logic involves the alkylation of an appropriate malonic ester, followed by saponification, acidification, and thermal decarboxylation.

G start Diethyl Ethylmalonate + Ethyl Halide intermediate Saponification & Acidification start->intermediate Alkylation product Crude 3-Ethyl- pentanoic Acid intermediate->product Decarboxylation purification Fractional Distillation product->purification Purification final Pure this compound purification->final Characterization

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Malonic Ester Synthesis Approach

This protocol is a representative methodology. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

  • Saponification:

    • In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve potassium hydroxide in water.

    • Heat the solution and slowly add diethyl ethyl(ethyl)malonate (the dialkylated intermediate). The heat of saponification will cause the solution to reflux.[8]

    • Rationale: A strong base (KOH) is used to hydrolyze the two ester groups to carboxylate salts. Potassium hydroxide is often preferred over sodium hydroxide to avoid the precipitation of salts, which can create a semi-solid mass.[8]

    • After the addition is complete, continue to reflux for 2-3 hours to ensure complete hydrolysis.

  • Alcohol Removal and Acidification:

    • Dilute the reaction mixture with water and distill approximately one-third of the volume.

    • Rationale: This step is critical to remove the ethanol formed during saponification. If left in the mixture, ethanol can re-esterify the product during the acidification step, reducing the final yield.[8]

    • Cool the remaining solution in an ice bath and slowly acidify with concentrated sulfuric acid until the solution is strongly acidic (test with litmus paper).

    • Rationale: Acidification protonates the dicarboxylate to form the unstable 3-ethyl-2-carboxypentanoic acid and neutralizes excess base. Sulfuric acid is used as it is non-volatile, unlike HCl which could co-distill with the product.[8]

  • Decarboxylation and Extraction:

    • Gently heat the acidified solution. Carbon dioxide will evolve as the malonic acid derivative decarboxylates to form crude this compound, which will separate as an oily layer.

    • Separate the organic layer and extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation under atmospheric pressure. The fraction boiling around 212-215 °C should be collected.[5][6]

    • Rationale: Distillation is an effective method for purifying liquids with different boiling points from any remaining starting materials or side products.

Structural Elucidation and Analytical Characterization

Following synthesis, the identity and purity of this compound must be rigorously confirmed using a suite of analytical techniques.

  • ¹H NMR Spectroscopy (Proton NMR): The proton NMR spectrum provides detailed information about the hydrogen environments. The expected spectrum for this compound would show:

    • Two triplets corresponding to the two distinct -CH₃ groups.

    • A multiplet for the single methine (-CH) proton at the C3 position, coupled to the adjacent methylene protons.

    • Overlapping multiplets for the three -CH₂- groups.

    • A broad singlet far downfield (>10 ppm) for the acidic carboxylic acid proton (-COOH).

  • ¹³C NMR Spectroscopy (Carbon NMR): This technique reveals the number of unique carbon environments in the molecule. Due to the molecule's asymmetry, seven distinct signals are expected, including one signal in the characteristic region for a carboxylic acid carbon (~180 ppm).

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The spectrum of this compound will be dominated by two key features:

    • A very broad absorption band from approximately 2500-3300 cm⁻¹, characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

    • A strong, sharp absorption peak around 1710 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion peak (M⁺) corresponding to the molecular weight of 130.19.[9] The fragmentation pattern would likely involve the loss of the carboxyl group and characteristic cleavages of the aliphatic side chains.[10]

Applications in Research and Drug Development

This compound is more than a simple chemical; it is a valuable tool in both academic research and industrial applications, particularly in the pharmaceutical sector.

  • Synthetic Intermediate: The compound serves as a crucial building block for constructing more complex molecules.[11] Its carboxylic acid handle can be readily converted into esters, amides, and other functional groups, making it a versatile starting material for multi-step syntheses.[2][11]

  • Pharmacological Research: Derivatives of this compound are of significant interest in drug discovery. Research has shown that the molecule itself may possess biological activity:

    • HDAC Inhibition: It has been shown to inhibit histone deacetylase (HDAC) activity, a mechanism of action being explored for potential anticancer drugs.[2][12]

    • Fatty Acid Synthase Inhibition: The compound can also inhibit the enzyme fatty acid synthase, which prevents the formation of certain branched-chain fatty acids that can be toxic to the liver.[2][12]

  • Analytical Reference Standard: In pharmaceutical development and quality control, highly purified this compound is used as a characterized reference standard for method development, validation, and traceability against pharmacopeial standards.[9]

  • Other Applications: It is also used as a flavoring agent in the food industry, where its unique profile contributes to the enhancement of certain food products.[3]

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is essential for laboratory safety. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[13] All handling should occur in a well-ventilated area or a chemical fume hood.[14]

  • Hazards: this compound may cause skin and eye irritation.[2] It is a combustible liquid and should be kept away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] Keep it segregated from incompatible materials such as strong oxidizing agents.[14]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[13]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[14]

Conclusion

This compound is a well-defined branched-chain fatty acid whose structural formula dictates its chemical behavior and utility. Its moderate lipophilicity, acidic functional group, and defined stereochemistry make it a valuable intermediate for organic synthesis and a molecule of interest for pharmacological investigation. A thorough understanding of its properties, synthesis, and analytical characterization, coupled with stringent safety protocols, enables researchers and drug development professionals to effectively leverage this compound in their scientific endeavors.

References

A Technical Guide to 3-Ethylpentanoic Acid: Nomenclature, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Ethylpentanoic acid (CAS No. 58888-87-2) is a branched-chain carboxylic acid that serves as a versatile intermediate in organic and medicinal chemistry.[1][2][3] This technical guide provides a comprehensive overview of its IUPAC nomenclature, physicochemical properties, validated synthesis protocols, and current applications. By elucidating the principles behind its naming, synthesis, and use, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work. All protocols and data are presented with the practical insights of an experienced application scientist to ensure both theoretical understanding and successful experimental outcomes.

Introduction: The Significance of Branched Aliphatic Carboxylic Acids

In the landscape of drug discovery and fine chemical synthesis, the structural diversity of molecular building blocks is paramount. Simple linear aliphatic acids have their place, but the introduction of branching, as seen in this compound, offers a critical tool for modulating molecular properties. Branching can influence a molecule's hydrophobicity, steric profile, and metabolic stability. For instance, the ethyl group in this compound creates a more sterically hindered and lipophilic molecule compared to its linear counterpart, heptanoic acid. These subtle changes can have profound effects on a derivative's biological activity, receptor binding affinity, and pharmacokinetic profile. This guide focuses specifically on this compound as an exemplar of this important class of synthetic intermediates.[1][4]

IUPAC Nomenclature and Structural Elucidation

The systematic name of a compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), provides an unambiguous description of its molecular structure. For carboxylic acids, the carboxyl group (-COOH) is the highest priority functional group, dictating the numbering of the parent carbon chain.[5][6][7][8]

The IUPAC name This compound is derived as follows:[9]

  • Identify the Principal Functional Group : The molecule contains a carboxyl group (-COOH), making it a carboxylic acid.[1][5]

  • Determine the Parent Chain : The longest continuous carbon chain that includes the carboxyl carbon is identified. In this case, it is a five-carbon chain. The carboxyl carbon is always assigned position #1.[6][8]

  • Name the Parent Chain : A five-carbon alkane is pentane. Following IUPAC rules, the "-e" is dropped and the suffix "-oic acid" is added, yielding "pentanoic acid".[5][10]

  • Identify and Number Substituents : An ethyl group (-CH₂CH₃) is attached to the third carbon of the parent chain.

  • Assemble the Full Name : The substituent, with its locant, is placed before the parent name to give the final, unambiguous name: This compound .[9]

Fig 1. A flowchart illustrating the IUPAC naming convention for this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is essential for its handling, purification, and application in synthesis. This compound is a colorless to pale yellow liquid with a distinct odor.[1] Its key properties are summarized below.

PropertyValueSource
CAS Number 58888-87-2[9][11][12][13][14]
Molecular Formula C₇H₁₄O₂[1][9][12][13]
Molecular Weight 130.18 g/mol [9][12]
Boiling Point ~212-215 °C at 760 mmHg[12][14][15]
Density ~0.9 g/cm³[12][14]
pKa ~4.80 (Predicted)[11]
Refractive Index ~1.431[12]

From an analytical standpoint, the identity and purity of this compound would be confirmed by spectroscopic methods. While a specific spectrum is not provided in the search results, a senior scientist would anticipate the following characteristic signals:

  • ¹H NMR : A broad singlet for the acidic proton (-COOH), complex multiplets for the methine proton at C3 and the four methylene protons (-CH₂-), and overlapping triplets for the two methyl groups (-CH₃).

  • ¹³C NMR : A signal in the range of 170-180 ppm for the carbonyl carbon, and several signals in the aliphatic region (10-50 ppm) for the other six carbons.

  • IR Spectroscopy : A very broad O-H stretch from ~2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer) and a strong C=O stretch at ~1710 cm⁻¹.

Synthesis and Purification Protocol

A common and reliable method for synthesizing branched carboxylic acids like this compound is through the malonic ester synthesis. This method provides good control over the final structure. The following protocol is a representative procedure adapted from established methods for similar compounds.

Experimental Protocol: Synthesis via Diethyl Malonate Alkylation

Objective: To synthesize this compound from diethyl malonate and 1-bromopropane.

Materials:

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Diethyl malonate

  • 1-Bromopropane

  • Potassium hydroxide (KOH)

  • Sulfuric acid (H₂SO₄), concentrated

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Deprotonation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen). Causality: Ethanol is the solvent of choice as its conjugate base is the alkoxide used, preventing transesterification. An inert atmosphere prevents reaction with atmospheric moisture.

  • First Alkylation: Add diethyl malonate dropwise to the stirred solution. The ethoxide acts as a strong base to deprotonate the acidic α-carbon of the malonic ester, forming a nucleophilic enolate.

  • Second Alkylation: To the resulting enolate solution, add 1-bromopropane dropwise. The enolate will displace the bromide in an Sₙ2 reaction. Allow the reaction to reflux for 2-3 hours to ensure complete alkylation.

  • Saponification: After cooling, add a concentrated aqueous solution of potassium hydroxide (KOH). Reflux the mixture for several hours. Causality: This step hydrolyzes both ester groups to carboxylates, forming a dicarboxylic acid salt.

  • Decarboxylation: Cool the reaction mixture in an ice bath and slowly acidify with concentrated sulfuric acid until the pH is ~1-2. Gently heat the solution. Causality: Acidification protonates the carboxylates. The resulting β-keto acid structure is unstable to heat and readily decarboxylates, releasing CO₂ and yielding the final product.

  • Workup and Extraction: After cooling, extract the aqueous layer multiple times with diethyl ether. Combine the organic extracts. Causality: The product is more soluble in the organic solvent, allowing for its separation from inorganic salts.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process Steps Reactant1 Diethyl Malonate Step1 1. Alkylation Reactant1->Step1 Reactant2 1-Bromopropane Reactant2->Step1 Base Sodium Ethoxide (NaOEt) Base->Step1 Hydrolysis Potassium Hydroxide (KOH) Step2 2. Saponification (Ester Hydrolysis) Hydrolysis->Step2 Acid Sulfuric Acid (H₂SO₄) Step3 3. Acidification & Decarboxylation Acid->Step3 Intermediate1 Dialkylated Malonic Ester Step1->Intermediate1 Intermediate2 Dicarboxylate Salt Step2->Intermediate2 Step4 4. Extraction & Purification Step3->Step4 Product Final Product: This compound Step4->Product Intermediate1->Step2 Intermediate2->Step3

Fig 2. A generalized workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial synthetic intermediate for constructing more complex molecules.[2] Its structural motif can be incorporated into various therapeutic candidates.

  • Synthetic Intermediate: The compound is a building block in organic synthesis.[1][2] Its carboxylic acid group can be readily converted into esters, amides, acid chlorides, or reduced to an alcohol, providing a versatile handle for further molecular elaboration.[1] It is a starting material for derivatives like (2S)-2-acetamido-3-ethylpentanoic acid, a non-proteinogenic amino acid with potential research applications.[2]

  • Potential Biological Activity: While data is limited, some research suggests that this compound and its derivatives may possess biological activity. It has been investigated for potential inhibition of histone deacetylase (HDAC) and fatty acid synthase, which are targets in anticancer drug research.[4] It has also been used as a flavoring agent in the food industry.[3]

  • Reference Standard: In pharmaceutical development, well-characterized compounds like this compound are used as reference standards for analytical method development, validation, and quality control during the synthesis of related APIs.[13]

Conclusion

This compound is a structurally simple yet synthetically valuable branched-chain carboxylic acid. Its unambiguous IUPAC name reflects a logical, rule-based system that is fundamental to chemical communication. The compound's accessible synthesis and versatile reactivity make it a useful building block for researchers in organic chemistry and drug discovery. A firm grasp of its properties, nomenclature, and synthesis is essential for any scientist aiming to incorporate this or similar branched structures into more complex molecular designs.

References

An In-depth Technical Guide to 3-Ethylpentanoic Acid and Its Chemical Identity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Ethylpentanoic acid, a branched-chain fatty acid with significant applications in organic synthesis and potential roles in pharmaceutical and biomedical research. Designed for researchers, scientists, and drug development professionals, this document delves into the nomenclature, synthesis, physicochemical properties, and biological significance of this versatile molecule.

Nomenclature and Identification: Establishing a Clear Chemical Identity

Accurate and unambiguous identification of a chemical entity is paramount in scientific research and development. This compound is known by several synonyms and is cataloged in numerous chemical databases. Establishing a clear understanding of its various identifiers is the first step in any rigorous scientific investigation.

The systematic IUPAC name for this compound is This compound .[1] This name is derived from the five-carbon pentanoic acid backbone, with an ethyl group substituent at the third carbon position. The molecule is also commonly referred to as 3-ethylvaleric acid .[2]

A comprehensive list of synonyms and identifiers is presented in Table 1, providing a robust reference for literature searches and material procurement.

Identifier TypeValueAuthoritative Source(s)
IUPAC Name This compoundPubChem[1]
CAS Number 58888-87-2PubChem, ChemicalBook[1][3]
Molecular Formula C₇H₁₄O₂PubChem[1]
Molecular Weight 130.18 g/mol PubChem[1]
InChI Key ATUUSOSLBXVJKL-UHFFFAOYSA-NPubChem[1]
SMILES CCC(CC)CC(=O)OPubChem[1]
Common Synonyms 3-ethyl-pentanoic acid, Pentanoic acid, 3-ethyl-, 3-ethylvaleric acidPubChem, Axios Research[1][2]
Database IDs PubChem CID: 134460, ChemSpider ID: 118435, BRN: 1747327PubChem[1]

Synthesis of this compound: A Comparative Analysis of Methodologies

The synthesis of this compound can be approached through several classic and modern organic chemistry reactions. The choice of synthetic route often depends on the desired scale, purity requirements, and the availability of starting materials. Here, we discuss the most prominent and reliable methods.

Malonic Ester Synthesis: The Classic and Reliable Route

The malonic ester synthesis is a robust and well-established method for the preparation of substituted carboxylic acids, making it an ideal choice for the synthesis of this compound.[4][5] This method's reliability is underscored by its inclusion in the esteemed Organic Syntheses collection for analogous compounds.[4]

The causality behind this experimental choice lies in the high acidity of the α-protons of diethyl malonate, which allows for easy deprotonation with a standard base like sodium ethoxide to form a stable enolate. This nucleophilic enolate can then be alkylated. For this compound, a symmetrical dialkylation is required.

Experimental Protocol: Synthesis of this compound via Malonic Ester Synthesis (Adapted from Organic Syntheses)

This protocol is adapted from the validated procedure for the synthesis of 3-methylpentanoic acid and is expected to provide a good yield of the target compound.[4]

Step 1: Deprotonation of Diethyl Malonate

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium ethoxide in absolute ethanol.

  • While stirring, add diethyl malonate dropwise to the solution. The reaction is exothermic.

Step 2: Dialkylation with Ethyl Bromide

  • To the resulting solution of the diethyl malonate enolate, add ethyl bromide dropwise.

  • Reflux the mixture for 2-3 hours to ensure complete dialkylation. The enolate will displace the bromide in an Sₙ2 reaction.

  • Repeat the deprotonation and alkylation with a second equivalent of ethyl bromide.

Step 3: Saponification and Acidification

  • To the dialkylated ester, add a solution of potassium hydroxide in water.

  • Reflux the mixture for 2-3 hours to hydrolyze the ester groups to carboxylates.

  • After cooling, carefully acidify the reaction mixture with concentrated sulfuric acid. This will protonate the carboxylates and induce decarboxylation of the geminal diacid upon heating.

Step 4: Decarboxylation and Purification

  • Gently heat the acidified solution to effect decarboxylation, which will be evident by the evolution of carbon dioxide.

  • The resulting this compound will form a separate layer. Isolate the organic layer.

  • Purify the crude acid by distillation under reduced pressure.

Expected Yield: Based on the synthesis of the analogous 3-methylpentanoic acid, a yield of 60-70% can be expected.[4]

malonic_ester_synthesis diethyl_malonate Diethyl Malonate enolate Enolate Intermediate diethyl_malonate->enolate 1. NaOEt dialkylated_ester Diethyl 2,2-diethylmalonate enolate->dialkylated_ester 2. CH3CH2Br (2 eq.) dicarboxylate Potassium 2,2-diethylmalonate dialkylated_ester->dicarboxylate 3. KOH, H2O, Heat diacid 2,2-diethylmalonic Acid dicarboxylate->diacid 4. H2SO4 final_product This compound diacid->final_product 5. Heat (-CO2)

Caption: Workflow for the malonic ester synthesis of this compound.

Alternative Synthetic Routes

While malonic ester synthesis is a reliable method, other approaches can also be employed:

  • Oxidation of 3-Ethyl-1-pentanol or 3-Ethylpentanal: The corresponding primary alcohol or aldehyde can be oxidized to the carboxylic acid using standard oxidizing agents such as potassium permanganate or Jones reagent. This method is straightforward but may require the prior synthesis of the alcohol or aldehyde precursor.

  • Catalytic Carboxylation: Modern catalytic methods, such as the hydrocarboxylation of alkenes, present a more atom-economical approach. In principle, the catalytic addition of carbon monoxide and a hydrogen source to 3-heptene could yield this compound. These methods often employ transition metal catalysts and are an area of active research.

Table 2: Comparison of Synthetic Methodologies

MethodStarting MaterialsTypical YieldAdvantagesDisadvantages
Malonic Ester Synthesis Diethyl malonate, Ethyl bromide60-70%[4]Reliable, well-established, good yieldMulti-step, uses stoichiometric base
Oxidation 3-Ethyl-1-pentanol or 3-EthylpentanalVariableCan be high-yielding, straightforwardPrecursor may not be readily available
Catalytic Carboxylation 3-Heptene, CO, H₂ sourceVariableAtom-economical, potentially greenerMay require specialized catalysts and conditions

Physicochemical and Spectroscopic Characterization

A thorough characterization of this compound is essential for its use as a reference standard or as a building block in further synthesis.[2] The data presented below are compiled from authoritative databases and are crucial for quality control and analytical method development.

Table 3: Physicochemical Properties of this compound

PropertyValueSource
Boiling Point 209-211 °CChemicalBook
Density 0.923 g/mL at 25 °CChemicalBook
Refractive Index 1.426ChemicalBook
Flash Point 113 °CChemicalBook
pKa ~4.8Predicted
Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques. The following data are representative of the expected spectra and are available for reference in the Spectral Database for Organic Compounds (SDBS).[6][7][8][9][10]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethyl and pentanoic acid moieties. The methine proton at the C3 position will appear as a multiplet, coupled to the adjacent methylene protons. The terminal methyl groups of the ethyl substituents will present as a triplet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for each of the unique carbon atoms in the molecule, providing a clear carbon fingerprint.

  • IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid, and a strong, sharp absorption around 1710 cm⁻¹ corresponding to the C=O stretching of the carbonyl group.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (130.18 g/mol ), along with characteristic fragmentation patterns.

Applications and Biological Significance

This compound is more than just a synthetic intermediate; as a branched-chain fatty acid (BCFA), it belongs to a class of molecules with emerging biological significance.[11][12][13][14][15]

Role as a Synthetic Precursor in Drug Development

The structural motif of this compound is found in various biologically active molecules. Its carboxylic acid functional group allows for a wide range of chemical transformations, such as amidation and esterification, making it a valuable building block for creating libraries of compounds for drug discovery.[16][17][18][19][20]

A notable structural analogue is valproic acid (2-propylpentanoic acid) , a widely used antiepileptic drug and mood stabilizer.[17][21][22][23] The clinical success of valproic acid highlights the therapeutic potential of small, branched-chain fatty acids and provides a strong rationale for the exploration of its analogues, such as this compound, in neuroscience and other therapeutic areas.

Potential as a Bioactive Molecule

Recent research has begun to uncover the roles of BCFAs in various biological processes. While specific studies on this compound are limited, there is evidence to suggest it may act as an inhibitor of key enzymes involved in cellular metabolism and epigenetic regulation.[24]

  • Histone Deacetylase (HDAC) Inhibition: Valproic acid is a known HDAC inhibitor, and it is plausible that this compound shares this activity.[17][22] HDAC inhibitors are a class of anticancer agents that can induce cell cycle arrest, differentiation, and apoptosis in tumor cells by altering the acetylation state of histones and other proteins.[24]

  • Fatty Acid Synthase (FASN) Inhibition: There are indications that this compound may inhibit fatty acid synthase, a key enzyme in the de novo synthesis of fatty acids.[24] FASN is often overexpressed in cancer cells to meet the high demand for lipids for membrane biogenesis and signaling.

biological_activity cluster_hdac HDAC Inhibition cluster_fasn FASN Inhibition tea This compound hdac Histone Deacetylase (HDAC) tea->hdac Inhibits histones Histones hdac->histones Deacetylates chromatin Chromatin Relaxation histones->chromatin Compaction gene_expression Altered Gene Expression chromatin->gene_expression Repression cell_proliferation Cell Proliferation gene_expression->cell_proliferation Leads to Arrest/Apoptosis tea2 This compound fasn Fatty Acid Synthase (FASN) tea2->fasn Inhibits lipid_synthesis De Novo Lipid Synthesis fasn->lipid_synthesis Catalyzes membrane_biogenesis Membrane Biogenesis lipid_synthesis->membrane_biogenesis membrane_biogenesis->cell_proliferation

Caption: Putative mechanisms of action for this compound.

Conclusion and Future Directions

This compound is a well-defined chemical entity with a solid foundation in classic organic synthesis. Its true potential, however, may lie in its biological activities. As a branched-chain fatty acid and a structural analogue of the blockbuster drug valproic acid, it represents an intriguing starting point for the development of new therapeutics.

Future research should focus on a more detailed exploration of its biological targets, including quantitative assays to determine its potency as an HDAC and FASN inhibitor. Furthermore, the synthesis of derivatives of this compound could lead to the discovery of novel compounds with enhanced therapeutic properties. This guide serves as a foundational resource for researchers embarking on such investigations.

References

An In-depth Technical Guide to the Solubility of 3-Ethylpentanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of 3-ethylpentanoic acid in organic solvents, tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple data sheet, this document delves into the theoretical underpinnings of solubility, provides detailed experimental protocols for its determination, and offers insights into the practical application of this knowledge.

Introduction: The Significance of Solubility in Scientific Research

Solubility, a fundamental physicochemical property, dictates the behavior of a compound in a given solvent system. For a molecule like this compound, a branched-chain carboxylic acid, understanding its solubility profile is paramount in a multitude of applications. In pharmaceutical development, solubility influences drug absorption, distribution, metabolism, and excretion (ADME) properties, directly impacting bioavailability. In chemical synthesis and process chemistry, solvent selection based on solubility is critical for reaction kinetics, purification, and crystallization processes. This guide will equip the reader with the foundational knowledge and practical methodologies to expertly navigate the solubility landscape of this compound.

Theoretical Framework: Understanding the "Why" Behind Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces and thermodynamics. The dissolution of this compound in an organic solvent is an equilibrium process where the energy required to break the solute-solute and solvent-solvent interactions is balanced by the energy released from the formation of solute-solvent interactions.

The key intermolecular forces at play include:

  • Hydrogen Bonding: The carboxylic acid functional group of this compound is a potent hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). Protic solvents like alcohols (e.g., methanol, ethanol) can engage in strong hydrogen bonding with the carboxylic acid, leading to high solubility. Aprotic polar solvents such as acetone and ethyl acetate can act as hydrogen bond acceptors, also promoting solubility.

  • Dipole-Dipole Interactions: The carbonyl group in this compound imparts a significant dipole moment to the molecule. Polar aprotic solvents with large dipole moments (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)) can effectively solvate the acid through these interactions.

  • Van der Waals Forces (London Dispersion Forces): The nonpolar alkyl backbone of this compound, including the ethyl branch, interacts with nonpolar solvents like hexane and toluene through these weaker, transient forces. As the size of the nonpolar alkyl chain increases in carboxylic acids, their solubility in polar solvents tends to decrease, while solubility in nonpolar solvents increases[1].

The thermodynamic favorability of dissolution is described by the Gibbs free energy change (ΔG_sol):

ΔG_sol = ΔH_sol - TΔS_sol

Where ΔH_sol is the enthalpy of solution and ΔS_sol is the entropy of solution. A negative ΔG_sol indicates a spontaneous dissolution process. The enthalpy term reflects the net energy change from breaking and forming bonds, while the entropy term relates to the increase in disorder as the solute dissolves.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for predicting and interpreting its solubility.

PropertyValueReference
Molecular Formula C₇H₁₄O₂[2][3]
Molecular Weight 130.18 g/mol [2][3]
Boiling Point 212 °C[4]
Density 0.9 ± 0.1 g/cm³[4]
XLogP3 2.1

The XLogP3 value of 2.1 suggests a moderate lipophilicity, indicating that this compound will exhibit appreciable solubility in both polar and nonpolar organic solvents, a notion that will be explored experimentally.

Experimental Determination of Solubility: A Validated Protocol

While predictive models can offer initial estimates, precise and reliable solubility data must be determined experimentally. The isothermal shake-flask method is the gold standard for determining equilibrium solubility. This protocol provides a self-validating system to ensure data integrity.

Diagram of the Experimental Workflow

experimental_workflow prep Preparation of Saturated Solution equil Equilibration prep->equil Incubate with agitation (e.g., 24-72h at constant T) sampling Sampling and Filtration equil->sampling Withdraw supernatant quant Quantification (HPLC/UPLC-MS/MS) sampling->quant Filter (e.g., 0.22 µm PTFE) data Data Analysis and Reporting quant->data Generate calibration curve and determine concentration

Caption: A streamlined workflow for the experimental determination of solubility.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • To a series of glass vials, add an excess amount of this compound. The visual presence of undissolved solid is crucial for ensuring that equilibrium is reached.

    • Add a precise volume of the desired organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, diethyl ether, dichloromethane, chloroform, toluene, hexane, DMSO, DMF) to each vial.

    • Securely cap the vials to prevent solvent evaporation, which would artificially inflate the measured solubility.

  • Equilibration:

    • Place the vials in a constant temperature incubator with agitation (e.g., an orbital shaker or rotator). A standard temperature of 25 °C is often used, but this can be varied to study the temperature dependence of solubility.

    • Allow the solutions to equilibrate for a sufficient period, typically 24 to 72 hours. To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when consecutive measurements show no significant change in concentration.

  • Sampling and Filtration:

    • Once equilibrium is established, carefully withdraw a sample of the supernatant using a syringe. Avoid disturbing the solid material at the bottom of the vial.

    • Immediately filter the sample through a syringe filter (e.g., a 0.22 µm PTFE filter for organic solvents) into a clean vial. This step is critical to remove any undissolved micro-particulates, which would lead to an overestimation of solubility.

  • Quantification:

    • The concentration of this compound in the filtered supernatant can be accurately determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are preferred for their sensitivity and specificity[5][6].

    • HPLC Method Development (Illustrative Example):

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

      • Detection: UV detection at a wavelength where this compound has some absorbance (typically low for non-aromatic carboxylic acids, so other methods may be better) or, more universally, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent used for the solubility experiment. Inject these standards to generate a calibration curve by plotting the instrument response versus concentration. The linearity of this curve (R² > 0.99) is a key validation point.

    • Sample Analysis: Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample and determine its concentration from the calibration curve.

  • Data Analysis and Reporting:

    • Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).

    • Repeat the entire experiment at least in triplicate to ensure the reproducibility of the results and report the mean solubility with the standard deviation.

Expected Solubility Profile and Discussion

While specific quantitative data for this compound is not widely published, a qualitative and semi-quantitative profile can be predicted based on its structure and the properties of the solvents.

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Methanol, EthanolHighStrong hydrogen bonding interactions between the solvent's hydroxyl group and the acid's carboxyl group.
Polar Aprotic Acetone, Ethyl Acetate, DMSO, DMFHigh to ModerateDipole-dipole interactions and the ability of these solvents to act as hydrogen bond acceptors. DMSO and DMF are particularly strong solvents for a wide range of organic molecules[7].
Nonpolar Aromatic TolueneModerateVan der Waals forces between the solvent's aromatic ring and the acid's alkyl chain. Some weak π-interactions may also contribute.
Nonpolar Aliphatic Hexane, HeptaneLow to ModeratePrimarily driven by weaker van der Waals forces. The "like dissolves like" principle suggests some solubility due to the nonpolar alkyl portion of the acid.
Halogenated Dichloromethane, ChloroformModerateDipole-dipole interactions and the ability to dissolve a wide range of organic compounds.

It is important to note that the presence of water can significantly enhance the solubility of carboxylic acids in some organic solvents[8][9][10]. This is due to the formation of hydrogen-bonded networks involving the acid, the organic solvent, and water.

Visualizing Molecular Interactions

The following diagram illustrates the primary intermolecular forces between this compound and different types of organic solvents.

molecular_interactions cluster_solute This compound cluster_solvents Organic Solvents solute C₇H₁₄O₂ protic Polar Protic (e.g., Ethanol) solute->protic Strong Hydrogen Bonding aprotic Polar Aprotic (e.g., Acetone) solute->aprotic Dipole-Dipole & H-Bond Accepting nonpolar Nonpolar (e.g., Hexane) solute->nonpolar Van der Waals Forces

Caption: Key intermolecular forces governing solubility.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. The emphasis has been placed on the underlying scientific principles and a robust, validated experimental protocol. For researchers in drug development and chemical synthesis, the methodologies outlined here will enable the generation of high-quality, reliable solubility data, which is a critical prerequisite for successful project outcomes.

Future work could involve the systematic determination of the solubility of this compound in a wide range of binary solvent mixtures, which are often employed in industrial processes. Additionally, the application of predictive models, such as COSMO-RS or machine learning algorithms, trained with experimentally determined data, could further accelerate solvent screening for specific applications[11][12].

References

An In-depth Technical Guide to 3-Ethylpentanoic Acid: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethylpentanoic acid (CAS No. 58888-87-2), a branched-chain carboxylic acid, has emerged from relative obscurity to become a molecule of significant interest in organic synthesis and medicinal chemistry.[1][2] This guide provides a comprehensive overview of this compound, tracing its probable historical synthesis through classical methods to modern preparative techniques. It will delve into its physicochemical properties, spectroscopic characterization, and burgeoning applications as a synthetic intermediate and a biologically active compound. Particular focus will be given to its role as a histone deacetylase (HDAC) inhibitor and its potential in drug discovery.[3][4]

Introduction: The Significance of a Branched-Chain Carboxylic Acid

This compound is a seven-carbon branched-chain fatty acid with the molecular formula C7H14O2.[1][3] Its structure, featuring an ethyl group at the third carbon position, imparts unique physical and chemical properties that distinguish it from its linear isomer, heptanoic acid.[1] These properties, including altered solubility and steric hindrance, make it a valuable building block in the synthesis of complex organic molecules and pharmaceuticals.[2][5] While naturally occurring in the human body, its synthetic utility has driven much of the recent scientific interest.[3][6] This guide will explore the journey of this compound from its likely origins in early organic synthesis to its current-day applications.

Historical Perspective: A Probable Path to Discovery

While the exact date and discoverer of this compound are not prominently documented in readily available historical records, its synthesis can be logically inferred to have originated from the well-established methodologies for the creation of substituted carboxylic acids developed in the 19th and early 20th centuries. The most probable historical route to its first synthesis is the malonic ester synthesis .

The Malonic Ester Synthesis: A Classic Approach

The malonic ester synthesis is a versatile and time-honored method for preparing substituted acetic acids.[7][8] Given its reliability, it is highly probable that this compound was first synthesized using this procedure. The synthesis involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.[8][9]

Conceptual Workflow of Malonic Ester Synthesis for this compound:

Caption: A logical workflow for the synthesis of this compound via the malonic ester synthesis.

Experimental Protocol: A Probable Historical Synthesis

The following protocol is a representative, step-by-step methodology for the synthesis of this compound based on the principles of the malonic ester synthesis.

  • Preparation of Diethyl ethylmalonate:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

    • To the cooled sodium ethoxide solution, add diethyl malonate dropwise with stirring.

    • Slowly add one equivalent of ethyl bromide to the resulting solution.

    • Reflux the mixture for several hours to ensure complete mono-alkylation.

    • Isolate the diethyl ethylmalonate by distillation under reduced pressure.

  • Second Alkylation to form Diethyl diethylmalonate:

    • Repeat the process by reacting diethyl ethylmalonate with another equivalent of sodium ethoxide and ethyl bromide.

    • Reflux the mixture to yield diethyl diethylmalonate.

    • Purify the product by distillation.

  • Hydrolysis and Decarboxylation:

    • Saponify the purified diethyl diethylmalonate by refluxing with a concentrated solution of sodium hydroxide.

    • Acidify the resulting solution of the disodium salt with a strong acid (e.g., sulfuric acid).

    • Heat the acidified solution to induce decarboxylation of the resulting diethylmalonic acid.

    • The this compound can then be isolated by extraction with an organic solvent, followed by drying and distillation.

Modern Synthetic Methodologies

While the malonic ester synthesis remains a viable route, modern organic chemistry offers more streamlined and efficient methods for the preparation of this compound. These often involve the oxidation of corresponding aldehydes or alcohols.

Oxidation of 3-Ethylpentanal

A common modern approach would involve the oxidation of 3-ethylpentanal. This method is analogous to the preparation of other branched-chain carboxylic acids.[10]

Reaction Scheme:

Caption: General scheme for the synthesis of this compound via oxidation of the corresponding aldehyde.

Experimental Protocol: Oxidation of 3-Ethylpentanal

  • Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Reaction: Dissolve 3-ethylpentanal in a suitable solvent such as acetone.

  • Oxidation: Cool the solution in an ice bath and slowly add an oxidizing agent (e.g., Jones reagent) dropwise, maintaining the temperature below a certain threshold to control the reaction.

  • Work-up: After the reaction is complete (monitored by TLC), quench the excess oxidizing agent.

  • Isolation: Extract the this compound with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by distillation or column chromatography.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of this compound is crucial for its application in research and development.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 58888-87-2[11][12]
Molecular Formula C7H14O2[1][3]
Molecular Weight 130.18 g/mol [3][11]
Boiling Point ~210-212 °C[2]
Density ~0.9 g/cm³
Appearance Colorless to pale yellow liquid[1]
Odor Distinctive, slightly unpleasant[1][2]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two ethyl groups and the methylene protons adjacent to the carboxylic acid.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the seven carbon atoms, including the carbonyl carbon of the carboxylic acid.

  • IR Spectroscopy: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid, along with a strong C=O stretching absorption around 1710 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Applications in Synthesis and Drug Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules.[2][5] Its branched structure can be strategically incorporated to influence the pharmacological properties of a final drug substance.

Synthetic Intermediate

The carboxylic acid functionality of this compound allows for a variety of chemical transformations, including:

  • Esterification: Reaction with alcohols to form esters, which can be used as fragrances, flavors, or plasticizers.

  • Amidation: Reaction with amines to form amides, a common functional group in pharmaceuticals.

  • Reduction: Reduction to the corresponding alcohol, 3-ethyl-1-pentanol.

  • Halogenation: Conversion to the acyl halide, which is a more reactive intermediate.

Biological Activity and Drug Discovery

Recent research has highlighted the biological activity of this compound, particularly its role as a histone deacetylase (HDAC) inhibitor.[3][4] HDACs are a class of enzymes that play a crucial role in gene expression, and their inhibition has been a successful strategy in cancer therapy. The ability of this compound to inhibit HDACs makes it and its derivatives interesting candidates for further investigation in oncology.[3]

Furthermore, this compound has been shown to inhibit fatty acid synthase, an enzyme involved in fatty acid biosynthesis.[3] This suggests potential applications in metabolic disorders.

Signaling Pathway Implication:

Caption: The inhibitory effect of this compound on HDAC, leading to altered gene expression.

Conclusion and Future Outlook

This compound, a seemingly simple branched-chain carboxylic acid, holds significant potential for both synthetic and medicinal chemistry. While its precise historical discovery remains to be pinpointed, its synthesis via classical methods like the malonic ester synthesis is highly probable. Modern synthetic routes provide efficient access to this compound, enabling further exploration of its applications. The discovery of its biological activities, particularly as an HDAC inhibitor, opens up new avenues for drug discovery and development. Future research will likely focus on the synthesis and evaluation of novel derivatives of this compound with enhanced potency and selectivity for various biological targets.

References

natural occurrence of 3-Ethylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Natural Occurrence of 3-Ethylpentanoic Acid

Introduction

Section 1: The Biosynthetic Blueprint - The Nexus of Branched-Chain Amino Acid Catabolism

The most probable route for the natural synthesis of this compound is through the catabolism of the essential branched-chain amino acid (BCAA), L-isoleucine. This metabolic pathway is highly conserved across mammals, bacteria, and fungi, and it generates key intermediates with the appropriate carbon skeleton for the formation of this compound[2][3][4][5][6][7][8][9].

The Isoleucine Degradation Pathway

The breakdown of L-isoleucine is a multi-step enzymatic process that primarily occurs within the mitochondria[10]. The initial steps involve the conversion of isoleucine to acetyl-CoA and propionyl-CoA, which can then enter central carbon metabolism[4][5].

The key stages of this pathway are as follows:

  • Transamination: L-isoleucine is first converted to (S)-3-methyl-2-oxopentanoate by a branched-chain amino acid aminotransferase.

  • Oxidative Decarboxylation: (S)-3-methyl-2-oxopentanoate is then oxidatively decarboxylated to (S)-2-methylbutanoyl-CoA by the branched-chain α-keto acid dehydrogenase complex.

  • β-Oxidation-like Steps: A series of reactions analogous to β-oxidation ensue, leading to the formation of acetyl-CoA and propionyl-CoA.

Hypothesized Formation of this compound

While the primary flux of isoleucine catabolism leads to acetyl-CoA and propionyl-CoA, the formation of this compound can be hypothesized as a result of "metabolic leakage" or the action of enzymes with broader substrate specificity on the intermediates of this pathway. One plausible point of divergence is from the α-keto acid intermediate, (S)-3-methyl-2-oxopentanoate. Alternative enzymatic reduction and subsequent modification of this intermediate, or related downstream acyl-CoA esters, could lead to the formation of this compound.

Below is a diagram illustrating the established isoleucine degradation pathway and a proposed ancillary route to this compound.

Isoleucine_Catabolism cluster_main_pathway Established Isoleucine Catabolism cluster_hypothetical_pathway Hypothesized Formation of this compound L-Isoleucine L-Isoleucine 3-Methyl-2-oxopentanoate 3-Methyl-2-oxopentanoate L-Isoleucine->3-Methyl-2-oxopentanoate Branched-chain amino acid aminotransferase 2-Methylbutanoyl-CoA 2-Methylbutanoyl-CoA 3-Methyl-2-oxopentanoate->2-Methylbutanoyl-CoA Branched-chain α-keto acid dehydrogenase 3-Ethylpentanoic_acid This compound 3-Methyl-2-oxopentanoate->3-Ethylpentanoic_acid Alternative Reductase/ Decarboxylase Activity (Hypothetical) Tiglyl-CoA Tiglyl-CoA 2-Methylbutanoyl-CoA->Tiglyl-CoA Acyl-CoA dehydrogenase 2-Methyl-3-hydroxybutanoyl-CoA 2-Methyl-3-hydroxybutanoyl-CoA Tiglyl-CoA->2-Methyl-3-hydroxybutanoyl-CoA Enoyl-CoA hydratase 2-Methylacetoacetyl-CoA 2-Methylacetoacetyl-CoA 2-Methyl-3-hydroxybutanoyl-CoA->2-Methylacetoacetyl-CoA 3-Hydroxyacyl-CoA dehydrogenase Acetyl-CoA Acetyl-CoA 2-Methylacetoacetyl-CoA->Acetyl-CoA β-ketothiolase Propionyl-CoA Propionyl-CoA 2-Methylacetoacetyl-CoA->Propionyl-CoA β-ketothiolase TCA_Cycle TCA Cycle Acetyl-CoA->TCA_Cycle Enters Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Propionyl-CoA carboxylase, Methylmalonyl-CoA mutase Succinyl-CoA->TCA_Cycle Enters

Caption: Isoleucine catabolism and hypothesized this compound formation.

Section 2: Potential Natural Sources

Based on the biosynthetic blueprint, several natural environments and organisms emerge as prime candidates for the production of this compound.

The Microbial World: A Reservoir of Chemical Diversity

Microorganisms, particularly bacteria and fungi, are prolific producers of a vast array of volatile organic compounds (VOCs), including a diverse range of carboxylic acids[10][11][12].

  • Rumen Microbiota: The rumen of ruminant animals is a complex anaerobic environment teeming with microorganisms that ferment ingested plant matter. These microbes are known to synthesize a wide variety of odd- and branched-chain fatty acids (BCFAs) from precursors like branched-chain amino acids[13][14][15][16]. The fatty acid profiles of rumen bacteria are rich in BCFAs, which are subsequently incorporated into the milk and meat of the host animal[14][17][18][19]. Given the high flux of BCAA metabolism in this environment, the rumen is a highly probable source of this compound.

  • Soil and Environmental Bacteria: Soil-dwelling bacteria, such as those of the genus Streptomyces, are renowned for their production of a plethora of secondary metabolites, including a wide range of VOCs[10][11][12][20][21]. These VOCs play roles in inter- and intra-species communication and defense. The metabolic versatility of these organisms suggests that this compound could be a yet-to-be-identified component of their volatile metabolome.

Ruminant-Derived Food Products

As a direct consequence of the metabolic activity of their rumen microbiota, dairy products and ruminant meats are the primary dietary sources of BCFAs for humans[13][15][16][22][23]. Milk fat, for instance, contains a significant proportion of BCFAs, with their composition being influenced by the animal's diet[16]. Therefore, milk, cheese, butter, and beef are logical matrices in which to search for this compound.

Human Metabolism

The assertion that this compound is found in the human body is scientifically plausible[1]. Its presence could be attributed to two main sources:

  • Endogenous Metabolism: The human body actively metabolizes BCAAs, and as such, this compound could be a minor metabolic byproduct of isoleucine catabolism in various tissues.

  • Gut Microbiome: The human gut is home to a complex microbial community that can produce a wide range of metabolites, including short- and branched-chain fatty acids. It is conceivable that certain members of the gut microbiota produce this compound, which is then absorbed by the host.

Section 3: Analytical Methodologies for Detection and Quantification

The definitive identification and quantification of this compound in a complex biological matrix require a robust analytical methodology. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of fatty acids, including BCFAs and other volatile organic acids[24][25][26].

Experimental Protocol: GC-MS Analysis of this compound

The following is a generalized protocol for the extraction, derivatization, and analysis of this compound from a biological sample, such as a microbial culture or a lipid extract from a dairy product.

1. Sample Preparation and Lipid Extraction:

  • For microbial cultures, centrifuge the culture to pellet the cells. For food samples, homogenize the sample.

  • Perform a lipid extraction using a standard method, such as the Folch or Bligh-Dyer method, which uses a chloroform/methanol solvent system.

  • Evaporate the organic solvent under a stream of nitrogen to obtain the total lipid extract.

2. Saponification and Derivatization:

  • Saponify the lipid extract by heating with methanolic NaOH to release the fatty acids from their ester linkages.

  • Acidify the mixture and extract the free fatty acids into an organic solvent like hexane.

  • Derivatize the free fatty acids to their more volatile methyl esters (FAMEs) using a reagent such as BF3-methanol or by acidic methanolysis. This step is crucial for good chromatographic performance.

3. GC-MS Analysis:

  • Gas Chromatograph: Use a GC system equipped with a polar capillary column (e.g., a wax or a cyano-propyl phase) to achieve good separation of the fatty acid methyl esters.

  • Injection: Inject a small volume of the derivatized sample into the GC inlet in splitless mode to maximize sensitivity.

  • Temperature Program: Employ a temperature gradient that starts at a low temperature to resolve the more volatile short-chain fatty acids and ramps up to a higher temperature to elute the longer-chain fatty acids.

  • Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode. The fragmentation pattern of the this compound methyl ester can be used for its identification. For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity and specificity.

4. Quantification:

  • Use an internal standard, such as a deuterated analog of this compound or another odd-chain fatty acid not expected to be in the sample, for accurate quantification.

  • Prepare a calibration curve using a certified reference standard of this compound methyl ester.

Analytical Workflow Diagram

The following diagram illustrates the key steps in the analytical workflow for the determination of this compound.

Analytical_Workflow Sample Sample Lipid_Extraction Lipid Extraction (e.g., Folch method) Sample->Lipid_Extraction Saponification Saponification (release of free fatty acids) Lipid_Extraction->Saponification Derivatization Derivatization to FAMEs (e.g., with BF3-methanol) Saponification->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Data_Analysis Data Analysis (Identification & Quantification) GC_MS_Analysis->Data_Analysis Result Result Data_Analysis->Result

Caption: Workflow for the analysis of this compound.

Section 4: Conclusion and Future Directions

While direct, unequivocal evidence for the widespread is currently limited in the scientific literature, the foundational principles of biochemistry provide a strong and compelling case for its existence in various biological systems. The well-characterized pathways of branched-chain amino acid catabolism, particularly that of isoleucine, offer a clear and plausible biosynthetic origin.

The microbial world, with its immense metabolic diversity, stands out as the most probable reservoir of this compound. The rumen microbiota and soil-dwelling bacteria like Streptomyces are particularly promising candidates for its production. Consequently, ruminant-derived food products and the human body itself, through both endogenous metabolism and the activity of the gut microbiome, are logical places to discover and quantify this compound.

Future research should focus on targeted metabolomic analyses of systems with high fluxes of isoleucine metabolism. This includes:

  • In-depth profiling of VOCs from various bacterial and fungal cultures, especially those known to produce a rich array of organic acids.

  • Detailed analysis of the fatty acid composition of dairy products and ruminant fats using high-resolution chromatographic techniques.

  • Metabolomic studies of human biofluids, such as urine and plasma, particularly in response to dietary challenges with isoleucine.

The application of the analytical methodologies outlined in this guide will be instrumental in these future investigations. The definitive identification and quantification of this compound in natural sources will not only fill a gap in our understanding of natural product chemistry but may also open new avenues for research in areas such as microbial signaling, food flavor chemistry, and human health.

References

A Predictive Spectroscopic Guide to 3-Ethylpentanoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction

In the fields of chemical research and pharmaceutical development, the unambiguous structural confirmation of a molecule is a foundational requirement. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process. This guide provides a detailed technical overview of the expected spectroscopic data for 3-Ethylpentanoic acid (C₇H₁₄O₂, Mol. Wt.: 130.18 g/mol ).[1]

As of the date of this publication, a complete, publicly available experimental dataset for this compound is not cataloged in major spectral databases. Therefore, this document leverages established spectroscopic principles and predictive models to serve as an authoritative guide for researchers. The insights herein are designed to assist in the identification of this compound, to guide the setup of analytical protocols, and to provide a benchmark for the interpretation of experimentally acquired data. Our approach is grounded in explaining the causal relationships between molecular structure and spectral output, ensuring a field-proven, logical framework for analysis.

Molecular Structure and Symmetry Considerations

The structure of this compound is fundamental to understanding its spectroscopic signature. The molecule possesses a plane of symmetry that renders the two ethyl groups chemically equivalent. However, the presence of a chiral center at the C3 carbon introduces complexity, particularly in the NMR spectra.

Caption: Molecular structure of this compound with key carbon atoms labeled. C3 is a chiral center.

Proton (¹H) NMR Spectroscopy

Proton NMR is paramount for elucidating the hydrogen framework of a molecule. For this compound, we predict four distinct proton signals due to the molecule's symmetry.

Experimental Protocol (Best Practices)
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; CDCl₃ is standard for non-polar to moderately polar compounds.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

  • Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A higher field provides better signal dispersion, which is crucial for resolving complex multiplets.

  • Parameters: Standard acquisition parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.

Predicted ¹H NMR Data (Solvent: CDCl₃)
Signal LabelProtonsPredicted δ (ppm)Predicted MultiplicityIntegration
a-COOH10.0 - 13.0Singlet, broad1H
b-CH₂- (C2)2.2 - 2.4Doublet2H
c-CH- (C3)1.8 - 2.0Multiplet1H
d-CH₂- (C4, C4')1.3 - 1.5Multiplet (dq)4H
e-CH₃ (C5, C5')0.8 - 1.0Triplet6H
Expert Interpretation
  • Carboxylic Acid Proton (a): The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield.[2] Its chemical shift can be concentration-dependent.

  • Alpha-Methylene Protons (b): The two protons on C2 are adjacent to the electron-withdrawing carbonyl group, shifting them downfield. They are coupled to the single proton on C3, resulting in a predicted doublet.

  • Methine Proton (c): The single proton on the C3 chiral center is coupled to the protons on C2 and the four protons on C4/C4'. This extensive coupling will result in a complex multiplet.

  • Ethyl Methylene Protons (d): The two ethyl groups are chemically equivalent. However, the protons on each C4 methylene are diastereotopic due to the C3 chiral center. This means they are magnetically non-equivalent and will likely appear as a complex multiplet, further split by the C3 and C5 protons. A doublet of quartets (dq) is a plausible simplified pattern.

  • Ethyl Methyl Protons (e): The six protons of the two equivalent methyl groups (C5, C5') are coupled only to the adjacent C4 methylene protons, resulting in a clean triplet. This upfield signal is characteristic of terminal methyl groups in an alkyl chain.[3]

Carbon (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Due to molecular symmetry, five distinct carbon signals are predicted for this compound.

Experimental Protocol (Best Practices)
  • Sample Preparation: Use a more concentrated sample than for ¹H NMR (~20-50 mg in ~0.6 mL of solvent) due to the low natural abundance of the ¹³C isotope.

  • Acquisition Mode: The standard acquisition method is proton-decoupled, which results in a single sharp peak for each unique carbon atom.

  • Calibration: The solvent signal (e.g., CDCl₃ at δ = 77.16 ppm) is typically used as a secondary reference.[4]

  • Parameters: A wider spectral width is required compared to ¹H NMR. A longer relaxation delay may be needed to accurately quantify quaternary carbons, although none are present in this molecule.

Predicted ¹³C NMR Data (Solvent: CDCl₃)
Carbon Atom(s)Predicted δ (ppm)Rationale
C1 (-COOH)175 - 180Carbonyl carbon of a carboxylic acid, highly deshielded.[5]
C2 (-CH₂-)40 - 45Alpha-carbon to the carbonyl group.
C3 (-CH-)45 - 50Tertiary alkyl carbon.
C4, C4' (-CH₂-)25 - 30Methylene carbon in an ethyl group.[6]
C5, C5' (-CH₃)10 - 15Terminal methyl carbon, most shielded.[6]
Expert Interpretation

The chemical shifts directly reflect the electronic environment of each carbon. The C1 carbonyl carbon is the most deshielded (furthest downfield) due to the double bond to one oxygen and a single bond to another. The alkyl carbons (C2-C5) appear in the upfield region of the spectrum, with their specific shifts determined by their position relative to the carboxylic acid group and the degree of substitution. The symmetry of the molecule is confirmed by the appearance of only two signals for the four carbons of the ethyl groups (one for the two -CH₂- groups and one for the two -CH₃ groups).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by features characteristic of a carboxylic acid and alkane C-H bonds.

Experimental Protocol (Best Practices)
  • Sample Preparation: For a liquid sample like this compound, the simplest method is to prepare a thin film by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Background Scan: A background spectrum of the empty spectrometer must be acquired first to be subtracted from the sample spectrum.

  • Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. Data is an average of multiple scans (e.g., 16) to improve the signal-to-noise ratio.

Predicted IR Absorption Data
Wavenumber (cm⁻¹)Bond VibrationIntensityInterpretation
2500 - 3300O-H stretchStrong, Very BroadThe hallmark of a hydrogen-bonded carboxylic acid dimer.[7]
2850 - 2960C-H stretchStrongTypical alkane C-H stretching from the ethyl and pentanoic backbone.[8]
~1710C=O stretchStrong, SharpCharacteristic absorption for the carbonyl group of a saturated carboxylic acid.[7]
~1465 & ~1380C-H bendMediumBending (scissoring and rocking) vibrations of the CH₂ and CH₃ groups.
~1210-1320C-O stretchStrongStretching vibration of the C-O single bond, coupled with O-H bending.
~920O-H bendMedium, BroadOut-of-plane bend of the hydroxyl group of the carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

Experimental Protocol (Best Practices)
  • Ionization Method: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. A standard electron energy of 70 eV is used.

  • Inlet System: The sample can be introduced via a direct insertion probe or, if volatile, through a gas chromatograph (GC-MS) for simultaneous separation and analysis.

  • Analysis: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrometry Data (EI)
m/z ValueProposed FragmentInterpretation
130[C₇H₁₄O₂]⁺Molecular Ion (M⁺). Its presence confirms the molecular weight.
101[M - C₂H₅]⁺Loss of an ethyl radical (•CH₂CH₃) from the C3 position. A very likely fragmentation.
85[M - COOH]⁺Loss of the carboxylic acid group as a radical (•COOH).
73[CH(CH₂CH₃)₂]⁺Alpha-cleavage with loss of the •CH₂COOH radical.
60[C₂H₄O₂]⁺Result of a McLafferty rearrangement, highly diagnostic for carboxylic acids with a gamma-hydrogen.[9]
45[COOH]⁺Carboxyl cation.
29[C₂H₅]⁺Ethyl cation. A common fragment from the ethyl groups.[10]

Expert Interpretation & Fragmentation Pathway

Fragmentation_Pathway M [C₇H₁₄O₂]⁺˙ m/z = 130 (Molecular Ion) F101 [M - C₂H₅]⁺ m/z = 101 M->F101 - •C₂H₅ F73 [CH(CH₂CH₃)₂]⁺ m/z = 73 M->F73 - •CH₂COOH (α-cleavage) F60 [C₂H₄O₂]⁺˙ m/z = 60 M->F60 McLafferty Rearrangement F29 [C₂H₅]⁺ m/z = 29 F101->F29 further fragmentation

Caption: Predicted primary fragmentation pathways for this compound under Electron Ionization (EI).

The molecular ion at m/z 130 confirms the compound's molecular formula.[1] The most characteristic fragmentation pathways for aliphatic carboxylic acids include alpha-cleavage and McLafferty rearrangements.[9][11] The loss of an ethyl group (29 Da) to form the stable secondary carbocation at m/z 101 is expected to be a major fragmentation route. The peak at m/z 60, resulting from a McLafferty rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, is a highly diagnostic peak for many carboxylic acids.[9]

Integrated Spectroscopic Analysis

No single technique provides the complete structural picture. The true power of spectroscopic analysis lies in integrating the data from all methods:

  • MS provides the molecular weight (130 Da) and elemental formula (from high-resolution MS).

  • IR confirms the presence of the key functional groups: a carboxylic acid (broad O-H, sharp C=O) and an alkyl framework (C-H stretches).

  • ¹³C NMR establishes the carbon backbone, confirming 5 unique carbon environments and thus the molecule's symmetry.

  • ¹H NMR provides the most detailed structural information, confirming the number and connectivity of protons, and through coupling patterns, solidifies the assignment of the ethyl groups and the pentanoic acid chain.

Together, these predicted spectra create a unique and cohesive fingerprint. When researchers synthesize or isolate this compound, their experimental data should closely match the patterns and principles outlined in this guide for unambiguous confirmation of its structure and purity.

References

An In-depth Technical Guide to the Toxicological Profile of 3-Ethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Ethylpentanoic acid (CAS No. 58888-87-2) is a seven-carbon branched-chain carboxylic acid.[1][2] While not as extensively studied as its structural isomer, valproic acid (2-propylpentanoic acid), a widely used antiepileptic drug, understanding its toxicological profile is crucial for risk assessment in chemical manufacturing, pharmaceutical development, and environmental safety. This guide provides a comprehensive analysis of the known and inferred toxicological properties of this compound, drawing upon direct experimental data, metabolic relationships to valproic acid, and read-across data from structurally similar compounds. This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of the potential hazards associated with this compound.

Chemical and Physical Properties

A foundational understanding of a compound's physicochemical properties is essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences its toxicity.

PropertyValueSource
Molecular Formula C₇H₁₄O₂[1]
Molecular Weight 130.18 g/mol [1]
CAS Number 58888-87-2[1]
IUPAC Name This compound[1]
Synonyms 3-ethyl-valeric acid, 2-ethylbutanecarboxylic acid[3]
Boiling Point 212-215.3 °C[2][3]
Density 0.9 g/cm³[2]
Flash Point 102.8 °C[2]
LogP (XLogP3) 2.1[1]

The moderate LogP value suggests that this compound has sufficient lipophilicity to cross biological membranes, a key factor in its potential systemic availability and toxicity.

The Critical Link: Relationship to Valproic Acid (VPA)

The most significant factor in assessing the toxicology of this compound is its structural similarity to valproic acid (VPA). This compound has been identified as an analog of VPA.[4] This relationship is paramount, as the extensive toxicological database for VPA can be leveraged to predict the potential hazards of this compound.

VPA is known for a complex metabolic profile that leads to both therapeutic and toxic effects.[5] The primary metabolic pathways for VPA include glucuronidation, beta-oxidation, and cytochrome P450-mediated oxidation.[6] It is the formation of certain metabolites via these oxidative pathways that is linked to VPA's most severe adverse effects: hepatotoxicity (liver damage) and teratogenicity (developmental toxicity).[5][6]

Given the structural similarity, it is highly probable that this compound undergoes similar metabolic transformations. Therefore, a critical starting point for any toxicological assessment is to assume that it may share the key hazards associated with VPA, namely hepatotoxicity and teratogenicity.

Visualizing the Metabolic Concern

The following diagram illustrates the generalized metabolic pathways of VPA, which are likely applicable to this compound. The formation of reactive metabolites is a key concern for toxicity.

VPA_Metabolism cluster_0 Phase I Metabolism (Oxidation) cluster_1 Phase II Metabolism (Conjugation) Parent_Compound This compound (or Valproic Acid) CYP_Oxidation Cytochrome P450 Oxidation Parent_Compound->CYP_Oxidation ω, ω-1 oxidation Beta_Oxidation Mitochondrial β-Oxidation Parent_Compound->Beta_Oxidation Glucuronidation UGT-mediated Glucuronidation Parent_Compound->Glucuronidation Reactive_Metabolites Potentially Toxic Metabolites (e.g., unsaturated derivatives) CYP_Oxidation->Reactive_Metabolites Beta_Oxidation->Reactive_Metabolites Toxicity Cellular Damage Reactive_Metabolites->Toxicity Hepatotoxicity, Teratogenicity Excreted_Metabolite Glucuronide Conjugate (Water-soluble, readily excreted) Glucuronidation->Excreted_Metabolite Excretion Elimination Excreted_Metabolite->Excretion Renal Clearance

Caption: Predicted metabolic pathways for this compound based on Valproic Acid.

Known Toxicological Data for this compound

Direct toxicological data for this compound is very limited. A single acute toxicity study is available:

Study TypeRoute of ExposureSpeciesDose/DurationToxic EffectsReference
Acute Toxicity IntraperitonealMouse>400 mg/kgDetails of toxic effects not reported other than lethal dose value.[3]

This single data point, an LD (Lethal Dose) value, indicates moderate acute toxicity via the intraperitoneal route. However, the absence of data for oral, dermal, and inhalation routes—which are more relevant for human exposure—represents a significant data gap.

Read-Across Toxicological Assessment

In the absence of comprehensive data, a read-across approach is a scientifically valid method for hazard assessment. This involves using data from structurally similar chemicals to predict the toxicity of the target compound. For this compound, relevant analogues include other branched-chain carboxylic acids.

2-Ethylhexanoic Acid (EHA)

2-Ethylhexanoic acid (CAS No. 149-57-5) is a close structural analogue. EHA is classified as a Category 3 reproductive toxin, with the risk phrase "Possible risk of harm to the unborn child".[7][8] Developmental toxicity has been observed in rats, with a Lowest Observed Adverse Effect Level (LOAEL) of 100 mg/kg bw/day, often in the absence of maternal toxicity.[7] This is a critical finding, as it suggests the developing fetus is a primary target. Given the structural similarity, there is a strong basis to suspect that this compound may also pose a risk for developmental toxicity.

Valeric Acid

Valeric acid (Pentanoic acid, CAS No. 109-52-4) is a shorter, straight-chain analogue. It is of low acute oral toxicity but is a strong skin and eye irritant.[9] In a screening study, both maternal and developmental toxicity (e.g., delayed ossification) were noted in rats at a dose of 750 mg/kg/day.[9] While structurally less similar than VPA or EHA, this data reinforces the potential for developmental effects within this class of carboxylic acids.

Proposed Experimental Protocols for a Comprehensive Toxicological Profile

To address the existing data gaps, a full toxicological characterization of this compound would require a suite of standardized assays. The following outlines the necessary experimental workflows, grounded in OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Toxicity Testing

This series of tests establishes the short-term hazards from a single exposure.

Workflow: Acute Toxicity Assessment

Acute_Toxicity_Workflow cluster_oral Oral Route (OECD 423) cluster_dermal Dermal Route (OECD 402) cluster_irritation Irritation/Corrosion (OECD 404/405) T0 Dose single animal (starting dose, e.g., 300 mg/kg) T1 Observe for 48h (mortality/morbidity) T0->T1 T2 If survives, dose 2 more animals T1->T2 T3 Observe for 14 days (clinical signs, body weight) T2->T3 T4 Necropsy T3->T4 D0 Apply test substance to skin (e.g., 2000 mg/kg) D1 24h exposure period D0->D1 D2 Observe for 14 days (skin irritation, systemic signs) D1->D2 D3 Necropsy D2->D3 I0 Apply to skin/eye of animal I1 Observe for 21 days (skin) or 72h (eye) I0->I1 I2 Score erythema, edema, opacity, etc. I1->I2

Caption: Workflow for acute toxicity and irritation testing.

Genotoxicity Testing

This is a critical tiered approach to determine if the compound can cause genetic mutations, which can lead to cancer or heritable diseases.

  • Bacterial Reverse Mutation Test (Ames Test - OECD 471):

    • Principle: Expose several strains of Salmonella typhimurium and Escherichia coli with and without metabolic activation (S9 fraction) to the test substance.

    • Endpoint: A positive result is a significant dose-related increase in revertant colonies, indicating mutagenicity.

    • Causality: The S9 fraction mimics mammalian metabolism, identifying substances that become mutagenic only after being processed in the liver.

  • In Vitro Mammalian Cell Micronucleus Test (OECD 487):

    • Principle: Treat cultured mammalian cells (e.g., CHO, V79, L5178Y) with the test substance.

    • Endpoint: Measure the frequency of micronuclei, which are small nuclei containing chromosome fragments or whole chromosomes left behind during cell division. A significant increase indicates clastogenic (chromosome-breaking) or aneugenic (chromosome-losing) activity.

    • Self-Validation: Concurrent positive and negative controls are mandatory. Cytotoxicity is measured to ensure effects are not merely due to cell death.

Repeated Dose and Reproductive/Developmental Toxicity

Based on the concerns raised by VPA and EHA, this is the most critical area for investigation. An extended one-generation reproductive toxicity study (OECD 443) is the modern, comprehensive approach.

Protocol: Extended One-Generation Reproductive Toxicity Study (OECD 443)

  • Premating Phase (P Generation): Administer this compound daily via oral gavage to groups of young adult male and female rats at a minimum of three dose levels for at least 2 weeks.

  • Mating & Gestation: Pair the animals. Continue dosing females through gestation and lactation.

  • F1 Generation Assessment: Evaluate litter size, pup viability, growth, and development. Select F1 pups for further assessment.

  • Post-Weaning (F1 Generation): Continue dosing selected F1 offspring after weaning into adulthood.

  • Endpoints Evaluated:

    • Parental (P): Clinical signs, body weight, food consumption, estrous cycles, sperm parameters, organ weights, histopathology.

    • Offspring (F1): Viability, clinical signs, body weight, sexual maturation (e.g., vaginal opening, preputial separation), neurotoxicity (motor activity, sensory function), organ weights, and histopathology.

    • Developmental Neurotoxicity (DNT) and Developmental Immunotoxicity (DIT) cohorts can be included.

    • Causality & Self-Validation: The inclusion of multiple dose levels and a control group allows for the determination of a No-Observed-Adverse-Effect Level (NOAEL). The comprehensive set of endpoints provides a weight of evidence to identify specific target organs for reproductive or developmental toxicity.

Summary and Risk Assessment Outlook

The toxicological profile of this compound is currently incomplete. However, based on its structural relationship to valproic acid and read-across to 2-ethylhexanoic acid, a conservative approach to risk assessment is warranted.

  • Key Hazards of Concern: The primary hazards are likely hepatotoxicity and developmental/reproductive toxicity .

  • Data Gaps: Comprehensive data on acute toxicity (oral, dermal), genotoxicity, repeated-dose toxicity, and carcinogenicity are absent.

  • Recommendations: Professionals handling this compound should use appropriate personal protective equipment (gloves, eye protection) to minimize exposure. Given the potential for reproductive toxicity, particular caution should be exercised by individuals of reproductive age. Further testing, beginning with a robust in vitro genotoxicity battery and an extended one-generation reproductive toxicity study, is strongly recommended to definitively characterize its toxicological profile.

References

biological activity of 3-Ethylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 3-Ethylpentanoic Acid

Introduction

This compound (CAS: 58888-87-2) is a branched-chain carboxylic acid with a seven-carbon backbone.[1][2] While structurally simple, emerging evidence points to its engagement with key cellular enzymes, positioning it as a molecule of interest for researchers in drug discovery and development. This guide provides a comprehensive technical overview of the known biological activities of this compound, its potential therapeutic applications, and a robust framework for its preclinical assessment. As a synthetic intermediate and a biologically active molecule, it serves as a valuable scaffold in medicinal chemistry.[3][4]

This document is intended for scientists and drug development professionals, offering a senior application scientist's perspective on the causality behind experimental design and the interpretation of potential findings.

Chemical and Physical Properties of this compound
IUPAC Name This compound[2]
Synonyms 3-ethyl-valeric acid, 2-ethylbutanecarboxylic acid
Molecular Formula C₇H₁₄O₂[1][2][4][5]
Molecular Weight Approximately 130.19 g/mol [5]
CAS Number 58888-87-2[1][2][3][4][5][6][7][8]
Appearance Colorless to pale yellow liquid with a distinct odor[1][4]
LogP 2.19

Part 1: Core Biological Activities and Mechanisms of Action

The primary biological activities identified for this compound revolve around its ability to inhibit two critical classes of enzymes: Histone Deacetylases (HDACs) and Fatty Acid Synthase (FASN). This dual activity suggests a potential for synergistic effects in disease states characterized by dysregulation in epigenetic control and cellular metabolism, such as cancer.

Inhibition of Histone Deacetylases (HDACs)

Histone Deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. In many cancers, HDACs are overexpressed, resulting in the silencing of tumor suppressor genes. Inhibition of HDACs can restore normal gene expression patterns, leading to cell cycle arrest, apoptosis, and differentiation in cancer cells.

This compound has been identified as an inhibitor of HDAC activity.[3][6] While specific isoform selectivity and potency (e.g., IC₅₀ values) are not yet widely published, its structural resemblance to other short-chain fatty acid HDAC inhibitors, like valproic acid, provides a strong rationale for this mechanism. The therapeutic implication is significant, as HDAC inhibitors are an established class of anti-cancer agents.

HDAC_Inhibition cluster_nucleus Cell Nucleus DNA DNA Histone Histone Proteins Chromatin Condensed Chromatin (Gene Silencing) OpenChromatin Open Chromatin (Gene Expression) TSG Tumor Suppressor Gene Transcription OpenChromatin->TSG HDAC HDAC Enzyme HDAC->Chromatin Deacetylation HAT HAT Enzyme HAT->OpenChromatin Acetylation Molecule This compound Molecule->HDAC Inhibition Apoptosis Apoptosis & Cell Cycle Arrest TSG->Apoptosis FASN_Inhibition cluster_cytoplasm Cell Cytoplasm AcetylCoA Acetyl-CoA FASN Fatty Acid Synthase (FASN) AcetylCoA->FASN MalonylCoA Malonyl-CoA MalonylCoA->FASN Palmitate Palmitate (Fatty Acid) FASN->Palmitate NADPH Consumed Effect Reduced Lipid Synthesis for Membranes & Energy Palmitate->Effect Molecule This compound Molecule->FASN Inhibition Result Inhibition of Tumor Growth Effect->Result In_Vitro_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays start This compound HDAC_Assay HDAC Activity Assay (Determine IC50) start->HDAC_Assay FASN_Assay FASN Activity Assay (Determine IC50) start->FASN_Assay Cyto_Assay Cytotoxicity Assay (e.g., MTT on Cancer Cells) HDAC_Assay->Cyto_Assay Confirm Potency FASN_Assay->Cyto_Assay Confirm Potency WB_Assay Western Blot (Confirm Cellular Target Engagement) Cyto_Assay->WB_Assay Use Sub-toxic Doses

References

An In-Depth Technical Guide to 3-Ethylpentanoic Acid: A Branched-Chain Fatty Acid with Emerging Significance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Ethylpentanoic acid is a branched-chain fatty acid (BCFA) characterized by a seven-carbon chain. While structurally simple, it is gaining attention within the scientific community for its role as a synthetic intermediate, its potential biological activities, and its structural relationship to the well-established drug, valproic acid.[1][2][3] This guide provides a comprehensive technical overview of this compound, covering its fundamental physicochemical properties, biological context, analytical characterization, and applications in research and development. We delve into its potential mechanisms of action, including histone deacetylase (HDAC) inhibition, and present detailed protocols for its analysis, aiming to equip researchers and drug development professionals with the critical information needed to explore its full potential.

Introduction to Branched-Chain Fatty Acids and this compound

Fatty acids are carboxylic acids with aliphatic chains, broadly classified as saturated or unsaturated.[4][5] A significant subclass is the branched-chain fatty acids (BCFAs), which feature one or more alkyl branches on the carbon chain. This structural deviation from their straight-chain counterparts imparts unique physical and chemical properties, influencing their role in biological systems.

This compound is a C7 saturated fatty acid belonging to this class.[6][7] Its structure consists of a five-carbon pentanoic acid backbone with an ethyl group attached to the third carbon.[6][7] This branching influences its hydrophobicity and steric profile, distinguishing it from linear heptanoic acid.[8] The molecule is of particular interest due to its structural similarity to valproic acid (2-propylpentanoic acid), a widely used anticonvulsant, mood stabilizer, and known HDAC inhibitor.[1][2][3] This relationship suggests that this compound and its derivatives may possess novel pharmacological activities worthy of investigation.

Caption: Molecular structure of this compound.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for its application in experimental settings, from designing synthetic routes to developing analytical methods and formulation strategies. The presence of the carboxyl group allows for hydrogen bonding, while the alkyl chain imparts hydrophobic character.[6][7]

PropertyValueReference(s)
IUPAC Name This compound[9]
Molecular Formula C₇H₁₄O₂[9][10]
Molecular Weight 130.18 g/mol [9][10]
CAS Number 58888-87-2[9][11]
Appearance Colorless to pale yellow liquid[6][7]
Boiling Point 212 - 215.3 °C[11][12]
Density ~0.9 g/cm³[11][12]
pKa ~4.80 (Predicted)[13]
XLogP3 2.1 - 2.19[9][11]

Biological Activity and Potential Mechanisms of Action

While research into this compound is still emerging, preliminary evidence and structural analogy to valproic acid (VPA) point toward several potential biological activities.

Histone Deacetylase (HDAC) Inhibition

Valproic acid is a well-characterized HDAC inhibitor, a mechanism that contributes to its anticancer and neuroprotective effects.[2][3] It is suggested that this compound may also exhibit HDAC inhibitory activity.[7][10] This action could prevent the removal of acetyl groups from histones, leading to a more open chromatin structure and altered gene expression. Such epigenetic modulation is a key area of interest in oncology and neurology.

Fatty Acid Synthase (FASN) Inhibition

Some sources indicate that this compound may inhibit fatty acid synthase (FASN), an enzyme critical for the synthesis of fatty acids.[6][10] FASN is often overexpressed in cancer cells, making it an attractive therapeutic target. By inhibiting FASN, this compound could potentially disrupt the production of fatty acids required for membrane formation and signaling in rapidly proliferating cells.[10]

cluster_VPA Valproic Acid (VPA) cluster_3EPA This compound VPA 2-Propylpentanoic Acid Target HDACs, FASN, etc. VPA->Target Inhibition EPA This compound EPA->Target Potential Inhibition

Caption: Structural analogs and their potential shared biological targets.

Metabolic Pathways and Pharmacokinetics

The metabolic fate of this compound is not yet fully elucidated in humans. However, insights can be drawn from related branched-chain fatty acids like 2-ethylhexanoic acid (2-EHA). The metabolism of 2-EHA in rats involves β-oxidation, hydroxylation, and glucuronidation.[14] A major catabolic pathway for 2-EHA in humans is also β-oxidation.[15] It is plausible that this compound undergoes similar metabolic transformations.

Some studies suggest that this compound has favorable pharmacokinetic properties in animal models, with evidence that it can be converted into a more hydrophobic form, potentially enhancing gastrointestinal absorption and reducing hepatic metabolism.[6][10]

cluster_pathway Hypothesized Metabolic Pathway A This compound B Acyl-CoA Synthesis A->B C 3-Ethylpentanoyl-CoA B->C D β-Oxidation C->D F ω-Oxidation C->F E Metabolites (e.g., shorter-chain acids) D->E I Excretion E->I G Hydroxylated Metabolites F->G H Conjugation (Glucuronidation) G->H H->I

Caption: Hypothesized metabolic pathways for this compound.

Comprehensive Analytical Methodologies

Accurate structural confirmation and purity assessment are non-negotiable in scientific research and drug development. A combination of spectroscopic and chromatographic techniques is essential for the robust characterization of this compound.

cluster_workflow Analytical Characterization Workflow Sample Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Structural Elucidation GCMS GC-MS Analysis Sample->GCMS Purity & Mol. Weight HPLC HPLC-UV/MS Sample->HPLC Purity & Quantification Data Integrate Data NMR->Data GCMS->Data HPLC->Data Result Confirm Structure & Assess Purity Data->Result

Caption: Integrated workflow for the analytical validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous information about the carbon-hydrogen framework.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl and methylene protons of the two ethyl groups and the methylene group adjacent to the carboxylic acid. The integration of these signals confirms the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom, including the characteristic signal for the carbonyl carbon of the carboxylic acid (typically >170 ppm).

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire ¹H and ¹³C spectra using standard pulse programs.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).

  • Interpretation: Assign peaks based on chemical shift, integration (for ¹H), and multiplicity. Compare the resulting spectra with predicted values to confirm the structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing purity and confirming molecular weight. The sample is vaporized and separated based on its boiling point and interaction with the GC column before being fragmented and detected by the mass spectrometer.

Experimental Protocol: GC-MS Analysis

  • Derivatization (Optional but Recommended): To improve volatility and peak shape, convert the carboxylic acid to a more volatile ester (e.g., a methyl or silyl ester) using an appropriate derivatizing agent like diazomethane or BSTFA. This is a critical step, as the free acid may exhibit poor chromatographic behavior.

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the derivatized or underivatized sample in a suitable solvent (e.g., ethyl acetate).

  • Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., with Electron Ionization - EI). A nonpolar capillary column (e.g., DB-5ms) is typically suitable.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium at 1 mL/min

    • Oven Program: Start at 50°C, hold for 1-2 minutes, then ramp at 10-15°C/min to 250°C.

  • MS Conditions:

    • Ionization Mode: EI at 70 eV

    • Mass Range: m/z 40-300

  • Data Analysis: The retention time from the GC provides purity information. The mass spectrum will show the molecular ion (M⁺) or a related ion (e.g., [M-CH₃]⁺) and a characteristic fragmentation pattern that can be used to confirm the structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is effective for assessing the purity of non-volatile or thermally labile compounds. For a small molecule like this compound, reverse-phase HPLC is the method of choice.

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at ~1 mg/mL and perform serial dilutions to create standards for quantification.

  • Instrumentation: An HPLC system with a C18 column and a UV or MS detector.

  • Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) and acetonitrile is typically effective.

  • Detection: UV detection at a low wavelength (~210 nm) is possible due to the carboxyl group, though sensitivity may be limited. Coupling to a mass spectrometer (LC-MS) provides far greater sensitivity and specificity.

  • Analysis: The peak area is proportional to the concentration, allowing for accurate purity assessment and quantification against a reference standard.

Analytical MethodParameterExpected Value/ObservationRationale/Interpretation
¹H NMR (CDCl₃) Chemical Shifts (δ)~0.9 ppm (t, 6H), ~1.4 ppm (q, 4H), ~1.8 ppm (m, 1H), ~2.3 ppm (d, 2H), ~11-12 ppm (s, 1H)Confirms ethyl groups, methine, α-methylene, and acidic proton.
¹³C NMR (CDCl₃) Chemical Shifts (δ)~11 ppm (CH₃), ~25 ppm (CH₂), ~40 ppm (CH), ~45 ppm (CH₂-COOH), ~180 ppm (C=O)Validates the unique carbon environments within the molecule.
GC-MS (EI) Molecular Ion (M⁺)m/z 130Confirms the molecular weight of the compound.
HPLC (RP-C18) RetentionA single major peakIndicates the purity of the sample under the tested conditions.

Applications in Research and Drug Development

This compound serves multiple roles in the scientific and pharmaceutical landscape.

  • Synthetic Intermediate: Its carboxylic acid group can be readily transformed into esters, amides, and other functional groups, making it a valuable building block for synthesizing more complex molecules, including non-proteinogenic amino acids and other potential therapeutic agents.[16][17]

  • Reference Standard: As a characterized chemical, it is used as a reference standard for analytical method development and validation in the quality control of related active pharmaceutical ingredients (APIs).[18]

  • Flavoring Agent: It has applications in the food industry as a flavoring agent, contributing unique taste profiles to various products.[17]

  • Precursor for Drug Discovery: The structural framework of this compound is a starting point for developing novel compounds. Research into its derivatives, such as 3-Ethyl-3-hydroxypentanoic acid, is ongoing to explore potential therapeutic applications.[8][16]

Toxicology and Safety Information

While comprehensive toxicological data for this compound is limited, general precautions for handling carboxylic acids should be observed. It may cause skin and eye irritation.[6][7] One study notes an intraperitoneal LD50 (lethal dose, 50%) in mice of >400 mg/kg.[12] As with any chemical, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this compound. All chemical waste should be disposed of in accordance with local regulations.

Conclusion and Future Perspectives

This compound represents more than just a simple branched-chain fatty acid. Its structural relationship to valproic acid, coupled with early indications of potential HDAC and FASN inhibitory activity, positions it as a compound of interest for further investigation, particularly in oncology and neuropharmacology. Its utility as a synthetic building block further enhances its value to the research community.

Future research should focus on a more detailed elucidation of its biological mechanisms, comprehensive profiling of its metabolic and pharmacokinetic properties, and the synthesis and evaluation of novel derivatives to explore structure-activity relationships. As analytical techniques become more sensitive, a deeper understanding of its presence and role in biological systems may also be uncovered. This guide provides a solid technical foundation for scientists and researchers to build upon as they explore the potential of this intriguing molecule.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Ethylpentanoic Acid from Diethyl Malonate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Malonic Ester Synthesis as a Versatile Tool for Carboxylic Acid Derivatization

The malonic ester synthesis is a robust and highly adaptable method in organic chemistry for the synthesis of mono- and di-substituted acetic acids.[1][2] This classical approach leverages the enhanced acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13), which are positioned between two electron-withdrawing carbonyl groups.[3] This structural feature facilitates the straightforward formation of a resonance-stabilized enolate, a potent nucleophile, upon treatment with a suitable base.[4][5] The subsequent alkylation of this enolate with an alkyl halide, followed by hydrolysis and decarboxylation, provides a reliable pathway to a diverse array of carboxylic acids.[6][7]

This application note provides a comprehensive, in-depth guide for the synthesis of 3-ethylpentanoic acid, a branched-chain fatty acid, commencing from diethyl malonate.[8][9] The protocol herein is designed to be self-validating, with explanations for the causality behind each experimental step, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Reaction Mechanism: A Stepwise Journey from Enolate to Carboxylic Acid

The synthesis of this compound via the malonic ester synthesis is a multi-step process that can be conceptually broken down into three primary stages: dialkylation of diethyl malonate, saponification of the diester, and subsequent decarboxylation of the resulting dicarboxylic acid.[10]

  • Enolate Formation and Dialkylation: The synthesis commences with the deprotonation of diethyl malonate at the α-carbon using a strong base, typically sodium ethoxide, to form a stabilized enolate.[4][11] This enolate then acts as a nucleophile, attacking an ethyl halide (e.g., ethyl bromide) in an SN2 reaction to yield diethyl ethylmalonate.[12] A second deprotonation and alkylation sequence with another equivalent of ethyl bromide results in the formation of diethyl diethylmalonate.[7]

  • Saponification (Ester Hydrolysis): The dialkylated diester is then subjected to basic hydrolysis, a process known as saponification.[6] Treatment with a strong base, such as sodium hydroxide, followed by acidification, converts both ester groups into carboxylic acid functionalities, yielding diethylmalonic acid.[13]

  • Decarboxylation: The final step involves the decarboxylation of the substituted malonic acid.[14] Upon heating, the β-keto acid structure of diethylmalonic acid readily loses a molecule of carbon dioxide through a cyclic transition state to furnish the desired product, this compound.[15]

The overall synthetic transformation can be visualized as follows:

Synthesis_Workflow diethyl_malonate Diethyl Malonate enolate1 Enolate Intermediate diethyl_malonate->enolate1 1. NaOEt, EtOH diethyl_ethylmalonate Diethyl Ethylmalonate enolate1->diethyl_ethylmalonate 2. CH3CH2Br enolate2 Second Enolate diethyl_ethylmalonate->enolate2 3. NaOEt, EtOH diethyl_diethylmalonate Diethyl Diethylmalonate enolate2->diethyl_diethylmalonate 4. CH3CH2Br diethylmalonic_acid Diethylmalonic Acid diethyl_diethylmalonate->diethylmalonic_acid 5. NaOH, H2O then H3O+ final_product This compound diethylmalonic_acid->final_product 6. Heat (Δ) -CO2

Diagram 1: Overall workflow for the synthesis of this compound.

Experimental Protocol: A Detailed Step-by-Step Guide

This protocol outlines the synthesis of this compound from diethyl malonate. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
Diethyl MalonateC₇H₁₂O₄160.1716.0 g (0.1 mol)Reagent grade, freshly distilled if necessary.
Sodium EthoxideC₂H₅NaO68.0515.0 g (0.22 mol)Commercial grade or freshly prepared.
Absolute EthanolC₂H₅OH46.07200 mLAnhydrous.
Ethyl BromideC₂H₅Br108.9724.0 g (0.22 mol)Reagent grade.
Sodium HydroxideNaOH40.0016.0 g (0.4 mol)Pellets or flakes.
Sulfuric AcidH₂SO₄98.08~20 mLConcentrated.
Diethyl Ether(C₂H₅)₂O74.12As neededAnhydrous.
Saturated NaCl solution--As neededBrine.
Anhydrous MgSO₄ or Na₂SO₄--As neededDrying agent.
Step 1: Formation of Diethyl Diethylmalonate (Dialkylation)
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place sodium ethoxide (15.0 g, 0.22 mol) and absolute ethanol (150 mL).

  • Enolate Formation: Stir the mixture until the sodium ethoxide is fully dissolved. To this solution, add diethyl malonate (16.0 g, 0.1 mol) dropwise from the dropping funnel over 15 minutes. The formation of the enolate is an exothermic process.

  • First Alkylation: After the addition of diethyl malonate is complete, add ethyl bromide (12.0 g, 0.11 mol) dropwise while maintaining gentle reflux. The reaction mixture may become cloudy as sodium bromide precipitates.

  • Second Alkylation: Following the first alkylation, add the remaining ethyl bromide (12.0 g, 0.11 mol) dropwise and continue to reflux the mixture for an additional 2-3 hours to ensure complete dialkylation.

  • Reaction Quenching: After the reflux period, cool the reaction mixture to room temperature. Pour the mixture into 200 mL of cold water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts and wash with water (50 mL) and then with brine (50 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude diethyl diethylmalonate.

Step 2: Saponification and Decarboxylation to this compound
  • Saponification: To the crude diethyl diethylmalonate, add a solution of sodium hydroxide (16.0 g, 0.4 mol) in 100 mL of water. Reflux the mixture for 2-3 hours until the oily layer disappears, indicating complete hydrolysis of the ester.

  • Acidification and Decarboxylation: Cool the reaction mixture in an ice bath and carefully acidify with concentrated sulfuric acid until the pH is approximately 1-2. This will protonate the carboxylate and initiate decarboxylation upon heating.

  • Heating: Gently heat the acidified solution. Carbon dioxide evolution will be observed. Continue heating at a gentle reflux for 1-2 hours to ensure complete decarboxylation.

  • Isolation and Purification: Cool the reaction mixture to room temperature. Extract the product with diethyl ether (3 x 50 mL).[16] Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation. The crude this compound can be further purified by distillation under reduced pressure.

Protocol_Flow cluster_alkylation Part 1: Dialkylation cluster_hydrolysis_decarboxylation Part 2: Saponification & Decarboxylation setup Reaction Setup enolate_formation Enolate Formation setup->enolate_formation alkylation1 First Alkylation enolate_formation->alkylation1 alkylation2 Second Alkylation alkylation1->alkylation2 quench Quenching alkylation2->quench extract1 Extraction quench->extract1 dry1 Drying & Solvent Removal extract1->dry1 saponification Saponification dry1->saponification Crude Diethyl Diethylmalonate acidification Acidification & Decarboxylation saponification->acidification heating Heating acidification->heating isolation Isolation & Purification heating->isolation

Diagram 2: Step-by-step experimental workflow.

Trustworthiness and Self-Validation

The success of this synthesis relies on several key factors that are built into the protocol for self-validation:

  • Anhydrous Conditions: The initial enolate formation and alkylation steps are sensitive to moisture. Using absolute ethanol and properly dried glassware is crucial to prevent the quenching of the enolate and to maximize the yield of the alkylated product.

  • Stoichiometry of Reagents: The use of a slight excess of sodium ethoxide and ethyl bromide ensures the complete conversion of diethyl malonate to the dialkylated product.[7]

  • Complete Hydrolysis: The disappearance of the organic layer during saponification is a visual indicator of the complete conversion of the ester to the water-soluble carboxylate salt.

  • Monitoring Decarboxylation: The evolution of carbon dioxide gas upon heating the acidified mixture serves as a clear indication that the decarboxylation reaction is proceeding.

Conclusion

The malonic ester synthesis remains a highly effective and versatile method for the preparation of substituted carboxylic acids. The protocol detailed in this application note provides a reliable and well-rationalized procedure for the synthesis of this compound from diethyl malonate. By understanding the mechanistic underpinnings of each step, researchers can confidently execute this synthesis and adapt it for the preparation of other valuable carboxylic acid derivatives.

References

laboratory scale synthesis protocol for 3-Ethylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Laboratory Protocol for the Synthesis of 3-Ethylpentanoic Acid

Introduction

This compound is a branched-chain carboxylic acid that serves as a valuable building block in organic and medicinal chemistry.[1] Its structural motif is incorporated into various more complex molecules, including non-proteinogenic amino acid derivatives with potential applications in biochemical research and pharmaceutical development.[1] This document provides a detailed, reliable, and well-established laboratory-scale protocol for the synthesis of this compound via the malonic ester synthesis pathway. This method was chosen for its high yield, straightforward execution, and the fundamental organic chemistry principles it demonstrates.

The synthesis proceeds in three main stages:

  • Alkylation: Diethyl ethylmalonate is deprotonated with a strong base to form a nucleophilic enolate, which is then alkylated with an ethyl halide.

  • Saponification: The resulting diethyl 2,2-diethylmalonate is hydrolyzed to the corresponding dicarboxylic acid salt using a strong base.

  • Acidification and Decarboxylation: The dicarboxylate is acidified and heated, leading to the loss of one carboxyl group as carbon dioxide to yield the final product, this compound.

This protocol is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step guide but also the chemical reasoning behind each procedure to ensure a successful and safe synthesis.

Overall Reaction Scheme

Reaction scheme for the synthesis of this compound

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMolesNotes
SodiumNa22.992.3 g0.10Handle with care, reactive with water.
Absolute EthanolC₂H₅OH46.0750 mL-Anhydrous
Diethyl ethylmalonateC₉H₁₆O₄188.2218.8 g0.10
Ethyl BromideC₂H₅Br108.9712.0 g (8.1 mL)0.11Alkylating agent.
Potassium HydroxideKOH56.1116.8 g0.30For saponification.
Sulfuric AcidH₂SO₄98.08~25 mL-Concentrated (98%)
Diethyl Ether(C₂H₅)₂O74.12150 mL-For extraction.
Anhydrous MgSO₄MgSO₄120.37~5 g-Drying agent.
WaterH₂O18.02As needed-Deionized.

Equipment

  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel (250 mL)

  • Distillation apparatus (for simple and fractional distillation)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves.

Experimental Workflow Diagram

Workflow cluster_prep Step 1: Enolate Formation cluster_alkylation Step 2: Alkylation cluster_hydrolysis Step 3: Saponification cluster_decarboxylation Step 4: Decarboxylation & Work-up cluster_purification Step 5: Purification A Prepare Sodium Ethoxide in Ethanol B Add Diethyl Ethylmalonate A->B Formation of enolate C Add Ethyl Bromide B->C D Reflux the mixture C->D E Add aq. KOH D->E F Reflux to hydrolyze ester E->F G Cool and Acidify with H₂SO₄ F->G H Heat to decarboxylate G->H I Extract with Diethyl Ether H->I J Dry and Evaporate Solvent I->J K Fractional Distillation J->K L Collect this compound K->L

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Preparation of Sodium Ethoxide and Enolate Formation
  • Set up a 250 mL three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer. Ensure all glassware is thoroughly dried.

  • Place 50 mL of absolute ethanol in the flask.

  • Carefully add 2.3 g (0.10 mol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and produces hydrogen gas. The rate of addition should be controlled to maintain a gentle reflux.

    • Causality: Sodium ethoxide is a strong, non-nucleophilic base required to deprotonate the α-carbon of the diethyl ethylmalonate, forming the reactive enolate.[2] Using ethanol as the solvent prevents transesterification.[2]

  • Once all the sodium has reacted and a clear solution of sodium ethoxide is formed, cool the flask to room temperature.

  • Slowly add 18.8 g (0.10 mol) of diethyl ethylmalonate to the sodium ethoxide solution with stirring. A white precipitate of the sodium salt of diethyl ethylmalonate may form.[3]

Step 2: Alkylation of Diethyl Ethylmalonate
  • Add 12.0 g (0.11 mol) of ethyl bromide to the dropping funnel.

  • Add the ethyl bromide dropwise to the stirred reaction mixture. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, heat the mixture to reflux using a heating mantle for 2 hours to ensure the reaction goes to completion.

    • Causality: The malonate enolate acts as a nucleophile and attacks the ethyl bromide in an SN2 reaction, forming a new carbon-carbon bond.[2] Refluxing provides the necessary activation energy for the reaction.

Step 3: Saponification
  • After the reflux period, cool the reaction mixture to room temperature.

  • Prepare a solution of 16.8 g (0.30 mol) of potassium hydroxide in 50 mL of water.

  • Add the potassium hydroxide solution to the reaction mixture.

  • Heat the mixture to reflux for 3-4 hours. During this time, the ester will hydrolyze, and the solution should become homogeneous.

    • Causality: Saponification is the base-catalyzed hydrolysis of the two ester groups to form the potassium salt of the dicarboxylic acid. This is a necessary step before decarboxylation. Using potassium hydroxide is often preferred over sodium hydroxide as it can prevent the formation of a semi-solid mass.[4]

Step 4: Acidification and Decarboxylation
  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully add concentrated sulfuric acid with stirring until the solution is strongly acidic (pH < 2, check with litmus or pH paper). This step is highly exothermic.

    • Causality: Acidification protonates the dicarboxylate salt to form the unstable 2,2-diethylmalonic acid.

  • Heat the acidified mixture to reflux for 2-3 hours. Carbon dioxide will evolve vigorously at first.

    • Causality: Malonic acids with a carboxyl group β to another carbonyl group readily undergo decarboxylation upon heating, yielding the desired carboxylic acid.[2]

Step 5: Work-up and Purification
  • Cool the reaction mixture to room temperature. Two layers should be visible.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with a small amount of brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether by simple distillation.

  • Purify the crude this compound by fractional distillation under reduced pressure. The boiling point of this compound is approximately 212 °C at atmospheric pressure.[5] The expected yield is in the range of 60-70%.

Safety Precautions

  • Sodium Metal: Highly reactive and flammable. Reacts violently with water. Handle under an inert atmosphere if possible and away from any water sources.[6][7]

  • Sodium Ethoxide: Corrosive and flammable. Causes severe skin and eye burns.[8][9] Handle in a well-ventilated fume hood and wear appropriate PPE.

  • Ethyl Bromide: Volatile, flammable, and a suspected carcinogen. Handle in a fume hood.

  • Concentrated Sulfuric Acid: Highly corrosive. Causes severe burns. Add slowly and with cooling.

  • Diethyl Ether: Extremely flammable and volatile. Use in a well-ventilated area, away from ignition sources.

Always consult the Safety Data Sheets (SDS) for all chemicals before starting the experiment.[10]

Characterization

The final product should be a clear, colorless liquid. Its identity and purity can be confirmed by the following methods:

  • ¹H NMR: The spectrum should show characteristic peaks corresponding to the protons of the ethyl and propyl groups.

  • ¹³C NMR: The spectrum will show the characteristic peak for the carboxylic acid carbon around 180 ppm.

  • IR Spectroscopy: A broad peak in the region of 2500-3300 cm⁻¹ (O-H stretch) and a strong peak around 1710 cm⁻¹ (C=O stretch) are indicative of the carboxylic acid functional group.

  • Mass Spectrometry: The molecular ion peak (M+) should be observed at m/z = 130.18.[11]

Mechanism Diagram

Mechanism Key Mechanistic Steps cluster_1 1. Enolate Formation cluster_2 2. SN2 Alkylation cluster_3 3. Saponification cluster_4 4. Decarboxylation EtO⁻ EtO⁻ Malonate EtOOC-CH(Et)-COOEt EtO⁻->Malonate Deprotonation Enolate [EtOOC-C⁻(Et)-COOEt] Na⁺ Malonate->Enolate EtOH EtOH EtBr Et-Br Enolate->EtBr Nucleophilic Attack Alkylated EtOOC-C(Et)₂-COOEt EtBr->Alkylated Br⁻ Br⁻ OH⁻ 2 OH⁻ Dicarboxylate ⁻OOC-C(Et)₂-COO⁻ Alkylated->Dicarboxylate Hydrolysis H⁺ 2 H⁺ MalonicAcid HOOC-C(Et)₂-COOH Dicarboxylate->MalonicAcid Protonation FinalProduct CH₃CH₂CH(Et)COOH MalonicAcid->FinalProduct Heat (Δ) CO₂ CO₂

Caption: Key mechanistic steps in the malonic ester synthesis.

References

Application Notes and Protocols: Amidation Reactions of 3-Ethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Amide Bond and 3-Ethylpentanoic Acid in Medicinal Chemistry

The amide bond is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals. Its remarkable stability, coupled with its ability to participate in hydrogen bonding, makes it a critical functional group for molecular recognition at biological targets. The synthesis of amides is, therefore, one of the most frequently performed reactions in drug discovery and development.[1]

This compound is a branched-chain carboxylic acid.[2] Its structural motif is of interest in medicinal chemistry as it can impart specific pharmacokinetic and pharmacodynamic properties to a molecule. For instance, it has been investigated for its potential as a histone deacetylase (HDAC) inhibitor, a class of drugs being explored for cancer therapy.[3] The amidation of this compound allows for the generation of diverse libraries of compounds for screening and lead optimization.

This guide provides a detailed overview of the common methods for the amidation of this compound, focusing on practical protocols and the underlying chemical principles.

Section 1: Activating the Carboxyl Group - The Key to Amidation

Direct reaction of a carboxylic acid with an amine to form an amide is generally not feasible under mild conditions. This is due to the acidic proton of the carboxylic acid, which readily protonates the amine, forming a non-nucleophilic ammonium salt.[4] To overcome this, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group.[5] This can be achieved through several strategies, with the use of coupling reagents being the most prevalent in modern drug discovery.

Carbodiimide-Mediated Coupling: A Workhorse in Amide Synthesis

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used reagents for amide bond formation.[6][7] They function by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide.

a

Diagram 1: Carbodiimide-Mediated Amidation Workflow

The primary advantage of carbodiimide coupling is the mild reaction conditions, which are compatible with a wide range of functional groups.[8] However, a significant drawback of DCC is the formation of a dicyclohexylurea byproduct that is often difficult to remove due to its low solubility in common organic solvents.[6] EDC is often preferred as its corresponding urea byproduct is water-soluble, simplifying purification.[4]

This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive, 1-hydroxybenzotriazole (HOBt), which is known to suppress side reactions and reduce racemization in chiral substrates.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM, add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (1.5 eq).

  • Activation: Cool the mixture to 0 °C in an ice bath and add EDC hydrochloride (1.2 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired amide.[9]

Rationale for Experimental Choices:

  • Stoichiometry: A slight excess of the amine and coupling reagents is used to ensure complete consumption of the limiting carboxylic acid.

  • Base: DIPEA or TEA is added to neutralize the hydrochloride salt of EDC and the HOBt, as well as any acidic byproducts.

  • Solvent: DCM is a common choice due to its inertness and ability to dissolve a wide range of organic compounds. DMF can be used for less soluble substrates.

  • Temperature: The initial cooling to 0 °C helps to control the exothermic reaction upon addition of EDC.

ReagentMolar Equiv.Purpose
This compound1.0Starting material
Amine1.1Nucleophile
EDC HCl1.2Coupling reagent
HOBt1.2Additive to suppress side reactions
DIPEA1.5Base to neutralize acids

Table 1: Typical Reagent Stoichiometry for EDC/HOBt Coupling

Conversion to Acyl Chlorides: A Highly Reactive Approach

An alternative to coupling reagents is the conversion of the carboxylic acid to a more reactive acyl chloride.[10] Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride can be used for this transformation. The resulting acyl chloride is highly electrophilic and reacts readily with amines to form amides.[8]

b

Diagram 2: Amidation via Acyl Chloride Intermediate

This method is often high-yielding but can be less compatible with sensitive functional groups due to the harsh reagents and the generation of HCl as a byproduct.[10]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Amine (primary or secondary)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Acyl Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF (1-2 drops) followed by the dropwise addition of oxalyl chloride (1.5 eq) at 0 °C. Alternatively, reflux the carboxylic acid with an excess of thionyl chloride.

  • Reaction Monitoring: Stir the reaction at room temperature until the evolution of gas ceases (typically 1-3 hours).

  • Removal of Excess Reagent: Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride or thionyl chloride.

  • Amidation: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C. Add a solution of the amine (1.1 eq) and triethylamine (1.5 eq) in DCM dropwise.

  • Reaction and Workup: Allow the reaction to warm to room temperature and stir for 1-4 hours. Follow the workup and purification steps outlined in Protocol 1.

Rationale for Experimental Choices:

  • Catalytic DMF: In the case of oxalyl chloride, DMF acts as a catalyst to form the Vilsmeier reagent, which is the active chlorinating species.

  • Excess Reagent: An excess of the chlorinating agent is used to ensure complete conversion of the carboxylic acid.

  • Base: Triethylamine or pyridine is used to scavenge the HCl generated during the amidation step.

Section 2: Alternative and Greener Amidation Strategies

While carbodiimide and acyl chloride methods are robust, there is a growing interest in developing more environmentally friendly and efficient amidation protocols.

Boron-Based Reagents

Boron-based reagents, such as B(OCH₂CF₃)₃, have emerged as effective promoters for the direct amidation of carboxylic acids and amines.[11] These reactions often proceed under mild conditions and can sometimes be purified by simple filtration, avoiding aqueous workups and chromatography.[11]

Enzyme-Catalyzed Amidation

Biocatalysis offers a highly selective and environmentally benign approach to amide synthesis. Lipases, for example, can catalyze the amidation of carboxylic acids or their esters with amines in non-aqueous media. This method is particularly advantageous for the synthesis of chiral amides as it can proceed with high enantioselectivity.

Section 3: Purification and Characterization

Purification of the final amide is crucial to obtain a product of high purity for biological testing.

  • Extraction: A standard aqueous workup is typically employed to remove water-soluble byproducts and unreacted starting materials.

  • Chromatography: Silica gel column chromatography is the most common method for purifying amides. The choice of eluent system will depend on the polarity of the product.[9]

  • Recrystallization: For solid amides, recrystallization can be an effective purification technique.[9]

  • Characterization: The structure and purity of the synthesized amides should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Conclusion

The amidation of this compound is a fundamental transformation in the synthesis of potential drug candidates. The choice of method will depend on several factors, including the scale of the reaction, the presence of other functional groups in the amine coupling partner, and the desired level of purity. By understanding the principles and protocols outlined in this guide, researchers can confidently and efficiently synthesize a wide range of 3-ethylpentanoylamides for their drug discovery programs.

References

The Versatility of 3-Ethylpentanoic Acid as a Synthetic Intermediate in Pharmaceutical and Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Branched-Chain Carboxylic Acid

3-Ethylpentanoic acid (CAS No. 58888-87-2), a seven-carbon branched-chain carboxylic acid, serves as a pivotal intermediate in the landscape of organic synthesis.[1][2] Its unique structural motif, featuring an ethyl group at the 3-position of a pentanoic acid backbone, imparts specific physicochemical properties that are strategically leveraged in the design and development of complex molecules, particularly within the pharmaceutical and fine chemical industries. While its structure is relatively simple, the reactivity of its carboxylic acid functional group opens a gateway to a diverse array of chemical transformations, including esterifications and amidations.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical use of this compound as a synthetic intermediate, complete with detailed protocols and an exploration of its role in the synthesis of bioactive compounds.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation.

PropertyValueReference
Molecular Formula C₇H₁₄O₂[1]
Molecular Weight 130.18 g/mol [1]
CAS Number 58888-87-2[1]
Appearance Colorless to pale yellow liquid
Boiling Point 212 °C
Flash Point 102.8 °C
Density 0.9 g/cm³
Solubility Poorly soluble in water, miscible with organic solvents

Safety and Handling: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. It may cause skin and eye irritation. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Core Applications in Synthesis: A Gateway to Diverse Molecular Architectures

The strategic importance of this compound lies in its utility as a building block for introducing a specific lipophilic moiety into a target molecule. This is particularly relevant in drug design, where modulating lipophilicity can significantly impact a compound's pharmacokinetic and pharmacodynamic properties. The branched nature of the 3-ethylpentyl group can also influence the molecule's interaction with biological targets and its metabolic stability.

One notable area of application is in the synthesis of analogues of valproic acid, a well-established anticonvulsant drug. The structural similarity of this compound to valproic acid (2-propylpentanoic acid) makes it an attractive starting point for the development of new anticonvulsant agents with potentially improved efficacy or reduced side effects.

Experimental Protocols: Harnessing the Reactivity of this compound

The following sections provide detailed, step-by-step protocols for key transformations of this compound. These protocols are designed to be self-validating, with clear explanations for each step, ensuring both scientific integrity and practical applicability.

Protocol 1: Fischer Esterification – Synthesis of Ethyl 3-Ethylpentanoate

Esterification is a fundamental transformation of carboxylic acids, and the Fischer esterification offers a straightforward method for the synthesis of esters. Ethyl 3-ethylpentanoate is a simple ester that can serve as a versatile intermediate for further functionalization or as a target molecule itself, for example, in the fragrance industry.

Reaction Scheme:

Esterification 3-Ethylpentanoic_Acid This compound Ethyl_3_Ethylpentanoate Ethyl 3-Ethylpentanoate 3-Ethylpentanoic_Acid->Ethyl_3_Ethylpentanoate + Ethanol Ethanol Ethanol H2SO4 H₂SO₄ (cat.) Heat Heat Water Water Ethyl_3_Ethylpentanoate->Water +

Caption: Fischer Esterification of this compound.

Materials:

  • This compound

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane (or other suitable organic solvent)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq) and a significant excess of absolute ethanol (e.g., 5-10 eq).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol%) to the reaction mixture.

  • Reflux: Heat the mixture to reflux using a heating mantle and maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel and add water and an organic solvent such as dichloromethane.

    • Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude ethyl 3-ethylpentanoate can be purified by fractional distillation under reduced pressure to yield a colorless liquid.[3]

Expected Yield: Typical yields for Fischer esterification are in the range of 60-80%, depending on the reaction scale and purification efficiency.

Protocol 2: Amide Synthesis – Preparation of N-Benzyl-3-ethylpentanamide

Amide bond formation is one of the most important reactions in organic and medicinal chemistry. This protocol details the synthesis of an N-benzyl amide of this compound, a common derivative in medicinal chemistry research, using a carbodiimide coupling agent.

Reaction Workflow:

Amidation cluster_activation Activation cluster_coupling Coupling 3-Ethylpentanoic_Acid This compound Activated_Ester Activated Ester Intermediate 3-Ethylpentanoic_Acid->Activated_Ester + EDC, HOBt EDC EDC HOBt HOBt N-Benzyl-3-ethylpentanamide N-Benzyl-3-ethylpentanamide Activated_Ester->N-Benzyl-3-ethylpentanamide + Benzylamine Benzylamine Benzylamine

Caption: Amidation of this compound.

Materials:

  • This compound

  • Benzylamine

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Syringes for liquid transfer

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column (for purification)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM under an inert atmosphere, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Activation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the activated ester intermediate.

  • Amine Addition: In a separate flask, dissolve benzylamine (1.1 eq) in anhydrous DCM and add DIPEA (1.5 eq).

  • Coupling: Slowly add the benzylamine solution to the activated ester mixture.

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.

  • Work-up:

    • Dilute the reaction mixture with DCM and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain N-benzyl-3-ethylpentanamide as a solid or oil.[4]

Expected Yield: Yields for carbodiimide-mediated amidations are typically in the range of 70-95%.

Application in the Synthesis of Bioactive Molecules: A Case Study

Derivatives of this compound have been investigated for their potential as anticonvulsant agents.[5] The rationale behind this is to create novel structures that may interact with biological targets, such as ion channels or enzymes in the central nervous system, in a manner that modulates neuronal excitability. The 3-ethylpentyl moiety can contribute to the overall lipophilicity of the molecule, which is a critical factor for blood-brain barrier penetration.

The synthesis of a library of amides derived from 3-ethyl-3-methyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid has been reported, with some compounds showing promising anticonvulsant activity in preclinical models.[5] While this example does not start directly from this compound, it highlights the value of the branched pentanoic acid scaffold in the development of new therapeutic agents. Researchers can adapt the protocols described in this application note to synthesize a variety of amides and esters of this compound for screening in various biological assays.

Conclusion: A Versatile Building Block for Innovation

This compound is a valuable and versatile synthetic intermediate with significant potential in pharmaceutical and fine chemical synthesis. Its straightforward reactivity, coupled with the desirable physicochemical properties of its derivatives, makes it an attractive building block for the creation of novel and complex molecular architectures. The detailed protocols provided in this application note offer a solid foundation for researchers to explore the full potential of this compound in their synthetic endeavors, from fundamental research to the development of new therapeutic agents.

References

Application Notes & Protocols: 3-Ethylpentanoic Acid as a Versatile Scaffold in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-ethylpentanoic acid in the synthesis of pharmaceutical compounds. Moving beyond a simple recitation of facts, we delve into the mechanistic rationale behind its application, particularly as a structural analog of the well-established anticonvulsant, valproic acid (VPA).[1][2] This guide offers detailed, field-proven protocols for key synthetic transformations—amide coupling and esterification—complete with troubleshooting insights and workflow visualizations. Our objective is to equip scientists with the foundational knowledge and practical methodologies required to leverage this compound as a core building block in the design of next-generation therapeutics.

Introduction: The Strategic Value of this compound

This compound (CAS No. 58888-87-2) is a branched-chain carboxylic acid that serves as a pivotal intermediate in modern organic synthesis.[3][4] While its structure is deceptively simple, its utility in pharmaceutical development is significant, primarily stemming from its identity as a structural analog of valproic acid (2-propylpentanoic acid), a cornerstone therapy for epilepsy, bipolar disorder, and migraine prophylaxis.[1][5]

The clinical use of VPA, despite its efficacy, is hampered by significant adverse effects, most notably hepatotoxicity and teratogenicity.[1] This has catalyzed extensive research into developing structural analogues that retain or enhance therapeutic activity while mitigating these safety liabilities. This compound represents a valuable and accessible starting scaffold for this endeavor. By modifying its core structure, chemists can systematically investigate structure-activity relationships (SAR) to create novel chemical entities with improved pharmacological profiles.[6] Its carboxylic acid functional group is readily derivatized, allowing for the synthesis of extensive libraries of amides, esters, and other functionalized molecules for biological screening.[4]

Physicochemical Properties

A clear understanding of the physical and chemical properties of a starting material is fundamental to successful reaction design and scale-up.

PropertyValueSource(s)
CAS Number 58888-87-2[7][8][9]
Molecular Formula C₇H₁₄O₂[3][7][8]
Molecular Weight 130.18 g/mol [10][11]
Boiling Point 212 °C[7][9]
Density ~0.9 g/cm³[7][9]
Appearance Colorless to pale yellow liquid[3]
pKa (Predicted) ~4.80 ± 0.10[12]

Core Synthetic Transformations: Rationale and Application

The synthetic versatility of this compound is centered on the reactivity of its carboxyl group. Two of the most powerful and frequently employed transformations in medicinal chemistry are amide bond formation and esterification.

Amide Bond Formation

The amide bond is a ubiquitous feature in pharmaceuticals. Direct condensation of a carboxylic acid and an amine requires high temperatures, which are incompatible with complex or thermally sensitive molecules. Therefore, the carboxylic acid must first be "activated." This is achieved using coupling reagents, which convert the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine at ambient temperatures.[13] This transformation is critical for building novel molecular architectures from the this compound scaffold.

Esterification

Esterification is another cornerstone reaction, often used to synthesize prodrugs, which can enhance a compound's bioavailability, solubility, or pharmacokinetic profile.[14] Esters can also serve as key intermediates for further synthetic modifications. Mild esterification methods are crucial to avoid harsh acidic conditions that could degrade sensitive functional groups elsewhere in the molecule.[15][16]

Protocol 1: EDC/HOBt-Mediated Amide Coupling

Objective: To synthesize a novel N-aryl amide of this compound for anticonvulsant screening. This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and Hydroxybenzotriazole (HOBt) as an additive.

Causality and Rationale:

  • EDC: This water-soluble carbodiimide activates the carboxylic acid to form a reactive O-acylisourea intermediate.[13] Its primary advantage is that the urea byproduct is also water-soluble, simplifying purification via aqueous workup.

  • HOBt: The use of HOBt is a self-validating system for ensuring reaction fidelity. It reacts with the O-acylisourea intermediate to form an HOBt-ester. This new intermediate is less reactive than the O-acylisourea, which suppresses the primary side reaction: N-acylurea formation.[17] For chiral amines, HOBt is also critical for minimizing racemization.

Workflow for EDC/HOBt-Mediated Amide Coupling

G A 1. Dissolve this compound & Amine in DCM B 2. Add HOBt A->B C 3. Cool to 0°C (Ice Bath) B->C D 4. Add EDC·HCl (Portion-wise) C->D E 5. Warm to RT Stir 12-18h D->E F 6. Aqueous Workup (HCl, NaHCO₃, Brine) E->F G 7. Dry (Na₂SO₄), Filter, Concentrate F->G H 8. Purify (Column Chromatography) G->H I Final Product: N-Aryl-3-ethylpentanamide H->I

Caption: Workflow for the synthesis of an amide derivative.

Materials and Reagents
ReagentM.W. ( g/mol )AmountMoles (mmol)
This compound130.18651 mg5.0
4-Fluoroaniline111.12556 mg5.0
EDC·HCl191.701.15 g6.0 (1.2 eq)
HOBt (anhydrous)135.12811 mg6.0 (1.2 eq)
Dichloromethane (DCM)-50 mL-
1 M HCl (aq)-20 mL-
Sat. NaHCO₃ (aq)-20 mL-
Brine-20 mL-
Anhydrous Na₂SO₄-~5 g-
Step-by-Step Methodology
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (651 mg, 5.0 mmol) and 4-fluoroaniline (556 mg, 5.0 mmol). Dissolve the solids in dichloromethane (50 mL).

  • Additive Introduction: Add HOBt (811 mg, 6.0 mmol) to the solution. Stir for 5 minutes until it dissolves.

  • Cooling: Place the flask in an ice-water bath and cool the reaction mixture to 0°C. This is a critical step to control the initial exothermic reaction upon addition of EDC and minimize side reactions.

  • Activation: Slowly add EDC·HCl (1.15 g, 6.0 mmol) in three portions over 10 minutes. A slight increase in temperature may be observed.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup - Quenching and Washing: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl (20 mL) to remove unreacted amine and EDC byproducts, then with saturated NaHCO₃ solution (20 mL) to remove HOBt and unreacted carboxylic acid, and finally with brine (20 mL) to reduce the water content in the organic layer.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (~5 g). Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure amide product.

Troubleshooting Guide
IssueProbable CauseRecommended Solution
Low Yield Incomplete reaction; Inefficient activation.Ensure reagents are anhydrous. Increase reaction time. Confirm the quality of EDC·HCl.
N-acylurea byproduct observed O-acylisourea intermediate reacted with another EDC molecule or rearranged.Ensure HOBt is added before EDC. Maintain low temperature during EDC addition.
Starting material remains Insufficient coupling reagent or reaction time.Use 1.2-1.5 equivalents of EDC/HOBt. Extend stirring time to 24 hours.

Protocol 2: Steglich Esterification

Objective: To synthesize a methyl ester of this compound. This protocol is an example of creating a simple derivative that could be used for further functionalization or as a reference compound.

Causality and Rationale:

  • DCC (Dicyclohexylcarbodiimide): Like EDC, DCC activates the carboxylic acid. The resulting dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents (like DCM), allowing for its simple removal by filtration—a major procedural advantage.

  • DMAP (4-Dimethylaminopyridine): DMAP is a highly efficient nucleophilic catalyst.[15] It reacts with the activated acid intermediate to form a highly reactive N-acylpyridinium salt. This intermediate is much more susceptible to attack by the alcohol (even sterically hindered ones) than the O-acylisourea itself, dramatically accelerating the reaction rate under mild conditions.[15]

Workflow for Steglich Esterification

G A 1. Dissolve Acid, Alcohol, & DMAP in DCM B 2. Cool to 0°C (Ice Bath) A->B C 3. Add DCC Solution (Dropwise) B->C D 4. Stir at 0°C for 1h, then RT for 3-5h C->D E 5. Filter to remove DCU byproduct D->E F 6. Concentrate Filtrate E->F G 7. Purify (Distillation or Chromatography) F->G H Final Product: 3-Ethylpentanoate Ester G->H

Caption: Workflow for the synthesis of an ester derivative.

Materials and Reagents
ReagentM.W. ( g/mol )AmountMoles (mmol)
This compound130.181.30 g10.0
Methanol32.040.80 g (1 mL)25.0 (2.5 eq)
DCC206.332.27 g11.0 (1.1 eq)
DMAP122.17122 mg1.0 (0.1 eq)
Dichloromethane (DCM)-40 mL-
Step-by-Step Methodology
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.30 g, 10.0 mmol), methanol (1 mL, 25.0 mmol), and DMAP (122 mg, 1.0 mmol) in DCM (30 mL).

  • Cooling: Cool the flask to 0°C in an ice-water bath.

  • Activation: Dissolve DCC (2.27 g, 11.0 mmol) in DCM (10 mL) in a separate vial. Add this solution dropwise to the reaction mixture over 15 minutes using a dropping funnel. Caution: DCC is a potent allergen; always handle with gloves in a fume hood.[15]

  • Reaction Progression: Stir the reaction at 0°C for 1 hour, then remove the ice bath and stir for an additional 3-5 hours at room temperature. A white precipitate of dicyclohexylurea (DCU) will form.

  • Byproduct Removal: Filter the reaction mixture through a sintered glass funnel or Celite pad to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM (5-10 mL) to recover any trapped product.

  • Concentration: Combine the filtrates and concentrate under reduced pressure.

  • Purification: The crude product can be purified by fractional distillation or flash chromatography to yield the pure methyl 3-ethylpentanoate.

Application in Anticonvulsant Drug Discovery

The rationale for using this compound in anticonvulsant research is directly tied to its relationship with valproic acid. Studies on VPA analogues have shown that the anticonvulsant potency is closely linked to the size and branching of the alkyl chains.[6]

Structural Relationship to Valproic Acid

Caption: Comparison of Valproic Acid and this compound.

By using this compound as a scaffold, researchers can explore several key hypotheses:

  • Modulating Lipophilicity: Converting the acid to various amides and esters alters the molecule's lipophilicity (logP), which can significantly impact its ability to cross the blood-brain barrier and its overall pharmacokinetic profile.[18]

  • Introducing Pharmacophores: The carboxylate handle allows for the attachment of other known pharmacophoric groups that may interact with different neurological targets, potentially leading to dual-action compounds or novel mechanisms of action.[19]

  • HDAC Inhibition: VPA is a known histone deacetylase (HDAC) inhibitor, a mechanism linked to some of its therapeutic effects. Derivatives of this compound may also exhibit HDAC inhibitory activity, offering another avenue for therapeutic intervention.[18]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically valuable building block for the rational design of novel pharmaceutical compounds. Its structural similarity to valproic acid provides a validated starting point for developing safer and more effective treatments for neurological disorders. The robust and well-characterized protocols for amide coupling and esterification detailed herein provide a reliable foundation for medicinal chemists to synthesize diverse compound libraries, accelerating the journey from initial concept to potential clinical candidate.

References

Application Notes and Protocols for the Quantification of 3-Ethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Ethylpentanoic Acid Quantification

This compound (CAS 58888-87-2) is a branched-chain fatty acid that is gaining interest in various fields of research, including metabolism, microbiology, and drug development.[1] As a structural isomer of heptanoic acid, its unique branched structure can influence its physicochemical properties and biological activity. Accurate and precise quantification of this compound in biological matrices is crucial for understanding its pharmacokinetics, its role as a potential biomarker, and its impact on physiological and pathological processes.

This comprehensive guide provides detailed analytical methodologies for the robust quantification of this compound. We will delve into two primary analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed to be self-validating, adhering to the principles of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA).[1]

Method Selection: Navigating the Analytical Landscape

The choice between GC-MS and LC-MS/MS for this compound quantification depends on several factors, including the required sensitivity, sample matrix, and available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is a powerful technique for the analysis of volatile and semi-volatile compounds.[2] Due to the polar nature and relatively low volatility of carboxylic acids, derivatization is a mandatory step to convert this compound into a more volatile and thermally stable ester. This approach offers excellent chromatographic resolution and is a well-established method for short-chain fatty acid analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization.[3][4] For this compound, a direct analysis is feasible, simplifying sample preparation and reducing the potential for analytical variability.

Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol details a robust GC-MS method for the quantification of this compound in biological fluids, such as plasma or serum, following derivatization with pentafluorobenzyl bromide (PFBBr).

Principle of the GC-MS Method

The carboxylic acid group of this compound is derivatized to form a pentafluorobenzyl (PFB) ester. This derivative is more volatile and exhibits excellent electron-capturing properties, enhancing its sensitivity in mass spectrometry, particularly with negative chemical ionization. However, electron ionization (EI) is also commonly used. The PFB ester is then separated by gas chromatography and detected by a mass spectrometer operating in selected ion monitoring (SIM) or full scan mode.

Experimental Workflow: GC-MS

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis s1 Biological Sample (e.g., Plasma, Serum) s2 Add Internal Standard (e.g., 2-Ethylbutyric acid-d7) s1->s2 s3 Protein Precipitation (e.g., with Acetonitrile) s2->s3 s4 Liquid-Liquid Extraction (e.g., with MTBE) s3->s4 d1 Evaporate to Dryness s4->d1 Extract d2 Reconstitute & Add PFBBr d1->d2 d3 Incubate (e.g., 60°C, 90 min) d2->d3 a1 Inject into GC-MS d3->a1 Derivatized Sample a2 Data Acquisition (SIM/Scan Mode) a1->a2 a3 Quantification a2->a3

Caption: Workflow for GC-MS analysis of this compound.

Detailed Protocol: GC-MS

1. Sample Preparation

  • To 100 µL of biological sample (e.g., plasma, serum) in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 2-ethylbutyric acid-d7 at 10 µg/mL).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Perform a liquid-liquid extraction by adding 500 µL of methyl tert-butyl ether (MTBE). Vortex for 2 minutes.

  • Centrifuge at 5,000 x g for 5 minutes to separate the phases.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization

  • To the dried extract, add 50 µL of a solution containing 10% pentafluorobenzyl bromide (PFBBr) in acetone and 50 µL of a 10% diisopropylethylamine (DIPEA) solution in acetone.

  • Seal the vial and incubate at 60°C for 90 minutes.[2][5]

  • After incubation, cool the vial to room temperature and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

3. GC-MS Parameters

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Column DB-225ms (30 m x 0.25 mm, 0.25 µm) or equivalent polar column
Injector Temp. 250°C
Injection Mode Splitless (1 µL)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program 70°C hold for 2 min, ramp to 220°C at 10°C/min, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temp. 230°C
Quadrupole Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor This compound-PFB: m/z 181 (quantifier), 129 (qualifier) IS (2-EBA-d7)-PFB: m/z 181, 122

Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol provides a direct and highly sensitive method for the quantification of this compound in biological matrices without the need for derivatization.

Principle of the LC-MS/MS Method

The sample is first subjected to a simple protein precipitation step. The resulting supernatant containing this compound is directly injected into the LC-MS/MS system. The analyte is separated from matrix components on a reversed-phase C18 column and detected by a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Quantification is achieved using multiple reaction monitoring (MRM).

Experimental Workflow: LC-MS/MS

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 Biological Sample (e.g., Plasma) s2 Add Internal Standard (e.g., this compound-d3) s1->s2 s3 Protein Precipitation (e.g., with Methanol/Formic Acid) s2->s3 s4 Centrifuge & Collect Supernatant s3->s4 a1 Inject into LC-MS/MS s4->a1 Supernatant a2 Data Acquisition (MRM Mode) a1->a2 a3 Quantification a2->a3

Caption: Workflow for LC-MS/MS analysis of this compound.

Detailed Protocol: LC-MS/MS

1. Sample Preparation

  • To 50 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (a stable isotope-labeled this compound is highly recommended).[6]

  • Add 100 µL of a protein precipitation solution (methanol with 0.2% formic acid).[3][4]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,300 x g for 5 minutes at 15°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Parameters

ParameterRecommended Setting
Liquid Chromatograph Shimadzu Nexera X2 or equivalent
Column Phenomenex Luna C18 (100 Å, 50 x 2.0 mm, 3 µm) or equivalent
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 min, hold at 95% B for 2 min, return to 5% B and re-equilibrate for 3 min
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Volume 5 µL
Mass Spectrometer Sciex 6500+ QTRAP or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative
Curtain Gas 35 psi
IonSpray Voltage -4500 V
Temperature 550°C
Ion Source Gas 1 55 psi
Ion Source Gas 2 60 psi
MRM Transitions This compound: Q1: 129.1 -> Q3: 85.1 (Quantifier), 129.1 -> 57.1 (Qualifier) IS (3-EPA-d3): Q1: 132.1 -> Q3: 87.1 (Quantifier)

Part 3: Method Validation

A full validation of the chosen analytical method should be performed according to regulatory guidelines to ensure its reliability for the intended application.[1] The validation should encompass the following parameters:

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.
Linearity A calibration curve with at least six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal.
Accuracy & Precision Intra- and inter-day accuracy (% bias) and precision (% CV) should be within ±15% for QC samples (low, mid, high), and within ±20% for the LLOQ.[1]
Recovery The extraction recovery of the analyte and internal standard should be consistent, precise, and reproducible.
Matrix Effect Assessed to ensure that the matrix does not interfere with the ionization of the analyte and internal standard.
Stability Analyte stability should be evaluated under various conditions: freeze-thaw, bench-top, long-term storage, and in-processed samples.
Quantitative Performance Summary (Example Data)

The following table summarizes typical performance characteristics that can be expected from the described methods, based on data from similar short-chain fatty acid analyses.[2][3][4]

ParameterGC-MS Method (PFBBr Derivatization)LC-MS/MS Method (Direct Analysis)
Linear Range 0.5 - 100 µM0.1 - 50 µM
Limit of Detection (LOD) ~0.1 µM~0.05 µM
Limit of Quantification (LOQ) 0.5 µM0.1 µM
Intra-day Precision (%CV) < 10%< 8%
Inter-day Precision (%CV) < 12%< 10%
Accuracy (% Bias) ± 10%± 8%
Recovery > 85%Not applicable (Protein Precip.)

Conclusion

The GC-MS and LC-MS/MS methods detailed in this application note provide robust and reliable approaches for the quantification of this compound in biological samples. The choice of method will depend on the specific requirements of the study. The LC-MS/MS method offers higher sensitivity and a simpler sample preparation workflow, making it ideal for high-throughput bioanalysis. The GC-MS method, while requiring derivatization, is a well-established and cost-effective alternative. Proper method validation is paramount to ensure the generation of high-quality, reproducible, and defensible data in research and drug development settings.

References

Application Note: Quantitative Analysis of 3-Ethylpentanoic Acid and its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive guide for the quantitative analysis of 3-Ethylpentanoic acid and its derivatives in complex biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the critical aspects of sample preparation, derivatization, chromatographic separation, and mass spectrometric detection. The protocols detailed herein are designed to offer high sensitivity, selectivity, and reproducibility for researchers in metabolomics, drug development, and clinical diagnostics.

Introduction: The Significance of this compound

This compound (C7H14O2, M.W.: 130.18 g/mol ) is a branched-chain fatty acid that can be of interest in various biological and industrial contexts.[1][2] As a member of the short-chain fatty acid (SCFA) family, its accurate quantification in biological samples is crucial for understanding metabolic pathways, gut microbiome activity, and as a potential biomarker for certain diseases.[3][4] However, the inherent chemical properties of this compound, such as its high volatility and hydrophilicity, present analytical challenges that necessitate robust and optimized methodologies.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds.[6][7] For non-volatile or polar molecules like this compound, a derivatization step is essential to increase their volatility and thermal stability, making them amenable to GC analysis.[8][9] This application note will guide the user through a validated workflow for the analysis of this compound, ensuring reliable and accurate results.

Experimental Workflow Overview

The analytical workflow for this compound using GC-MS can be broken down into four key stages: Sample Preparation, Derivatization, GC-MS Analysis, and Data Processing. Each stage is critical for the overall success of the analysis.

GC-MS Workflow for this compound Figure 1: Overall Experimental Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Feces, Urine) Homogenization Homogenization/ Centrifugation Sample->Homogenization Initial Processing Extraction Liquid-Liquid Extraction or Solid-Phase Extraction Homogenization->Extraction Isolation of Analytes Derivatization Silylation (e.g., MSTFA) or Alkylation Extraction->Derivatization Increase Volatility Injection GC Injection Derivatization->Injection Sample Introduction Separation Chromatographic Separation Injection->Separation Component Separation Detection Mass Spectrometric Detection Separation->Detection Ionization & Detection Integration Peak Integration Detection->Integration Data Acquisition Quantification Quantification Integration->Quantification Result Calculation

Caption: Overall Experimental Workflow.

Sample Preparation: Isolating the Analyte

The goal of sample preparation is to extract this compound from the sample matrix while removing interfering substances.[6] The choice of method will depend on the sample type.

Protocol for Liquid-Liquid Extraction (LLE) from Plasma/Serum

This protocol is suitable for isolating organic acids from aqueous matrices.

Materials:

  • Plasma or serum sample

  • Internal Standard (e.g., deuterated this compound or a structural analog like 2-ethylbutyric acid)[10]

  • 6 M HCl

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Centrifuge tubes (glass)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 1 mL of plasma/serum in a glass centrifuge tube, add the internal standard.

  • Acidify the sample to a pH < 2 by adding 100 µL of 6 M HCl. This ensures the carboxylic acid is in its protonated, less polar form.

  • Add 3 mL of ethyl acetate to the tube.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.

  • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Repeat the extraction (steps 3-6) with another 3 mL of ethyl acetate and combine the organic layers.

  • Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. The dried extract is now ready for derivatization.

Derivatization: Enhancing Volatility for GC-MS

Derivatization is a critical step for the analysis of polar compounds like carboxylic acids by GC-MS.[8][9] Silylation is a common and effective method, converting the acidic proton into a less polar and more volatile trimethylsilyl (TMS) group.

Protocol for Silylation using MSTFA

Materials:

  • Dried sample extract from the previous step

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Heating block or oven

Procedure:

  • Reconstitute the dried sample extract in 50 µL of anhydrous pyridine.

  • Add 50 µL of MSTFA + 1% TMCS to the sample.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the reaction mixture at 60°C for 30 minutes to ensure complete derivatization.[11]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

Derivatization of this compound Figure 2: Silylation Reaction reactant1 This compound product This compound, TMS ester reactant1->product + reactant2 MSTFA reactant2->product 60°C

Caption: Silylation Reaction.

GC-MS Analysis: Separation and Detection

The derivatized sample is injected into the GC-MS system for separation and detection. The following parameters are a good starting point and should be optimized for your specific instrument and application.

Instrumental Parameters
Parameter Setting Rationale
Gas Chromatograph
Injection ModeSplitlessTo maximize the transfer of analyte onto the column for high sensitivity.[4]
Injection Volume1 µLA standard volume for capillary GC.
Injector Temperature250°CEnsures rapid and complete volatilization of the derivatized analyte.[11]
Carrier GasHeliumAn inert gas that provides good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)A typical flow rate for a 0.25 mm ID column.
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similarA non-polar column suitable for a wide range of derivatized compounds.
Oven ProgramInitial: 60°C (hold 2 min), Ramp 1: 10°C/min to 150°C, Ramp 2: 20°C/min to 280°C (hold 5 min)A temperature program designed to separate the analyte from other components in the sample.[9][11]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)A robust and widely used ionization technique that produces reproducible mass spectra.
Ionization Energy70 eVThe standard energy for EI, which generates a library-searchable fragmentation pattern.[12]
Ion Source Temperature230°CPrevents condensation of the analyte in the ion source.[12]
Mass Scan Rangem/z 50-550A range that covers the expected mass of the derivatized analyte and its fragments.[8]
Acquisition ModeFull Scan and/or Selected Ion Monitoring (SIM)Full scan for qualitative analysis and library matching. SIM for enhanced sensitivity in quantitative analysis.[4]

Data Analysis and Quantification

Identification

The identification of the this compound-TMS ester is confirmed by comparing its retention time with that of a pure standard and by matching its mass spectrum with a reference library (e.g., NIST).

Quantification

For quantitative analysis, a calibration curve is constructed using a series of standards of known concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration. The concentration of this compound in the unknown samples is then calculated from this calibration curve.

Trustworthiness and Validation

The protocols described in this application note are designed to be self-validating. Key validation parameters to consider include:

  • Linearity: The calibration curve should have a correlation coefficient (r²) of >0.99.

  • Accuracy and Precision: Determined by analyzing quality control samples at different concentrations.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Recovery: The efficiency of the extraction process, determined by spiking known amounts of the analyte into a blank matrix.

Conclusion

This application note provides a detailed and robust methodology for the GC-MS analysis of this compound and its derivatives. By following the outlined protocols for sample preparation, derivatization, and instrumental analysis, researchers can achieve accurate and reproducible quantification of this important short-chain fatty acid in various biological matrices. The principles and techniques described herein can also be adapted for the analysis of other short-chain fatty acids.

References

Part 1: Derivatization for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chromatographic Analysis of 3-Ethylpentanoic Acid Through Derivatization

Introduction: The Analytical Challenge of this compound

This compound (C₇H₁₄O₂) is a branched-chain carboxylic acid significant in various fields, including metabolism studies and as a potential biomarker.[1][2][3] However, its direct analysis by chromatographic methods presents considerable challenges. For Gas Chromatography (GC), the molecule's carboxyl group leads to high polarity and low volatility, resulting in poor peak shape (tailing) and low thermal stability.[4][5][6] In High-Performance Liquid Chromatography (HPLC), this compound lacks a strong chromophore, making it nearly invisible to standard UV-Vis detectors and limiting sensitivity.

To overcome these limitations, chemical derivatization is an essential sample preparation step. This process modifies the analyte's functional group to create a derivative with properties more suitable for chromatographic analysis. Derivatization can enhance volatility, improve thermal stability, increase detector response, and improve peak separation.[6] This guide provides a detailed overview of robust derivatization strategies and protocols for the reliable quantification of this compound by both GC and LC, designed for researchers and drug development professionals.

Derivatization for GC aims to replace the active hydrogen of the carboxylic acid group, thereby reducing polarity and increasing volatility.[7][8] This transformation is critical for achieving the sharp, symmetrical peaks necessary for accurate quantification. The two most prevalent and effective strategies are silylation and esterification.

Strategy 1: Silylation

Silylation is a versatile and widely used technique that involves replacing the acidic proton of the carboxyl group with a non-polar trimethylsilyl (TMS) group.[9][10] This reaction is typically fast and proceeds under mild conditions.

Causality & Mechanism: Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with the active hydrogen on the carboxylic acid. The resulting TMS ester is significantly less polar and more volatile than the parent acid, making it ideal for GC analysis.[5] A catalyst like trimethylchlorosilane (TMCS) is often included to increase the reactivity of the silylating agent.[5][9]

G1 cluster_0 Silylation Workflow A This compound in Aprotic Solvent B Add Silylating Reagent (e.g., BSTFA + 1% TMCS) A->B Reagent Addition C Incubate (e.g., 60°C for 30-60 min) B->C Reaction D Cool to Room Temp. C->D Quenching E Direct Injection into GC-MS D->E Analysis

Caption: Silylation workflow for this compound.

Detailed Protocol: Silylation with BSTFA + TMCS

  • Sample Preparation: Evaporate the solvent from the sample extract containing this compound to complete dryness under a gentle stream of nitrogen. The absence of water is critical as silylating reagents are moisture-sensitive.[5][9]

  • Reagent Addition: Add 50 µL of an aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane) to reconstitute the dried sample.

  • Derivatization: Add 50 µL of BSTFA with 1% TMCS to the sample vial. Ensure a significant molar excess of the reagent.[9]

  • Reaction: Tightly cap the vial and vortex for 10-15 seconds. Heat the mixture at 60-70°C for 30-60 minutes in a heating block or oven.[5]

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC or GC-MS system.

Parameter Silylation Esterification (BF₃-Methanol)
Principle Replaces active H with a TMS group.Converts carboxylic acid to a methyl ester.
Reagents BSTFA, MSTFA (+TMCS catalyst)BF₃-Methanol, HCl-Methanol
Conditions Mild (60-70°C), 30-60 minMild to moderate (60-100°C), 15-60 min
Derivative Stability Moderately stable; prone to hydrolysis.Highly stable; can be stored.
Byproducts Volatile and typically do not interfere.Water, salts (removed during workup).
Moisture Sensitivity Very high; requires anhydrous conditions.High; requires anhydrous conditions.
Advantages Fast, simple, one-pot reaction.Creates very stable derivatives.
Disadvantages Derivatives are moisture-sensitive.Requires a post-reaction extraction/workup step.

Table 1: Comparison of GC Derivatization Methods.

Strategy 2: Esterification (Alkylation)

Esterification converts the carboxylic acid into a corresponding ester, most commonly a fatty acid methyl ester (FAME).[4][7] This method is considered a gold standard for fatty acid analysis due to the high stability of the resulting derivatives.

Causality & Mechanism: In the presence of an alcohol (e.g., methanol) and an acid catalyst like boron trifluoride (BF₃), the carboxylic acid undergoes Fischer esterification.[11] The BF₃ activates the carboxyl group, making it susceptible to nucleophilic attack by the alcohol, forming a volatile methyl ester.[5]

G2 cluster_1 Esterification Workflow A Dried Sample Extract B Add BF₃-Methanol Reagent A->B C Incubate (60°C for 15 min) B->C Reaction D Add Saturated NaCl & Hexane C->D Quench/Partition E Vortex & Centrifuge D->E F Collect Organic Layer (contains FAME) E->F Extraction G GC-MS Analysis F->G

Caption: Esterification workflow for this compound.

Detailed Protocol: Esterification with Boron Trifluoride-Methanol

  • Sample Preparation: Ensure the sample extract is completely dry. Reconstitute in 100 µL of a suitable solvent like toluene or hexane.

  • Reagent Addition: Add 50-100 µL of 14% Boron Trifluoride in Methanol (BF₃-Methanol) to the sample vial.

  • Reaction: Cap the vial tightly and heat at 60°C for approximately 15 minutes.[12] For more sterically hindered acids, the temperature and time may need to be optimized (e.g., up to 100°C for 1 hour).

  • Extraction: After cooling, add 0.5 mL of saturated sodium chloride solution to quench the reaction. Add 0.6 mL of hexane to extract the newly formed methyl ester. Vortex vigorously for 30 seconds.[5]

  • Phase Separation: Allow the layers to separate (centrifugation can aid this process).

  • Sample Collection: Carefully transfer the upper hexane layer, which contains the 3-ethylpentanoate methyl ester, to a clean vial. For quantitative analysis, it is advisable to dry the hexane layer over anhydrous sodium sulfate.

  • Analysis: The sample is ready for injection into the GC or GC-MS.

Part 2: Derivatization for Liquid Chromatography (LC) Analysis

For LC, derivatization is employed not to increase volatility, but to introduce a moiety that enhances detection by UV-Vis, fluorescence, or mass spectrometry.[13][14][15]

Strategy 1: Fluorescent Labeling for HPLC-FLD

This strategy involves tagging the carboxylic acid with a fluorophore, enabling highly sensitive detection using a fluorescence detector (FLD).

Causality & Mechanism: The carboxyl group of this compound is reacted with a fluorescent derivatizing reagent, such as 9-anthryldiazomethane (ADAM) or a coumarin-based agent.[13][16] These reagents react with the acid to form a fluorescent ester, which can be detected at femtomole levels. The reaction often requires a catalyst or coupling agent to proceed efficiently.[17][18]

G3 cluster_2 Fluorescent Labeling Workflow A Dried Sample B Add Fluorescent Reagent (e.g., ADAM) & Solvent A->B C Incubate (Room Temp, protected from light) B->C Reaction D Quench Excess Reagent (if necessary) C->D E HPLC-FLD Analysis D->E

Caption: Fluorescent labeling workflow for HPLC-FLD.

Detailed Protocol: Fluorescent Derivatization with ADAM

  • Sample Preparation: Dry the sample extract completely under nitrogen.

  • Reagent Preparation: Prepare a fresh solution of 9-anthryldiazomethane (ADAM) in a suitable solvent like methanol or ethyl acetate. Caution: Diazoalkanes are toxic and potentially explosive; handle with extreme care in a fume hood.

  • Derivatization: Add the ADAM solution to the dried sample. The reaction typically proceeds at room temperature over 1-2 hours. Protect the reaction from light to prevent degradation of the fluorophore.

  • Quenching: Add a small amount of a weak acid, like acetic acid, to quench any unreacted ADAM.

  • Analysis: Dilute the sample with the mobile phase and inject it into the HPLC-FLD system. The derivative is detected at the specific excitation and emission wavelengths of the anthracene tag.

Strategy 2: Derivatization for Enhanced LC-MS/MS Sensitivity

While this compound can be analyzed directly by LC-MS in negative ion mode, derivatization can significantly improve performance by enhancing chromatographic retention on reversed-phase columns and increasing ionization efficiency.[15][19]

Causality & Mechanism: The goal is to attach a tag that is easily ionizable in positive electrospray ionization (ESI+) mode, which is often more robust and sensitive than ESI- mode. Reagents like 3-nitrophenylhydrazine (3-NPH) react with the carboxylic acid in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a base catalyst like pyridine.[20] The resulting derivative contains a readily protonated site, leading to a strong signal in positive mode MS.

Detailed Protocol: Derivatization with 3-NPH for LC-MS/MS

  • Sample Preparation: Dry the sample extract and reconstitute it in 40 µL of a 50:50 acetonitrile/water mixture.

  • Reagent Addition: Add 20 µL of 200 mM 3-NPH solution and 20 µL of 120 mM EDC solution containing 6% pyridine (all prepared in 50:50 acetonitrile/water).[20]

  • Reaction: Vortex the mixture and heat at 40°C for 30 minutes.[20]

  • Dilution & Analysis: After cooling, dilute the sample with the mobile phase (e.g., to 1 mL) and centrifuge to remove any precipitates. The supernatant is then ready for injection into the LC-MS/MS system for analysis in positive ion mode.

Parameter Fluorescent Labeling (HPLC-FLD) Derivatization for LC-MS/MS
Principle Attaches a fluorophore for sensitive detection.Attaches an easily ionizable group.
Reagents ADAM, Coumarins, Benzofurazans3-NPH, 2-Picolylamine (+EDC/DCC)
Detection Fluorescence Detector (FLD)Mass Spectrometer (MS/MS)
Sensitivity Very high (low femtomole).High; improves S/N and ionization.
Selectivity Moderate; relies on chromatographic separation.Very high; relies on MS/MS transitions.
Advantages Extremely sensitive for targeted analysis.Improves retention, ionization, and selectivity.
Disadvantages Reagents can be unstable or hazardous.Adds complexity and potential for side reactions.

Table 2: Comparison of LC Derivatization Methods.

Expert Recommendations & Summary

The choice of derivatization method is dictated by the analytical objective, required sensitivity, and available instrumentation.

  • For Routine GC Quantification: Esterification to form methyl esters is highly recommended. The derivatives are robust and stable, and the method is well-established, making it ideal for routine quality control and general research.[7]

  • For High-Throughput GC Analysis: Silylation is an excellent choice. The reaction is fast and requires no workup, enabling rapid sample processing, which is beneficial in metabolomics or screening studies.[9]

  • For Trace Analysis in Complex Matrices (GC): Derivatization with reagents like pentafluorobenzyl bromide (PFBBr) followed by GC-NCI-MS provides unparalleled sensitivity for detecting trace levels of the acid.[12][21]

  • For Highly Sensitive Targeted Analysis (LC): Fluorescent labeling coupled with HPLC-FLD is the method of choice when a mass spectrometer is unavailable but high sensitivity is required.[13][14]

  • For Definitive Quantification and Metabolomics (LC): Derivatization for LC-MS/MS (e.g., with 3-NPH) offers the best combination of sensitivity, selectivity, and structural confirmation, making it the superior choice for complex biological samples and clinical research.[20]

By carefully selecting and optimizing the appropriate derivatization strategy, researchers can overcome the inherent analytical challenges of this compound and achieve reliable, accurate, and sensitive chromatographic results.

References

3-Ethylpentanoic Acid: A Reference Standard for Quantitative Analysis in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Note and Comprehensive Protocols for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract: This document provides a detailed guide to the use of 3-Ethylpentanoic acid as a reference standard in analytical chemistry, with a focus on chromatographic and mass spectrometric applications. It offers in-depth protocols for the preparation of standards, sample analysis, and method validation, grounded in established scientific principles and regulatory guidelines. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to implement robust and reliable analytical methods for the quantification of acidic analytes.

Introduction: The Role of Reference Standards in Analytical Integrity

In the landscape of pharmaceutical development and chemical analysis, the accuracy and reliability of quantitative data are paramount. Reference standards serve as the bedrock of analytical integrity, providing a calibrated point of comparison against which unknown samples are measured. The choice of an appropriate reference standard is critical and is governed by its purity, stability, and physicochemical similarity to the analyte of interest.

This compound, a branched-chain carboxylic acid, presents itself as a valuable reference standard, particularly in the analysis of short-chain fatty acids (SCFAs) and other acidic compounds in complex biological matrices. Its structural similarity to endogenous and xenobiotic carboxylic acids makes it an excellent candidate for use as an internal standard in chromatographic methods, where it can compensate for variations in sample preparation and instrument response.[1]

This application note will delve into the practical applications of this compound as a reference standard, providing detailed, field-proven protocols for its use in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties and Rationale for Use

A thorough understanding of the physicochemical properties of a reference standard is crucial for method development. The properties of this compound make it a suitable choice for a variety of analytical applications.

PropertyValueSource
Chemical Formula C₇H₁₄O₂[2]
Molecular Weight 130.18 g/mol [2]
Boiling Point 196.0-198.0 °C @ 760 mmHg[3]
CAS Number 58888-87-2[2]
IUPAC Name This compound[2]

The branched alkyl chain of this compound provides a unique mass and retention time, differentiating it from many common straight-chain fatty acids, which is a desirable characteristic for an internal standard. Its carboxylic acid functional group ensures that it mimics the extraction and derivatization behavior of other acidic analytes.

Diagram 1: General Workflow for Quantitative Analysis using an Internal Standard

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification Sample Biological Sample Spike Spike Sample with Internal Standard Sample->Spike IS_Stock This compound Stock Solution IS_Stock->Spike Extract Extraction of Analytes Spike->Extract Derivatize Derivatization (Optional) Extract->Derivatize Inject Inject into GC-MS or LC-MS/MS Derivatize->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Area Ratio Integrate->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate Result Final Concentration Calibrate->Result

Caption: A generalized workflow for quantitative analysis using an internal standard approach.

Sourcing and Handling of this compound Reference Standard

The quality of the reference standard directly impacts the reliability of the analytical results. It is imperative to source this compound from a reputable supplier that provides a certificate of analysis (CoA) detailing its purity, identity, and storage conditions.[4][5] Several chemical suppliers offer this compound as a reference standard.[1][6]

Storage and Handling:

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]

  • Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or under a fume hood. Avoid contact with skin and eyes.

Protocol 1: Preparation of this compound Standard Solutions

Accurate preparation of stock and working standard solutions is fundamental to generating a reliable calibration curve.[7][8]

Materials:

  • This compound reference standard (with CoA)

  • High-purity solvent (e.g., Methanol, Acetonitrile, or Ethyl Acetate, LC-MS or GC grade)

  • Class A volumetric flasks and pipettes

  • Analytical balance

Procedure for Stock Solution (e.g., 1 mg/mL):

  • Accurately weigh approximately 10 mg of this compound into a clean weighing boat. Record the exact weight.

  • Transfer the weighed standard into a 10 mL Class A volumetric flask.

  • Add a small amount of the chosen solvent to dissolve the standard completely.

  • Once dissolved, bring the flask to the 10 mL mark with the solvent.

  • Cap the flask and invert it several times to ensure homogeneity.

  • Label the flask clearly with the compound name, concentration, solvent, preparation date, and initials of the analyst.

  • Store the stock solution under appropriate conditions as recommended by the supplier, typically at 2-8 °C or -20 °C for long-term stability.

Procedure for Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve that brackets the expected concentration range of the analyte in the samples.[9]

Calibration StandardConcentration (µg/mL)Volume of Stock (1 mg/mL)Final Volume
CS11001 mL10 mL
CS250500 µL10 mL
CS325250 µL10 mL
CS410100 µL10 mL
CS5550 µL10 mL
CS6110 µL10 mL

Protocol 2: Quantitative Analysis of Short-Chain Fatty Acids in Biological Samples using GC-MS with this compound as an Internal Standard

This protocol is designed for the analysis of volatile fatty acids in complex matrices like fecal samples or rumen fluid.

5.1. Sample Preparation and Extraction:

  • Homogenize the biological sample (e.g., 100 mg of feces in 1 mL of sterile water).

  • To a 2 mL microcentrifuge tube, add 200 µL of the homogenized sample.

  • Add 20 µL of the this compound internal standard working solution (e.g., 50 µg/mL).

  • Acidify the sample by adding 50 µL of 50% sulfuric acid to protonate the fatty acids.

  • Add 1 mL of diethyl ether, cap the tube, and vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes to separate the phases.

  • Carefully transfer the upper ether layer to a clean GC vial.

  • (Optional but recommended) Derivatize the extracted fatty acids to improve their volatility and chromatographic behavior. A common method is esterification to form methyl or ethyl esters.[10]

5.2. GC-MS Instrumental Parameters:

ParameterSettingRationale
Column DB-FFAP or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)Provides good separation of polar acidic compounds.[11]
Injection Volume 1 µL
Inlet Temperature 250 °CEnsures rapid volatilization of the analytes.
Split Ratio 10:1Prevents column overloading.
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial 80 °C for 1 min, ramp at 10 °C/min to 200 °C, hold for 5 minOptimized for separation of short-chain fatty acids.
MS Transfer Line 250 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (m/z 40-200) for identification, Selected Ion Monitoring (SIM) for quantificationSIM mode enhances sensitivity and selectivity.

5.3. Data Analysis and Quantification:

  • Integrate the peak areas of the analyte(s) and the this compound internal standard.

  • Calculate the response factor (RF) for each calibration standard: RF = (Analyte Area / IS Area) / (Analyte Concentration / IS Concentration).

  • Construct a calibration curve by plotting the analyte/IS area ratio against the analyte concentration.

  • Determine the concentration of the analyte in the unknown samples by applying the area ratio to the calibration curve.

Diagram 2: GC-MS Analysis Workflow

G cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Homogenize Homogenize Sample Spike_IS Spike with This compound Homogenize->Spike_IS Acidify Acidify Spike_IS->Acidify Extract Liquid-Liquid Extraction Acidify->Extract Derivatize_GC Derivatize (Optional) Extract->Derivatize_GC Inject_GC Inject into GC Derivatize_GC->Inject_GC Separate_GC Separation on Polar Column Inject_GC->Separate_GC Ionize Electron Ionization Separate_GC->Ionize Detect_MS Mass Detection (SIM/Scan) Ionize->Detect_MS Integrate_Peaks Integrate Peak Areas Detect_MS->Integrate_Peaks Calculate_Ratio Calculate Analyte/IS Ratio Integrate_Peaks->Calculate_Ratio Quantify Quantify with Calibration Curve Calculate_Ratio->Quantify

Caption: Step-by-step workflow for GC-MS analysis of SCFAs using an internal standard.

Protocol 3: Quantitative Analysis of Carboxylic Acids in Biological Fluids using LC-MS/MS with this compound as an Internal Standard

This protocol is suitable for the analysis of less volatile or thermally labile carboxylic acids in plasma or urine.[12][13]

6.1. Sample Preparation and Extraction:

  • To 100 µL of plasma or urine in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (e.g., 50 µg/mL).

  • For protein precipitation (for plasma samples), add 400 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

6.2. LC-MS/MS Instrumental Parameters:

ParameterSettingRationale
LC Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)Provides good retention and separation of a wide range of carboxylic acids.
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 10 minutesA generic gradient that can be optimized for specific analytes.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ion Source Electrospray Ionization (ESI), Negative Ion ModeCarboxylic acids ionize well in negative mode.
MS/MS Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification.

MRM Transitions (Example):

  • Analyte: Precursor Ion (e.g., [M-H]⁻) → Product Ion

  • This compound: m/z 129.1 → m/z 85.1 (quantifier), m/z 57.1 (qualifier)

6.3. Data Analysis and Quantification: The data analysis and quantification steps are analogous to those described in the GC-MS protocol (Section 5.3).

Method Validation According to Regulatory Guidelines

A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[4][5] Key validation parameters to be assessed include:

Validation ParameterAcceptance Criteria (Typical)
Specificity/Selectivity No significant interfering peaks at the retention times of the analyte and internal standard in blank matrix.
Linearity Correlation coefficient (r²) ≥ 0.99 for the calibration curve.
Accuracy Mean accuracy within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) for intra- and inter-day precision.
Recovery Consistent and reproducible extraction recovery for the analyte and internal standard.
Matrix Effect The response of the analyte in the presence of matrix should be consistent across different sources of matrix.
Stability Analyte should be stable in the matrix under expected storage and handling conditions (freeze-thaw, short-term, long-term).

For detailed guidance, refer to the FDA's "Bioanalytical Method Validation" and the EMA's "Guideline on bioanalytical method validation".[4][5] The use of a suitable internal standard like this compound is strongly recommended in these guidelines to ensure the accuracy and precision of the results.

Conclusion

This compound is a versatile and reliable reference standard for the quantitative analysis of carboxylic acids in various matrices. Its physicochemical properties make it an ideal internal standard for both GC-MS and LC-MS/MS applications. By following the detailed protocols and validation guidelines presented in this application note, researchers, scientists, and drug development professionals can develop and implement robust analytical methods that generate high-quality, reproducible data, thereby ensuring the integrity of their analytical results.

References

The Role of 3-Ethylpentanoic Acid in the Development of Novel Materials

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide

Prepared by: Senior Application Scientist, Gemini Division

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed exploration of 3-Ethylpentanoic acid as a versatile building block for the synthesis of novel materials. While primarily known as a synthetic intermediate[1][2], its unique branched structure and reactive carboxylic acid moiety present significant, yet underexplored, opportunities in materials science. This guide moves beyond its current applications to propose detailed protocols for its use in creating advanced polymers, functionalized surfaces, and components for drug delivery systems. We will elucidate the causal relationships between its molecular architecture and potential material properties, providing field-proven insights and self-validating experimental designs.

Introduction: A Unique Molecular Scaffold

This compound (CAS: 58888-87-2) is a branched-chain carboxylic acid with the molecular formula C₇H₁₄O₂[1][3]. Its structure is characterized by a five-carbon backbone with an ethyl group at the third carbon position. This seemingly simple molecule possesses a duality that makes it an intriguing candidate for materials innovation:

  • Reactive Anchor: The terminal carboxyl group (-COOH) is a highly versatile functional handle. It readily participates in classic reactions like esterification and amidation, allowing the molecule to be covalently bonded to other monomers, polymer backbones, or surfaces.[1][2]

  • Structural Disrupter: Unlike its linear counterparts, the ethyl branching at the C3 position introduces a "kink" into the molecular structure. In a polymer context, this branching can disrupt chain packing, reduce crystallinity, lower the melting point, and enhance solubility in organic solvents.

This guide will provide the foundational knowledge and practical methodologies to leverage these characteristics for creating materials with tailored properties.

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is critical for designing successful experiments.

PropertyValueSource
CAS Number 58888-87-2[3]
Molecular Formula C₇H₁₄O₂[1][3]
Molecular Weight 130.18 g/mol [3]
Appearance Colorless to pale yellow liquid[1]
Key Functional Group Carboxylic Acid (-COOH)[1]
Key Structural Feature Branched Alkyl Chain[1]
Solubility Profile The carboxyl group allows for hydrogen bonding, influencing solubility in polar solvents, while the ethyl group imparts hydrophobic character.[1]

Application Note: Modulating Polymer Properties with this compound

Expertise & Rationale

In polyester synthesis, material properties are dictated by the choice of diol and dicarboxylic acid monomers. However, incorporating a mono-carboxylic acid like this compound serves two strategic purposes:

  • Chain Termination and Molecular Weight Control: In polycondensation reactions, each ester linkage requires the reaction of a hydroxyl group with a carboxylic acid group. By introducing a monofunctional reactant, the growing polymer chain is capped at the point of incorporation, as there is no further reactive site to allow for chain extension. This provides a predictable method for controlling the final molecular weight of the polymer.

  • Introducing Branching and Amorphous Content: The pendant ethyl group acts as a bulky side chain. This steric hindrance prevents the polymer chains from packing into highly ordered, crystalline structures. The result is a more amorphous polymer, which typically translates to lower melting points, increased flexibility, and improved solubility.

Experimental Protocol: Synthesis of a 3-Ethylpentanoate-Capped Poly(1,4-butylene adipate)

This protocol describes the synthesis of a well-known biodegradable polyester, poly(1,4-butylene adipate) (PBA), where this compound is used as a chain-capping agent to control molecular weight.

Materials:

  • Adipic acid

  • 1,4-Butanediol

  • This compound (CAS: 58888-87-2)

  • Titanium (IV) butoxide (Ti(OBu)₄) or other suitable catalyst

  • Toluene

  • Methanol

  • Nitrogen (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Dean-Stark trap with condenser

  • Vacuum pump and gauge

Procedure:

  • Reactor Setup: Assemble the reaction flask with the mechanical stirrer, Dean-Stark trap (pre-filled with toluene), and a nitrogen inlet. Ensure the system is free of leaks.

  • Charging Reactants: To the flask, add adipic acid (1.0 mol), 1,4-butanediol (1.1 mol, 10% molar excess to account for evaporation), and this compound (0.05 mol, for theoretical molecular weight control).

  • Catalyst Addition: Add the catalyst, Titanium (IV) butoxide, at a concentration of approximately 200-300 ppm relative to the total weight of the monomers.

  • Esterification Stage (Nitrogen Purge):

    • Begin stirring and gently purge the system with nitrogen.

    • Heat the mixture to 180-200°C. Water will be generated as a byproduct of esterification and will be azeotropically removed with toluene via the Dean-Stark trap.

    • Continue this stage for 2-4 hours, or until at least 95% of the theoretical amount of water has been collected.

  • Polycondensation Stage (Vacuum):

    • Increase the temperature to 220-240°C.

    • Gradually apply a vacuum, reducing the pressure to below 1 Torr over approximately 1 hour. This helps remove excess 1,4-butanediol and drives the polymerization reaction to completion.

    • The viscosity of the mixture will increase significantly. Monitor the torque on the mechanical stirrer as an indicator of increasing molecular weight.

    • Maintain these conditions for another 3-5 hours.

  • Product Recovery and Purification:

    • Release the vacuum with nitrogen and cool the reactor.

    • Dissolve the resulting polymer in a minimal amount of toluene or chloroform.

    • Precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.

    • Collect the purified polymer by filtration and dry under vacuum at 40-50°C until a constant weight is achieved.

Self-Validation:

  • Characterization: Use Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn, Mw) and polydispersity index (PDI). Compare this to a control batch made without this compound to validate its role in molecular weight control.

  • Structural Confirmation: Use ¹H NMR to confirm the incorporation of the 3-ethylpentanoate end groups.

  • Thermal Properties: Use Differential Scanning Calorimetry (DSC) to measure the melting temperature (Tm) and glass transition temperature (Tg). A decrease in Tm and crystallinity compared to the control batch will validate the role of the branched end-group in disrupting polymer packing.

Workflow Visualization

G cluster_setup 1. Reactor Setup & Charging cluster_ester 2. Esterification Stage cluster_poly 3. Polycondensation Stage cluster_recover 4. Recovery & Purification charge Charge Reactants: - Adipic Acid - 1,4-Butanediol - this compound - Catalyst heat_N2 Heat to 180-200°C under Nitrogen Purge charge->heat_N2 water_removal Azeotropic Water Removal (Dean-Stark Trap) heat_N2->water_removal heat_vac Increase Temp to 220-240°C Gradually Apply Vacuum (<1 Torr) water_removal->heat_vac viscosity Monitor Viscosity Increase heat_vac->viscosity dissolve Dissolve in Solvent viscosity->dissolve precipitate Precipitate in Methanol dissolve->precipitate dry Filter and Dry precipitate->dry end end dry->end Final Polymer

Caption: Workflow for polyester synthesis using this compound as a capping agent.

Application Note: Hydrophobic Surface Modification

Expertise & Rationale

The creation of hydrophobic surfaces is critical for applications ranging from water-repellent coatings to anti-fouling materials. Many technologically relevant substrates, such as glass, silicon wafers (with native oxide), and cellulose, are rich in surface hydroxyl (-OH) groups. These groups make the surface hydrophilic. This compound can be used to chemically transform these surfaces from hydrophilic to hydrophobic. The reaction leverages the carboxyl group to form an ester bond with the surface hydroxyls, orienting the branched, nonpolar alkyl portion away from the surface, thereby creating a low-energy, water-repellent interface.

Experimental Protocol: Grafting onto a Glass Surface

Materials:

  • Glass microscope slides

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS REQUIRED

  • This compound

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Anhydrous toluene

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Deionized water, acetone, ethanol

Procedure:

  • Surface Activation (Hydroxylation):

    • Clean glass slides by sonicating in acetone, then ethanol, and finally deionized water (15 min each).

    • Piranha Etch (in a fume hood with protective gear): Immerse the cleaned slides in freshly prepared Piranha solution for 30-45 minutes. This process removes organic residues and generates a high density of surface hydroxyl groups.

    • Rinse the slides copiously with deionized water and dry under a stream of nitrogen.

  • Activation of this compound:

    • In a separate flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.

    • Cool the solution in an ice bath.

    • Slowly add thionyl chloride (1.2 eq). Let the reaction stir at room temperature for 2-3 hours to form the acyl chloride.

    • Remove the excess thionyl chloride and toluene under reduced pressure to yield 3-ethylpentanoyl chloride.

  • Surface Grafting Reaction:

    • Place the activated glass slides in a reaction vessel.

    • Prepare a solution of the 3-ethylpentanoyl chloride (from step 2) and triethylamine (1.5 eq, as an acid scavenger) in anhydrous toluene.

    • Immerse the slides in this solution.

    • Allow the reaction to proceed at 60-70°C for 12-24 hours under a nitrogen atmosphere.

  • Cleaning and Finishing:

    • Remove the slides from the reaction solution.

    • Rinse and sonicate sequentially in toluene, DCM, and ethanol to remove any unreacted silane and byproducts.

    • Dry the functionalized slides under a stream of nitrogen.

Self-Validation:

  • Contact Angle Goniometry: The primary validation method. Measure the static water contact angle on the modified surface. An increase from <10° (for the activated hydrophilic surface) to >90° indicates successful hydrophobic modification.

  • X-ray Photoelectron Spectroscopy (XPS): XPS analysis can confirm the presence of the grafted organic layer by showing an increase in the C 1s signal relative to the Si 2p and O 1s signals from the underlying glass substrate.

Visualization of Surface Functionalization

Caption: Schematic of glass surface modification from hydrophilic to hydrophobic.

Safety and Handling

As a carboxylic acid, this compound should be handled with appropriate care. It may cause skin and eye irritation[1]. Always use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling the chemical. Work in a well-ventilated area or a chemical fume hood. Refer to the specific Safety Data Sheet (SDS) for complete toxicological and handling information.

References

experimental protocols for studying the reactivity of 3-Ethylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Experimental Reactivity of 3-Ethylpentanoic Acid

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the . The protocols and insights are grounded in established chemical principles to ensure technical accuracy and practical applicability.

Introduction: Understanding this compound

This compound (CAS: 58888-87-2) is a branched-chain carboxylic acid with the molecular formula C7H14O2.[1] Its structure, featuring a carboxyl group and a branched alkyl chain, dictates its chemical behavior and reactivity. The carboxyl group is the primary site of reactivity, while the alpha-hydrogens offer a secondary reaction locus. This molecule serves as a valuable intermediate in organic synthesis, where its structural framework is incorporated into more complex molecules of therapeutic or industrial interest.[2]

Physicochemical Properties

A foundational understanding of the physical properties of this compound is crucial for designing experiments, particularly for purification and analysis steps.

PropertyValueSource
Molecular Weight 130.18 g/mol [3][4]
Boiling Point ~212-215 °C[4][5]
Density ~0.9 g/cm³[4]
CAS Number 58888-87-2[3]
Molecular Formula C7H14O2[3]
SMILES CCC(CC)CC(=O)O[3]

Reactivity Profile: A Conceptual Overview

The reactivity of this compound is primarily governed by the carboxylic acid functional group (-COOH) and the adjacent α-carbons. Three key reactive sites can be targeted experimentally:

  • The Acidic Proton (O-H): The proton on the hydroxyl group is acidic and readily participates in acid-base reactions.

  • The Carbonyl Carbon (C=O): This carbon is electrophilic and is susceptible to attack by nucleophiles, leading to substitution reactions.

  • The α-Hydrogens (C-H): The hydrogens on the carbon adjacent to the carboxyl group can be substituted, typically under specific catalytic conditions.

The following diagram illustrates these primary sites of reactivity.

Caption: Key reactive sites on the this compound molecule.

Experimental Protocols for Reactivity Studies

The following sections provide detailed, step-by-step protocols to probe the different facets of this compound's reactivity.

Protocol 1: Potentiometric Titration for Purity Assay and pKa Determination

Principle: This protocol quantifies the concentration of the carboxylic acid and determines its acid dissociation constant (pKa). A standardized solution of a strong base (e.g., NaOH) is used to titrate the acid. The equivalence point, where moles of base equal moles of acid, determines the purity, while the pH at the half-equivalence point approximates the pKa.[6]

Materials and Reagents:

  • This compound

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • pH meter with a calibrated electrode

  • Magnetic stirrer and stir bar

  • 50 mL burette, Class A

  • 250 mL beaker

  • Analytical balance

Step-by-Step Protocol:

  • Accurately weigh approximately 0.2-0.3 g of this compound into a 250 mL beaker.

  • Add ~50 mL of deionized water and a magnetic stir bar. Stir until the acid is fully dissolved.

  • Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Immerse the pH electrode in the acid solution, ensuring the stir bar does not strike it.[6]

  • Fill the burette with the standardized 0.1 M NaOH solution and record the initial volume to the nearest 0.01 mL.[7]

  • Begin the titration by adding the NaOH solution in 1.0 mL increments, recording the pH after each addition.

  • As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size to 0.1 mL.

  • Continue adding titrant until the pH has stabilized in the basic region (e.g., pH 11-12).

  • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

Data Analysis:

  • Purity Calculation: Determine the equivalence point volume (V_eq) from the point of maximum slope on the titration curve (or the inflection point of the first derivative plot).

    • Moles NaOH = Molarity_NaOH × V_eq

    • Moles Acid = Moles NaOH (due to 1:1 stoichiometry)

    • Mass Acid (calculated) = Moles Acid × Molar Mass of this compound

    • % Purity = (Mass Acid (calculated) / Mass Acid (weighed)) × 100

  • pKa Determination: Find the volume of NaOH at the half-equivalence point (V_eq / 2). The pH recorded at this volume is the apparent pKa of the acid.

Protocol 2: Fischer Esterification with Ethanol

Principle: Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[8] This reaction is reversible, so experimental conditions are chosen to drive the equilibrium towards the product, typically by using an excess of the alcohol or by removing water as it forms.[9]

Materials and Reagents:

  • This compound

  • Ethanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Protocol:

  • Place this compound (e.g., 5.0 g, 1 eq) and a large excess of anhydrous ethanol (e.g., 30 mL) in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) to the mixture while swirling.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 2-3 hours.[10]

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Add 50 mL of deionized water and 50 mL of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer sequentially with:

    • 50 mL of deionized water.

    • 50 mL of saturated NaHCO₃ solution (to neutralize unreacted acid and catalyst, be cautious of CO₂ evolution).[11]

    • 50 mL of brine (saturated NaCl solution).

  • Dry the separated organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator to yield the crude ethyl 3-ethylpentanoate.

  • The product can be further purified by distillation if necessary.

Workflow Diagram:

cluster_reaction Reaction Setup cluster_workup Aqueous Workup cluster_purification Isolation cluster_analysis Analysis reactants 1. Mix Acid, Excess Ethanol, & H₂SO₄ reflux 2. Heat to Reflux (2-3 hours) reactants->reflux quench 3. Quench with H₂O & Extract reflux->quench wash 4. Wash with NaHCO₃ & Brine quench->wash dry 5. Dry Organic Layer (MgSO₄) wash->dry evap 6. Evaporate Solvent (Rotovap) dry->evap distill 7. Purify by Distillation evap->distill analysis 8. Characterize Product (IR, NMR, GC-MS) distill->analysis start R-CH₂-COOH + PBr₃ (cat.) acyl_bromide R-CH₂-COBr (Acyl Bromide) start->acyl_bromide Formation of Acyl Halide enol R-CH=C(OH)Br (Enol Intermediate) acyl_bromide->enol Tautomerization (Enolization) bromo_acyl_bromide R-CH(Br)-COBr enol->bromo_acyl_bromide α-Bromination br2 + Br₂ product R-CH(Br)-COOH (α-Bromo Acid) bromo_acyl_bromide->product Hydrolysis h2o + H₂O (Hydrolysis) br2->bromo_acyl_bromide α-Bromination h2o->product Hydrolysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Ethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Ethylpentanoic acid (CAS: 58888-87-2).[1][2][3] This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges during its synthesis. This guide provides in-depth, troubleshooting-focused answers to common problems, explains the causality behind experimental choices, and offers validated protocols to ensure reliable outcomes.

FAQ 1: How do I choose the most suitable synthetic pathway for this compound?

Answer: Selecting the optimal synthetic route depends on several factors: the availability of starting materials, required scale, purity specifications, and the technical capabilities of your lab. Three primary, well-established routes are commonly employed.[4]

  • Malonic Ester Synthesis: A robust and versatile method for forming carbon-carbon bonds to create substituted carboxylic acids.[5][6] It is often favored in academic and research settings for its reliability.

  • Carboxylation of a Grignard Reagent: A direct approach that adds a carboxyl group to a pre-formed organometallic compound. This method is efficient for creating the target acid from a corresponding alkyl halide.[7]

  • Oxidation of 3-Ethyl-1-pentanol: A straightforward functional group transformation. If the precursor alcohol is readily available, this can be the most direct route.[4][8]

The following table summarizes the key aspects of each route to aid in your decision-making process.

Synthetic Route Starting Materials Key Advantages Common Challenges Typical Yield
Malonic Ester Synthesis Diethyl malonate, Ethyl bromideHighly reliable, well-documented, good for structural complexity.[9]Multi-step, risk of dialkylation[10], requires strong base and careful control.60-75%[11]
Grignard Carboxylation 3-Bromopentane, Magnesium, CO₂ (dry ice)Fewer steps, direct carboxylation.Highly sensitive to moisture and air, requires anhydrous conditions.[12]50-70%
Oxidation 3-Ethyl-1-pentanol, Oxidizing agent (e.g., KMnO₄, CrO₃)Direct functional group conversion, potentially high-yielding.Risk of incomplete oxidation or side reactions, harsh oxidizing agents may be required.[8]65-85%

Below is a decision-making flowchart to help select the appropriate synthesis strategy.

Synthesis_Decision_Tree start Start: Synthesize this compound q1 Is 3-Ethyl-1-pentanol commercially available and affordable? start->q1 oxidation Pursue Oxidation Route q1->oxidation  Yes q2 Is 3-Bromopentane available? q1->q2 No end_node Route Selected oxidation->end_node grignard Pursue Grignard Carboxylation Route q2->grignard  Yes malonic Pursue Malonic Ester Synthesis Route q2->malonic No / Prefer alternative grignard->end_node malonic->end_node

Caption: Decision tree for selecting a synthetic route.

Troubleshooting Guide 1: Malonic Ester Synthesis Route

This classic synthesis involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.[6] The key challenge is controlling the reaction to achieve the desired 3-ethylpentyl structure.

Malonic_Ester_Workflow cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Dialkylation (SN2) cluster_2 Step 3 & 4: Hydrolysis & Decarboxylation malonate Diethyl Malonate base Sodium Ethoxide (NaOEt) in Ethanol malonate->base enolate Sodio Malonic Ester (Enolate) base->enolate alkyl_halide1 Ethyl Bromide (1st eq.) enolate->alkyl_halide1 mono_alkylated Diethyl ethylmalonate alkyl_halide1->mono_alkylated base2 NaOEt (2nd eq.) mono_alkylated->base2 enolate2 Mono-alkylated Enolate base2->enolate2 alkyl_halide2 Ethyl Bromide (2nd eq.) enolate2->alkyl_halide2 di_alkylated Diethyl diethylmalonate alkyl_halide2->di_alkylated hydrolysis Aqueous Acid (H₃O⁺) + Heat di_alkylated->hydrolysis malonic_acid Diethylmalonic Acid hydrolysis->malonic_acid decarboxylation Heat (Loss of CO₂) malonic_acid->decarboxylation product This compound decarboxylation->product

Caption: Workflow for the malonic ester synthesis of this compound.

Q: My reaction is producing a significant amount of the dialkylated byproduct, diethyl diethylmalonate. How can I avoid this?

A: This is a classic challenge in malonic ester synthesis.[10] The mono-alkylated intermediate (diethyl ethylmalonate) still possesses one acidic α-hydrogen, which can be deprotonated by any remaining base to form a new enolate that reacts with another equivalent of ethyl bromide.[9]

  • Causality: The pKa of the α-hydrogen in diethyl ethylmalonate is only slightly higher than that of diethyl malonate. If a full equivalent of base is used and the alkyl halide is not added carefully, a mixture of starting material, mono-alkylated, and di-alkylated products can result. For this compound, dialkylation is the desired pathway. The challenge is ensuring complete dialkylation and avoiding mono-alkylation.

  • Troubleshooting Steps:

    • Stoichiometry is Key: To synthesize this compound, you need to add two ethyl groups. This is best done sequentially. Use slightly more than one equivalent of sodium ethoxide followed by one equivalent of ethyl bromide. After the first alkylation is complete, add a second equivalent of base, followed by the second equivalent of ethyl bromide.

    • Controlled Addition: Add the base slowly to the diethyl malonate, followed by the slow, dropwise addition of ethyl bromide. This maintains a low concentration of the alkylating agent, favoring complete reaction at each stage.

    • Temperature Control: Perform the deprotonation and alkylation at a controlled temperature (e.g., starting at 0 °C and allowing to warm to room temperature) to manage the exothermic reaction and prevent side reactions.

Q: The final decarboxylation step seems inefficient, and my yield is low. What's going wrong?

A: Incomplete decarboxylation is often due to insufficient heating or residual impurities. The mechanism requires the formation of a cyclic transition state, which is facilitated by high temperatures.

  • Causality: The hydrolysis (saponification) of the diester must be complete before decarboxylation. If ester groups remain, the thermal decarboxylation will not proceed efficiently.[5] Furthermore, the di-acid intermediate must reach a temperature of roughly 150-200 °C for CO₂ to be effectively eliminated.

  • Troubleshooting Steps:

    • Ensure Complete Hydrolysis: After saponification with a base (like KOH or NaOH), ensure the solution is refluxed for an adequate time (typically 2-4 hours) to fully cleave both ester groups.[11] A simple test is to ensure the reaction mixture is a single homogenous phase.

    • Proper Acidification: Carefully acidify the cooled reaction mixture with a strong, non-volatile acid like sulfuric acid (H₂SO₄) rather than hydrochloric acid (HCl), as HCl can distill with the product.[11]

    • Sufficient Heating: After acidification, heat the mixture to a temperature high enough to cause vigorous evolution of CO₂. The distillation of the product often occurs concurrently or immediately following decarboxylation. An oil bath is recommended for stable temperature control.

Troubleshooting Guide 2: Grignard Reagent Carboxylation Route

This route involves forming an organometallic nucleophile (3-pentylmagnesium bromide) and reacting it with an electrophile (carbon dioxide). Its primary vulnerability is the reactivity of the Grignard reagent with any protic source.[12]

Q: My attempt to form the Grignard reagent failed; the magnesium metal did not react. What are the likely causes?

A: This is the most common failure point. Grignard reagents are intolerant of water and oxygen.

  • Causality: The surface of magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which prevents it from reacting with the alkyl halide. Additionally, any trace moisture will protonate and destroy the Grignard reagent as it forms.[12]

  • Troubleshooting Flowchart:

Grignard_Troubleshooting start Grignard Reaction Fails to Initiate q1 Was all glasswareflame-dried or oven-dried under vacuum? start->q1 ans1_no Remedy: Thoroughly dry all apparatus and re-attempt. q1->ans1_no No q2 Was the solvent (ether/THF) strictly anhydrous? q1->q2 Yes ans1_no->start ans2_no Remedy: Use freshly distilled solvent over a drying agent (e.g., sodium/benzophenone). q2->ans2_no No q3 Was the magnesium activated? q2->q3 Yes ans2_no->start ans3_no Remedy: Crush Mg turnings, add a small crystal of iodine, or add a few drops of 1,2-dibromoethane to activate. q3->ans3_no No success Reaction should now initiate. Observe for cloudiness/reflux. q3->success Yes ans3_no->start

Caption: Troubleshooting flowchart for Grignard reagent formation.

Q: The Grignard reagent formed, but after adding dry ice (CO₂), the yield of this compound was very low. Why?

A: Low carboxylation yield typically points to issues during the CO₂ addition or workup.

  • Causality: Carbon dioxide is a gas, and its concentration in the reaction solution can be low. The Grignard reagent can also react with atmospheric CO₂ and moisture if the setup is not properly inert. The intermediate magnesium carboxylate salt must be fully protonated during the acidic workup to yield the final product.[7]

  • Troubleshooting Steps:

    • Maximize CO₂ Contact: Instead of pouring the Grignard solution onto dry ice (which causes rapid sublimation and spattering), it is far more effective to crush high-quality dry ice into a powder and, under an inert atmosphere (N₂ or Ar), slowly pour the powdered CO₂ into the vigorously stirred Grignard solution. Alternatively, bubble dry CO₂ gas through the solution.

    • Maintain Anhydrous Conditions: Ensure the dry ice is free of condensed water ice. Crush it just before use.

    • Effective Workup: After the reaction is complete, the resulting magnesium salt slurry should be poured onto a mixture of crushed ice and a strong acid (e.g., H₂SO₄) to ensure complete protonation.

General Troubleshooting & FAQs

Q: How should I purify the final this compound product?

A: The purification strategy depends on the impurities present.

  • For Malonic Ester Synthesis: The crude product may contain unreacted diethyl diethylmalonate or the intermediate diacid. A common and effective method is distillation.[11] Benzene can be added to the crude acid to form an azeotrope with any residual water, which is distilled off first, followed by the pure acid.[11]

  • For Grignard and Oxidation Routes: The primary impurities are often starting materials.

    • Acid-Base Extraction: This is a highly effective technique. Dissolve the crude product in a water-immiscible solvent like diethyl ether. Wash with a saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated and move to the aqueous layer as its sodium salt, leaving non-acidic organic impurities in the ether layer. Separate the aqueous layer and re-acidify it with concentrated HCl or H₂SO₄ to precipitate the pure acid. Extract the pure acid back into ether, dry the ether layer with anhydrous MgSO₄, and remove the solvent under reduced pressure.

    • Fractional Distillation: If the boiling points of the impurities are sufficiently different from the product (Boiling Point of this compound is ~193-196 °C), fractional distillation under atmospheric or reduced pressure is an excellent final purification step.[11]

Q: How can I confirm the identity and purity of my final product?

A: Standard spectroscopic methods are essential for characterization.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic. For this compound (CCC(CC)CC(=O)O), you should expect:

    • A triplet corresponding to the two terminal methyl groups (-CH₃).

    • A multiplet (quartet) for the two methylene groups (-CH₂-) of the ethyl branches.

    • A multiplet for the single methine proton (-CH-).

    • A multiplet (doublet of triplets or more complex) for the methylene group adjacent to the carboxyl group (-CH₂COOH).

    • A broad singlet for the acidic carboxylic acid proton (-COOH), typically downfield (>10 ppm).

  • ¹³C NMR Spectroscopy: The carbon NMR will show distinct peaks for each unique carbon environment, including the characteristic carbonyl carbon signal around 170-180 ppm.

  • Infrared (IR) Spectroscopy: Look for two key features: a very broad O-H stretch from ~2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer) and a strong C=O stretch at ~1700-1725 cm⁻¹.

Experimental Protocols

Protocol 1: Synthesis via Malonic Ester Route (Adapted from Org. Syn. Coll. Vol. 2, 474[11])

This protocol is adapted for the synthesis of this compound, which requires dialkylation.

  • Step 1: First Alkylation. In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal (2.1 eq.) in absolute ethanol under an inert atmosphere. Cool the solution in an ice bath. Add diethyl malonate (1.0 eq.) dropwise with stirring. After the addition is complete, add ethyl bromide (1.05 eq.) dropwise, maintaining the temperature below 10 °C. Once addition is complete, allow the mixture to warm to room temperature and then reflux for 2 hours until the mixture is neutral to litmus paper.

  • Step 2: Second Alkylation. Cool the reaction mixture. Add a second portion of sodium ethoxide (1.05 eq.) and, after stirring for 30 minutes, add a second portion of ethyl bromide (1.05 eq.) dropwise. Reflux again for 2-3 hours until the reaction is complete.

  • Step 3: Saponification. To the cooled reaction mixture, add a solution of potassium hydroxide (4.0 eq.) in water. Reflux the mixture for 3 hours to ensure complete hydrolysis of the ester. Distill off the ethanol during this time.[11]

  • Step 4: Decarboxylation and Isolation. Cool the remaining solution in an ice bath and slowly add concentrated sulfuric acid until the solution is strongly acidic. A layer of organic acid will separate. Heat the mixture using an oil bath to 150-180 °C. Vigorous evolution of CO₂ will occur. Once gas evolution ceases, the crude this compound can be isolated by distillation or extraction.

  • Step 5: Purification. Purify the crude acid by fractional distillation. The product should distill at approximately 193-196 °C.[11]

Protocol 2: Synthesis via Grignard Carboxylation
  • Step 1: Grignard Reagent Formation. Assemble a flame-dried, three-necked flask with a dropping funnel, condenser, and mechanical stirrer. Place magnesium turnings (1.1 eq.) in the flask. Add a small crystal of iodine. In the dropping funnel, place a solution of 3-bromopentane (1.0 eq.) in anhydrous diethyl ether. Add a small amount of the halide solution to initiate the reaction (indicated by cloudiness and gentle reflux). Once initiated, add the remaining 3-bromopentane solution dropwise at a rate that maintains a gentle reflux. After addition, stir for an additional hour.

  • Step 2: Carboxylation. Cool the Grignard solution in an ice-salt bath. While stirring vigorously, add finely crushed, high-purity dry ice in small portions. Continue adding dry ice until the reaction subsides. Allow the mixture to warm to room temperature.

  • Step 3: Workup and Isolation. Pour the reaction mixture slowly onto a stirred slurry of crushed ice and concentrated sulfuric acid (2.0 eq.). Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer twice more with diethyl ether.

  • Step 4: Purification. Combine the organic extracts and perform an acid-base extraction as described in the purification FAQ above. After the final extraction and solvent removal, purify the product by distillation.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Ethylpentanoic Acid Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Sterically Hindered Esterification

Welcome to the technical support center for optimizing the esterification of 3-ethylpentanoic acid. As researchers and drug development professionals know, esterification is a cornerstone of organic synthesis. However, not all carboxylic acids are created equal. This compound, with its branched structure at the α- and β-positions, presents a significant steric hindrance challenge. This bulkiness impedes the approach of the alcohol nucleophile, making standard esterification protocols inefficient and often resulting in low yields.

This guide is designed to provide you with a deep, mechanistic understanding and practical, field-tested solutions to overcome these challenges. We will move beyond simple procedural lists to explain the causality behind each experimental choice, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Section 1: Foundational Principles & Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts governing the esterification of sterically hindered acids.

Q1: What is the primary reaction mechanism for esterifying this compound?

A1: The most common and cost-effective method is the Fischer-Speier Esterification (often shortened to Fischer Esterification). This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2][3] The entire process is reversible, which is the critical challenge that must be managed to achieve high yields.[4][5][6]

The mechanism involves several key steps, often remembered by the mnemonic PADPED: Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation.[4]

  • Protonation: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the this compound, making the carbonyl carbon significantly more electrophilic.[1][4]

  • Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. This is the rate-limiting step and is significantly slowed by the steric bulk of this compound.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[4]

  • Elimination of Water: The protonated hydroxyl group leaves as water (a good leaving group), reforming the carbonyl C=O bond.

  • Deprotonation: The catalyst is regenerated by deprotonation of the carbonyl oxygen, yielding the final ester product.[5]

Q2: Why is this compound considered "difficult" to esterify?

A2: The difficulty arises from steric hindrance . The two ethyl groups on the carbon adjacent to the carboxylic acid group create a crowded environment. This physical barrier makes it difficult for the alcohol molecule to approach and attack the carbonyl carbon, thus slowing down the rate of reaction. While standard Fischer esterification conditions work well for simple acids, they are often insufficient for sterically hindered substrates like this, leading to incomplete conversion even after extended reaction times.

Q3: What are the most critical parameters to control in this reaction?

A3: To achieve high conversion, you must manipulate the reaction equilibrium. The three most critical parameters are:

  • Molar Ratio of Reactants: Using a large excess of the alcohol reactant shifts the equilibrium toward the products, according to Le Châtelier's principle.[1][6]

  • Water Removal: Since water is a product, its continuous removal from the reaction mixture is essential to prevent the reverse reaction (ester hydrolysis) and drive the forward reaction to completion.[2][4][7]

  • Catalyst Choice and Concentration: A strong acid catalyst is necessary to sufficiently activate the sterically hindered carboxylic acid. The choice and amount of catalyst can significantly impact the reaction rate.

Section 2: Troubleshooting Guide for Esterification of this compound

This section provides solutions to common problems encountered during the experiment.

Issue 1: Low to Moderate Ester Yield (<60%) with Significant Unreacted Starting Material.

Potential Cause: This is the most common issue and is almost always due to the reaction not reaching completion because of the unfavorable equilibrium. The steric hindrance of this compound means that standard conditions are not sufficient to push the equilibrium far enough to the product side.

Troubleshooting Steps & Solutions:

  • Increase the Molar Excess of Alcohol: If you used a 1:1 or 2:1 alcohol-to-acid ratio, this is likely insufficient.

    • Action: Increase the molar ratio of alcohol to this compound. For simple primary alcohols like methanol or ethanol, using the alcohol as the solvent (e.g., 10-20 equivalents) is a highly effective strategy.[8][9] For more expensive or higher-boiling alcohols, a 3 to 5 molar excess is a practical starting point.

  • Implement Aggressive Water Removal: If you are not actively removing water, the reaction will stall once it reaches equilibrium.

    • Action: Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or cyclohexane.[4] As the mixture refluxes, the water-azeotrope condenses and is collected in the trap, physically removing it from the reaction and preventing hydrolysis.

  • Increase Catalyst Loading or Use a Stronger Catalyst:

    • Action: While concentrated sulfuric acid is standard, ensure you are using a sufficient catalytic amount (typically 1-4 mol%). Alternatively, p-Toluenesulfonic acid (p-TsOH) is an excellent alternative that is often easier to handle as a solid. For particularly stubborn reactions, consider heterogeneous catalysts like Amberlyst-15 resin, which can be used at higher loadings and are easily filtered out after the reaction, simplifying the workup.[10][11]

  • Increase Reaction Temperature and Time:

    • Action: Ensure the reaction is heated to a vigorous reflux. The increased temperature will accelerate the slow reaction rate.[12] Due to the steric hindrance, these reactions require longer times than typical esterifications. Monitor the reaction by TLC or GC until the starting carboxylic acid spot is no longer visible, which may take 12-24 hours.

Issue 2: The reaction stalls, but TLC/GC analysis shows the presence of both starting materials and product, with no further change over time.

Potential Cause: The reaction has reached its equilibrium point under the current conditions, and the reverse reaction (hydrolysis) is occurring at the same rate as the forward reaction (esterification). This is a clear sign that water produced during the reaction is accumulating.

Troubleshooting Logic:

G start Reaction Stalled at Equilibrium q1 Are you actively removing water? (e.g., Dean-Stark) start->q1 sol1 Implement Dean-Stark apparatus with toluene to remove water azeotropically. q1->sol1 No q2 Are you using a large excess of alcohol? q1->q2 Yes sol2 Increase alcohol to acid molar ratio. Use alcohol as solvent if practical. q2->sol2 No sol3 Increase catalyst loading or add a dehydrating agent (e.g., molecular sieves). q2->sol3 Yes

Caption: Troubleshooting logic for a stalled esterification reaction.

Issue 3: Product Purity is Low After Workup, with Contaminants Present.

Potential Cause: Improper or incomplete workup and purification are common sources of impurities. The crude product typically contains unreacted acid, unreacted alcohol, residual catalyst, and the desired ester.

Troubleshooting Steps & Solutions:

  • Ineffective Neutralization: The most common impurity is residual this compound.

    • Action: During the workup, wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[13] This will deprotonate the unreacted carboxylic acid, converting it into its water-soluble sodium salt, which is then extracted into the aqueous layer. Continue washing until effervescence (CO₂ evolution) ceases.

  • Residual Alcohol: Small, polar alcohols (methanol, ethanol) can be difficult to remove completely.

    • Action: Wash the organic layer multiple times with water, followed by a final wash with brine (saturated NaCl solution). The brine helps to break any emulsions and removes the bulk of the dissolved water from the organic layer before the drying step.

  • Inadequate Final Purification:

    • Action: Simple distillation may not be sufficient if the boiling points of the ester and any remaining impurities are close. Fractional distillation is recommended for achieving high purity.[14] For high-value products or non-volatile esters, column chromatography on silica gel is an excellent method for separating the non-polar ester from any residual polar impurities.[15]

Data Summary: Recommended Reaction Parameters
ParameterRecommended ConditionRationale
Alcohol:Acid Molar Ratio 3:1 to 5:1 (for valuable alcohols)Shifts equilibrium towards products.[16]
>10:1 (using alcohol as solvent)Maximizes equilibrium shift, very effective.[9]
Catalyst Conc. H₂SO₄ or p-TsOHStrong Brønsted acids effectively protonate the carbonyl.[2]
Amberlyst-15Heterogeneous catalyst, simplifies workup.[10][11]
Catalyst Loading 1-4 mol% (Homogeneous)Sufficient for catalysis without excessive side reactions.
Temperature Reflux temperature of the alcohol/solventIncreases reaction rate to overcome steric hindrance.[17]
Water Removal Dean-Stark trap with tolueneActively removes water, preventing the reverse reaction.[4]
Reaction Time 8 - 24 hoursSterically hindered reactions are slow and require time.

Section 3: Experimental Protocols

Protocol 1: Optimized Fischer Esterification of this compound using a Dean-Stark Apparatus

This protocol is designed to maximize yield by actively removing water.

Materials:

  • This compound (1.0 eq)

  • Alcohol (e.g., Ethanol, n-Butanol) (4.0 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.03 eq)

  • Toluene

  • Saturated aq. NaHCO₃ solution

  • Brine (Saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, Dean-Stark trap, Condenser, Magnetic stirrer, Heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound, the alcohol (4 eq), and toluene (approx. 2 times the volume of the acid).

  • Add Catalyst: Add the p-toluenesulfonic acid (0.03 eq) to the flask.

  • Assemble Apparatus: Assemble the Dean-Stark apparatus and condenser. Ensure all joints are properly sealed.

  • Heating and Reflux: Begin stirring and heat the mixture to a steady reflux using a heating mantle. Toluene and water will begin to co-distill as an azeotrope. You will see the water phase separating and collecting in the bottom of the Dean-Stark trap.

  • Monitor Reaction: Continue refluxing until no more water collects in the trap and TLC or GC analysis indicates the consumption of the starting carboxylic acid (typically 8-16 hours).

  • Cooling and Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Washing:

    • Wash the organic layer with saturated NaHCO₃ solution (2 x 50 mL). Caution: Vent the funnel frequently to release CO₂ pressure.

    • Wash with water (1 x 50 mL).

    • Wash with brine (1 x 50 mL).

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous MgSO₄.

  • Solvent Removal: Filter off the drying agent and remove the toluene and any excess alcohol under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude ester by fractional distillation under vacuum to obtain the pure product.

Experimental Workflow Diagram

Caption: Workflow for the optimized esterification of this compound.

Section 4: References

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. --INVALID-LINK--

  • Fischer Esterification. (n.d.). Chemistry Steps. --INVALID-LINK--

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. --INVALID-LINK--

  • Fischer esterification reaction. (n.d.). BYJU'S. --INVALID-LINK--

  • Mechanism of the Fischer Esterification in Organic Chemistry. (2017). The Organic Chemistry Tutor. --INVALID-LINK--

  • Hassan, S. Z., & Vinjamur, M. (2015). Analysis of Sensitivity of Equilibrium Constant to Reaction Conditions for Esterification of Fatty Acids with Alcohols. Industrial & Engineering Chemistry Research, 54(20), 5418–5426. --INVALID-LINK--

  • Sari, Y. W., et al. (2017). The Influence of Molar Ratio of Methanol to PFAD and Esterification Reaction Time towards Biodiesel Characteristics. International Journal on Advanced Science, Engineering and Information Technology, 7(1), 10. --INVALID-LINK--

  • Ismail, H. M., et al. (2012). Kinetic Study of Esterification Reaction. Journal of Applied Sciences, 12(11), 1150-1155. --INVALID-LINK--

  • Molar ratio effect study for the esterification reaction of benzoic... (n.d.). ResearchGate. --INVALID-LINK--

  • effect of different molar ratios to the esterification yield. (n.d.). ResearchGate. --INVALID-LINK--

  • Acid to Ester - Common Conditions. (n.d.). The University of Sheffield. --INVALID-LINK--

  • Technical Support Center: Purification of Carboxylic Acid Ethyl Esters. (2025). BenchChem. --INVALID-LINK--

  • General procedures for the purification of Esters. (n.d.). LookChem. --INVALID-LINK--

  • What are possible sources of error in an esterification lab? (2025). Filo. --INVALID-LINK--

  • Zhang, Y., et al. (2024). Synthesis of Ethyl Acetate by the Esterification Process: Process Optimization. Highlights in Science, Engineering and Technology, 81, 17-22. --INVALID-LINK--

  • Esterification. (n.d.). SmartLabs. --INVALID-LINK--

  • Esters 4. Organic Preparation & Purification of an Ester. (2014). MaChemGuy. --INVALID-LINK--

  • Phelps, I. K., & Eddy, M. A. (1908). Concerning the Purification of Esters. American Journal of Science, s4-26(153), 253–258. --INVALID-LINK--

  • Esterification. (n.d.). Chemra. --INVALID-LINK--

  • esterification - alcohols and carboxylic acids. (n.d.). Chemguide. --INVALID-LINK--

  • Making Esters From Carboxylic Acids. (2023). Chemistry LibreTexts. --INVALID-LINK--

  • Process for the purification of esters. (1985). Google Patents. --INVALID-LINK--

  • Galiano, F., et al. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. --INVALID-LINK--

  • How can I improve the yield of my Fischer Esterification? (2020). Reddit. --INVALID-LINK--

  • Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester? (2019). Quora. --INVALID-LINK--

  • Galiano, F., et al. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. National Center for Biotechnology Information. --INVALID-LINK--

  • Catalysts used for the esterification reaction. (n.d.). ResearchGate. --INVALID-LINK--

  • A General Method to Access Sterically Hindered and Complex Ethers. (2025). ACS Publications. --INVALID-LINK--

  • Vitiello, R., et al. (2022). Production of Sustainable Biochemicals by Means of Esterification Reaction and Heterogeneous Acid Catalysts. MDPI. --INVALID-LINK--

  • Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. (n.d.). ResearchGate. --INVALID-LINK--

  • Esterification Lab Answers. (n.d.). --INVALID-LINK--

  • Margarida, B. R., et al. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. ResearchGate. --INVALID-LINK--

  • Effect of reaction temperature on the esterification. (n.d.). ResearchGate. --INVALID-LINK--

  • An esterification reaction is when an alcohol reacts with a carboxylic acid to produce an ester and water. (n.d.). --INVALID-LINK--

  • esterification - alcohols and carboxylic acids. (n.d.). Chemguide. --INVALID-LINK--

  • mechanism for the esterification reaction. (n.d.). Chemguide. --INVALID-LINK--

References

preventing side reactions during the synthesis of 3-Ethylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Ethylpentanoic Acid

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We will focus primarily on the malonic ester synthesis route, a robust and versatile method for creating substituted carboxylic acids. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Overview of the Synthetic Pathway

The synthesis of this compound via the malonic ester route is a classic example of C-C bond formation and functional group manipulation. The process involves three key stages: dialkylation of diethyl malonate, saponification of the resulting diester, and finally, decarboxylation of the dicarboxylic acid intermediate. Each stage presents unique challenges that can impact yield and purity.

Synthesis_Workflow A Diethyl Malonate B Step 1: Dialkylation (+ 2 eq. NaOEt, + 2 eq. EtBr) A->B Reagents C Diethyl Diethylmalonate B->C Intermediate D Step 2: Saponification (+ NaOH/H2O, Heat) C->D Reaction E Diethylmalonic Acid Disodium Salt D->E Intermediate F Step 3: Acidification & Decarboxylation (+ H3O+, Heat) E->F Reaction G This compound F->G Final Product Competing_Reactions cluster_0 Desired SN2 Pathway cluster_1 Side Reaction: E2 Elimination A Malonate Enolate C Diethyl Diethylmalonate A->C SN2 Attack B Ethyl Bromide B->C D Ethoxide Base F Ethene Gas D->F E2 Elimination E Ethyl Bromide E->F

stability of 3-Ethylpentanoic acid under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Ethylpentanoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical troubleshooting advice for handling and analyzing this compound.

Introduction to this compound

This compound (CAS 58888-87-2) is a branched-chain carboxylic acid.[1][2] Understanding its stability under various pH conditions is crucial for its use in experimental settings, particularly in drug development and formulation where pH can vary significantly. This guide will address common questions and challenges related to its stability and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic solutions?

A1: this compound is expected to be highly stable in acidic conditions. As a simple aliphatic carboxylic acid, it lacks functional groups that are susceptible to acid-catalyzed hydrolysis or rearrangement.[3] The primary consideration in acidic solutions is the protonation state of the carboxylic acid group. The pKa of short-chain aliphatic carboxylic acids is typically in the range of 4-5.[4] For the structurally similar compound valproic acid (2-propylpentanoic acid), the pKa is approximately 4.7.[5] Therefore, in solutions with a pH significantly below ~4.7, this compound will exist predominantly in its neutral, protonated form. This form is less polar and generally stable. Forced degradation studies may show minimal to no degradation under typical acidic stress conditions (e.g., 0.1 M HCl at elevated temperatures).

Q2: How stable is this compound in basic solutions?

A2: In basic solutions, this compound will deprotonate to form the 3-ethylpentanoate carboxylate salt. This salt form is generally stable, and significant degradation is not expected under typical basic conditions (e.g., 0.1 M NaOH at room temperature). Carboxylic acids themselves are not prone to base-catalyzed degradation in the absence of other reactive functional groups.[6] Studies on the closely related compound, sodium valproate, have shown it to be chemically stable in solution for extended periods.[7][8] However, extremely harsh basic conditions (very high pH and temperature) could potentially lead to unforeseen reactions, though this is unlikely for a simple branched-chain carboxylic acid.

Q3: Is decarboxylation a likely degradation pathway for this compound?

A3: Decarboxylation, the loss of the carboxyl group as CO2, is not a likely degradation pathway for this compound under typical experimental conditions.[9][10] This reaction generally requires either very high temperatures or the presence of an electron-withdrawing group (like a carbonyl) at the beta-position to the carboxylic acid, which facilitates the reaction.[11] this compound does not have a beta-keto group, and simple aliphatic carboxylic acids are resistant to decarboxylation.[3][6] Therefore, this degradation route is not a primary concern during routine handling or in forced degradation studies.

Q4: What is the significance of the pKa of this compound in experimental work?

A4: The pKa is a critical parameter that dictates the ionization state of this compound at a given pH, which in turn affects its solubility, reactivity, and chromatographic behavior. As estimated from similar compounds, the pKa is around 4.7-4.9.

  • At pH < pKa (e.g., pH < 4): The carboxylic acid will be predominantly in its protonated, neutral form (R-COOH). This form is more lipophilic and less water-soluble.

  • At pH > pKa (e.g., pH > 6): The carboxylic acid will be mostly in its deprotonated, anionic form (R-COO⁻). This carboxylate form is more water-soluble.

  • At pH ≈ pKa: A mixture of both the protonated and deprotonated forms will exist.

This is especially important for analytical methods like reversed-phase HPLC, where controlling the pH of the mobile phase is essential for achieving good peak shape and reproducible retention times.[12][13]

Troubleshooting Guide: Analytical Challenges

High-Performance Liquid Chromatography (HPLC) Analysis
Issue: I am observing significant peak tailing when analyzing this compound by reversed-phase HPLC.

Q1: What are the common causes of peak tailing for acidic compounds like this compound?

A1: Peak tailing is a common issue when analyzing carboxylic acids. The primary causes are typically related to the mobile phase pH and secondary interactions with the stationary phase.[13]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound (~4.7), the compound will exist as a mixture of its protonated and deprotonated forms, leading to poor peak shape.[12]

  • Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based C18 columns can interact with the polar carboxylic acid group, causing tailing.[13]

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion.[14]

  • Column Contamination: Buildup of contaminants on the column can create active sites that cause tailing.[15]

Q2: How can I eliminate peak tailing in my HPLC method?

A2: Here are several strategies to address peak tailing:

  • Adjust Mobile Phase pH: The most effective solution is to lower the mobile phase pH to at least 1.5-2 pH units below the pKa of this compound. A pH of 2.5-3.0 is recommended. This ensures the analyte is fully protonated, minimizing interactions with the stationary phase.[14] Use a buffer (e.g., phosphate or formate) to maintain a stable pH.

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with advanced end-capping are designed to minimize residual silanol groups, reducing the potential for secondary interactions.

  • Add an Ionic Modifier: If adjusting the pH is not sufficient, adding a small amount of a competing agent like triethylamine (TEA) to the mobile phase can help to mask the active silanol sites. However, this is often not necessary with modern columns.

  • Check for Column Overload: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.[14]

  • Ensure Proper Column Cleaning: Regularly flush your column with a strong solvent to remove any contaminants.

Gas Chromatography (GC) Analysis
Issue: I am having difficulty analyzing this compound by GC.

Q1: Why is this compound difficult to analyze directly by GC?

A1: Carboxylic acids are polar and have low volatility, which makes them challenging for direct GC analysis. They tend to exhibit poor peak shape (tailing) and can adsorb to active sites in the GC system. To overcome these issues, derivatization is typically required.

Q2: What are the recommended derivatization methods for this compound for GC analysis?

A2: The most common derivatization technique for carboxylic acids is esterification to convert them into more volatile and less polar esters.[16]

  • Alkylation (Esterification): This is the preferred method for stability. Reagents like diazomethane can be used to form methyl esters, though it is hazardous.[17] Safer alternatives include using an alcohol (e.g., methanol or ethanol) with an acid catalyst or using derivatizing agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) esters.

  • Silylation: This method is also widely used. Silylating agents react with the active hydrogen of the carboxylic acid to form a silyl ester. These derivatives are more volatile and suitable for GC analysis.[16]

Visualizations and Protocols

Effect of pH on this compound Ionization

G cluster_acid Acidic Conditions (pH < 4) cluster_pka pH ≈ pKa (~4.7) cluster_base Basic Conditions (pH > 6) Acid R-COOH (Protonated, Neutral) Mixture R-COOH ⇌ R-COO⁻ + H⁺ (50% Ionized) Acid->Mixture Increase pH Base R-COO⁻ (Deprotonated, Anionic) Mixture->Base Increase pH

Caption: Ionization state of this compound at different pH values.

Experimental Workflow for Forced Degradation Study

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare stock solution of This compound Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Expose to stress Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Expose to stress Oxidation Oxidation (e.g., 3% H₂O₂, RT) Prep->Oxidation Expose to stress Thermal Thermal Stress (e.g., 80°C, solid state) Prep->Thermal Expose to stress Neutralize Neutralize samples (if necessary) Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize HPLC Analyze by stability-indicating HPLC-UV/MS method Neutralize->HPLC Assess Assess degradation and mass balance HPLC->Assess

Caption: General workflow for a forced degradation study.

Protocol 1: Forced Degradation by Acid and Base Hydrolysis

Objective: To assess the stability of this compound under acidic and basic stress conditions.

Materials:

  • This compound

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • HPLC-grade water and acetonitrile

  • Volumetric flasks and pipettes

  • Heating block or water bath

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Acid Hydrolysis: a. In a volumetric flask, add a known volume of the stock solution. b. Add an equal volume of 1 M HCl to achieve a final acid concentration of 0.5 M. c. Dilute to the final volume with the solvent. d. Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: a. In a separate volumetric flask, add a known volume of the stock solution. b. Add an equal volume of 1 M NaOH to achieve a final base concentration of 0.5 M. c. Dilute to the final volume with the solvent. d. Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Sample Analysis: a. At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each solution. b. For the acid-stressed sample, neutralize with an equivalent amount of NaOH. c. For the base-stressed sample, neutralize with an equivalent amount of HCl. d. Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Reversed-Phase HPLC Method for this compound

Objective: To provide a starting point for an HPLC method for the analysis of this compound.

Instrumentation and Columns:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: 0.1% Phosphoric acid in water (pH ~2.5)

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient can be developed, for example, starting with 95% A and increasing the percentage of B over time.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Low UV (e.g., 210 nm)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Sample Preparation:

  • Dissolve the sample in the mobile phase at the initial conditions.

Data Summary Table
Stress ConditionReagent/ConditionExpected Stability of this compoundRationale
Acid Hydrolysis 0.1 - 1 M HCl, elevated temp.Stable Simple aliphatic carboxylic acids are not susceptible to acid hydrolysis.
Base Hydrolysis 0.1 - 1 M NaOH, elevated temp.Stable The carboxylate salt formed is stable.
Oxidation 3% H₂O₂, room temp.Likely Stable Lacks easily oxidizable functional groups. Tertiary C-H bonds are less reactive than allylic or benzylic positions.
Thermal Dry heat (e.g., 80°C)Stable Simple aliphatic carboxylic acids are thermally stable and unlikely to decarboxylate without a β-keto group.[3][6]
Photolytic ICH Q1B conditionsStable Lacks a chromophore that absorbs UV-Vis light, making photolytic degradation unlikely.

References

Technical Support Center: Degradation Pathways of 3-Ethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses potential questions and troubleshooting scenarios related to the experimental investigation of 3-Ethylpentanoic acid degradation.

A Note on the Current State of Research: Direct, comprehensive studies on the degradation pathways of this compound are not extensively documented in publicly available literature. Therefore, this guide has been developed by leveraging established principles of xenobiotic metabolism and drawing strong analogies from the well-characterized degradation pathways of its structural isomers and related branched-chain fatty acids, most notably Valproic Acid (VPA; 2-propylpentanoic acid) and 2-Ethylhexanoic Acid (2-EHA). This approach provides a robust predictive framework for designing and troubleshooting your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the predicted primary metabolic pathways for this compound?

A1: Based on the metabolism of structurally similar compounds like Valproic Acid, this compound is expected to be metabolized in the liver via three primary routes: glucuronidation, mitochondrial β-oxidation, and cytochrome P450 (CYP)-mediated oxidation.[1][2][3]

  • Glucuronidation (~50% of dose for VPA): This is likely a major pathway, where UDP-glucuronosyltransferase (UGT) enzymes conjugate a glucuronic acid moiety to the carboxylic acid group, forming an inactive, water-soluble 3-ethylpentanoate-glucuronide that can be readily excreted.[2][3]

  • Mitochondrial β-Oxidation (~40% of dose for VPA): As a branched-chain fatty acid, this compound can serve as a substrate for the fatty acid β-oxidation pathway within mitochondria.[4] This involves the formation of a Coenzyme A (CoA) ester, followed by sequential enzymatic reactions that shorten the carbon chain.

  • CYP-Mediated Oxidation (~10% of dose for VPA): This is considered a minor but crucial pathway, as it can lead to the formation of reactive metabolites. Hepatic CYP isoenzymes, such as those in the CYP2A6, CYP2B6, and CYP2C9 families, are known to hydroxylate VPA at various positions (ω, ω-1 oxidation), and similar reactions are predicted for this compound.[2][5]

Predicted_Metabolic_Pathways_3EPA Predicted Metabolic Pathways of this compound cluster_glucuronidation Glucuronidation (Major) cluster_beta_oxidation β-Oxidation (Major) cluster_cyp_oxidation CYP450 Oxidation (Minor) parent This compound met1 3-Ethylpentanoyl-Glucuronide (Inactive, Excreted) parent->met1 UGT Enzymes coa 3-Ethylpentanoyl-CoA parent->coa Acyl-CoA Synthetase hydroxy_met Hydroxylated Metabolites (e.g., 3-OH, 4-OH, 5-OH) parent->hydroxy_met CYP2A6, CYP2B6, CYP2C9 (Predicted) beta_products Chain-Shortened Acyl-CoA Esters coa->beta_products Mitochondrial Enzymes keto_met Keto Metabolites hydroxy_met->keto_met Dehydrogenase

Predicted metabolic fate of this compound.
Q2: What are the expected key metabolites, and are any of them potentially reactive or toxic?

A2: The primary metabolites are predicted to be the glucuronide conjugate and various products from oxidation.

  • Major Inactive Metabolite: 3-Ethylpentanoyl-glucuronide is expected to be the most abundant and inactive metabolite, formed for excretion.[1]

  • β-Oxidation Products: The β-oxidation pathway will generate a series of chain-shortened acyl-CoA esters. The complete degradation via this pathway may be complex due to the ethyl branch.

  • Oxidative Metabolites: CYP-mediated oxidation is predicted to yield hydroxylated derivatives such as 3-hydroxy, 4-hydroxy, and 5-hydroxy-3-ethylpentanoic acid. Further oxidation of these can produce keto-metabolites. For the related compound 2-EHA, major urinary metabolites include hydroxylated and keto forms.[6] Analogous to VPA metabolism, certain oxidative metabolites, particularly those resulting from desaturation (e.g., an equivalent to 4-ene-VPA), could be bioactivated to form reactive species that may exhibit hepatotoxicity.[3]

Q3: What are the most suitable analytical techniques for identifying and quantifying this compound and its metabolites?

A3: A combination of chromatography and mass spectrometry is the gold standard for this type of analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the preferred method. It offers high sensitivity and specificity, allowing for the simultaneous quantification of the parent compound and its polar metabolites (like glucuronides and hydroxylated forms) in complex biological matrices such as plasma, urine, or microsomal incubates. LC-MS does not typically require derivatization for these compounds.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides excellent separation and is highly effective, but it requires chemical derivatization to make the carboxylic acids and their hydroxylated metabolites volatile.[9][10] Common derivatization agents include silylating agents (e.g., BSTFA) or alkylating agents (e.g., methyl iodide). A key consideration is that unstable metabolites, like β-keto acids, may degrade during sample preparation; for instance, 3-oxo-2-ethylhexanoic acid requires immediate methylation to prevent decarboxylation into 4-heptanone before GC-MS analysis.[9]

Troubleshooting Guide

This section addresses common issues encountered during the study of branched-chain fatty acid degradation.

Problem Encountered Potential Cause(s) Recommended Solution(s)
Low or no recovery of parent compound 1. High Metabolic Turnover: The compound is rapidly metabolized in your experimental system. 2. Adsorption: The compound is adsorbing to plasticware or glassware. 3. Volatility: Loss of compound during sample evaporation steps.1. Shorten incubation times or reduce the concentration of the metabolic system (e.g., microsomes). 2. Use silanized glassware or low-adsorption polypropylene tubes. 3. Use a gentle nitrogen stream for evaporation and avoid high temperatures.
Inconsistent or irreproducible metabolite concentrations 1. Metabolite Instability: Certain metabolites (e.g., β-keto acids) are chemically unstable and degrade post-formation.[9][11] 2. Enzyme Activity Variation: Inconsistent activity of microsomal batches or cell cultures. 3. Sample Preparation Variability: Inconsistent extraction efficiency or derivatization yield.1. Keep samples on ice at all times. Immediately after incubation, quench the reaction and process for analysis or freeze at -80°C. If a β-keto acid is expected, consider immediate derivatization.[9] 2. Qualify each new batch of enzymes or cells with a known substrate. 3. Use a validated extraction protocol and include an internal standard to correct for variability.
Difficulty identifying unknown metabolite peaks 1. Low Abundance: Metabolites are formed at concentrations below the instrument's detection limit. 2. Co-elution: The metabolite peak is masked by matrix components. 3. Lack of Reference Standards: No authentic chemical standards exist for comparison.1. Concentrate the sample or use a more sensitive instrument (e.g., LC-MS/MS with multiple reaction monitoring). 2. Optimize the chromatographic gradient to improve peak separation. 3. Use high-resolution mass spectrometry (HRMS) to obtain an accurate mass and predict the elemental formula. Use MS/MS fragmentation patterns to propose a structure based on the parent compound's fragmentation.

Experimental Protocols

Protocol 1: In Vitro Metabolism Study Using Human Liver Microsomes

This protocol provides a framework for assessing the metabolic stability and metabolite profile of this compound.

1. Reagent Preparation:

  • Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.
  • Substrate Stock: 10 mM this compound in methanol.
  • Human Liver Microsomes (HLM): Thaw on ice. Dilute to 2 mg/mL in cold phosphate buffer.
  • NADPH Stock Solution (Cofactor): 10 mM NADPH in phosphate buffer. Prepare fresh.

2. Incubation Procedure:

  • In a 1.5 mL microcentrifuge tube, add 475 µL of phosphate buffer.
  • Add 5 µL of the 10 mM substrate stock to achieve a final substrate concentration of 100 µM.
  • Add 20 µL of the 2 mg/mL HLM suspension (final concentration 0.8 mg/mL).
  • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
  • Initiate the reaction by adding 50 µL of the 10 mM NADPH stock solution.
  • Incubate at 37°C. Take aliquots (e.g., 50 µL) at various time points (0, 5, 15, 30, 60 minutes).
  • Quench the reaction for each aliquot by adding it to a tube containing 100 µL of ice-cold acetonitrile with an internal standard (e.g., a deuterated analog).

3. Sample Processing:

  • Vortex the quenched samples for 1 minute.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
  • Transfer the supernatant to a new tube or HPLC vial for LC-MS/MS analysis.

// Nodes prep [label="1. Reagent Preparation\n(Buffer, Substrate, Microsomes)", fillcolor="#F1F3F4", fontcolor="#202124"]; mix [label="2. Create Incubation Mix\n(Buffer + Substrate + Microsomes)", fillcolor="#FBBC05", fontcolor="#202124"]; pre_incubate [label="3. Pre-incubate at 37°C", fillcolor="#FBBC05", fontcolor="#202124"]; start_rxn [label="4. Initiate with NADPH", fillcolor="#EA4335", fontcolor="#FFFFFF"]; incubate [label="5. Incubate & Time-Course Sampling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; quench [label="6. Quench Reaction\n(Acetonitrile + Internal Std.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; centrifuge [label="7. Centrifuge to Pellet Protein", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="8. Analyze Supernatant by LC-MS/MS", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges prep -> mix; mix -> pre_incubate; pre_incubate -> start_rxn; start_rxn -> incubate; incubate -> quench; quench -> centrifuge; centrifuge -> analyze; }

Workflow for an in vitro metabolism experiment.

References

troubleshooting low yields in 3-Ethylpentanoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Ethylpentanoic acid. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in this synthesis. Below, you will find a series of troubleshooting questions and detailed answers designed to diagnose and resolve common issues leading to low yields. Our approach is grounded in mechanistic principles to help you not only solve the immediate problem but also build a more robust and reproducible process.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My overall yield for the synthesis of this compound via malonic ester synthesis is significantly lower than expected. What are the most common points of failure?

Low overall yield in a multi-step synthesis like the malonic ester route is a common issue. The process can be broken down into four key stages: Alkylation, Saponification, Acidification, and Decarboxylation/Purification.[1][2] Each stage presents unique challenges that can cumulatively depress the final yield.

A systematic approach is crucial. Instead of treating it as a single failure, analyze each step independently. The most frequent points of yield loss are:

  • Incomplete Alkylation: Failure to fully convert the diethyl malonate enolate to the desired diethyl 2-ethyl-2-(prop-2-en-1-yl)malonate intermediate.

  • Side Reactions During Alkylation: The formation of di-alkylated byproducts is a significant issue that complicates purification and reduces the yield of the desired mono-alkylated product.[3]

  • Incomplete Saponification (Hydrolysis): The conversion of the diester to the dicarboxylate salt can be sluggish if not performed under optimal conditions.

  • Inefficient Decarboxylation: The final step of heating the malonic acid derivative to expel CO2 may be incomplete or, if overheated, can lead to decomposition.

  • Losses During Workup and Purification: Physical loss of product during aqueous extractions and distillation can significantly impact the final isolated yield.

The following diagram illustrates the critical checkpoints in the synthesis workflow.

G cluster_0 Malonic Ester Synthesis Workflow for this compound A Step 1: Deprotonation & Alkylation (Diethyl Malonate + NaOEt + Ethyl Bromide) B Checkpoint 1: Reaction Monitoring (TLC/GC) Is starting material consumed? Is there di-alkylation? A->B CRITICAL CONTROL POINT C Step 2: Saponification (Hydrolysis with KOH/NaOH) B->C D Checkpoint 2: Aqueous workup Is the product in the aqueous layer as a salt? C->D E Step 3: Acidification & Decarboxylation (Acidify with H2SO4/HCl, then heat) D->E F Checkpoint 3: Monitor CO2 evolution. Is decarboxylation complete? E->F G Step 4: Purification (Extraction & Distillation) F->G H Final Product: This compound G->H

Caption: Key stages and control points in the malonic ester synthesis of this compound.

Question 2: I suspect the initial alkylation of diethyl malonate is the problem. How can I improve the yield and selectivity of this step?

This is the most critical bond-forming step and a frequent source of low yields. The reaction involves deprotonating diethyl malonate to form a nucleophilic enolate, which then attacks an alkyl halide (ethyl bromide) via an SN2 mechanism.[4][5]

Common Problems & Solutions

Problem Potential Cause(s) Recommended Solution(s)
Large amount of unreacted diethyl malonate 1. Ineffective Deprotonation: The base used was not strong enough or was moisture-sensitive and degraded. 2. Insufficient Base: Less than one full equivalent of base was used. 3. Low Reaction Temperature: The activation energy for the SN2 reaction was not met.1. Base Selection: Use sodium ethoxide (NaOEt) in ethanol. Using the same alkoxide as the ester prevents transesterification side reactions.[3] Ensure the base is fresh and handled under anhydrous conditions. 2. Stoichiometry: Use a slight excess (1.05 equivalents) of NaOEt to ensure complete deprotonation. 3. Temperature Control: Gently reflux the reaction mixture to ensure the SN2 reaction proceeds at a reasonable rate.
Significant di-alkylation byproduct 1. Equilibration: The mono-alkylated product still has one acidic proton, which can be removed by any excess base or unreacted enolate, leading to a second alkylation.[3] 2. Slow Addition: Adding the alkyl halide too slowly can allow time for this unwanted equilibration and second alkylation to occur.1. Control Stoichiometry: Use a slight excess of diethyl malonate relative to the base and alkyl halide to favor mono-alkylation. 2. Reverse Addition: Consider adding the formed enolate solution to the alkyl halide to maintain a low concentration of the enolate, suppressing di-alkylation.
No reaction or very slow reaction 1. Poor Alkyl Halide Reactivity: While ethyl bromide is reactive, using less reactive halides (e.g., chlorides) or sterically hindered halides will slow or stop the reaction.[5] 2. Anhydrous Conditions Not Maintained: Water will protonate and destroy the enolate.1. Halide Choice: Ensure you are using a reactive alkyl halide like ethyl bromide or iodide. 2. Dry Reagents & Glassware: Ensure all solvents are anhydrous and glassware is oven- or flame-dried before use.

Experimental Protocol: Optimizing Mono-Alkylation

  • Set up an oven-dried, three-neck round-bottom flask with a reflux condenser, a nitrogen/argon inlet, and a dropping funnel.

  • Add dry ethanol to the flask, followed by sodium metal (or commercial sodium ethoxide) to form the sodium ethoxide base in situ.

  • Once the base is fully formed/dissolved, add 1.0 equivalent of diethyl malonate dropwise at room temperature.

  • Add 0.95 equivalents of ethyl bromide dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux for 1-2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting diethyl malonate.

Question 3: The saponification (hydrolysis) of the substituted ester seems incomplete. What are the best practices for this step?

Incomplete hydrolysis is another common pitfall. This step involves converting both ester groups of the diethyl 2,2-diethylmalonate intermediate into carboxylate salts using a strong base.[2]

Causality of Failure: The primary reason for incomplete saponification is often the precipitation of the intermediate sodium dicarboxylate salt, which crashes out of solution and becomes difficult to hydrolyze further. This is particularly an issue when using sodium hydroxide (NaOH) in ethanol.

Troubleshooting Protocol:

  • Choice of Base: Use potassium hydroxide (KOH) instead of sodium hydroxide (NaOH). Potassium salts are generally more soluble in alcoholic solvents than their sodium counterparts, which helps keep the intermediates in solution and accessible for complete hydrolysis. The procedure for the analogous 3-methylpentanoic acid in Organic Syntheses specifically warns against using NaOH for this reason.[6]

  • Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient period. A typical duration is 2-4 hours.

  • Post-Saponification Alcohol Removal: It is critical to remove the ethanol solvent after saponification is complete.[6] If alcohol is carried into the subsequent acidification step, it can react with the product under acidic conditions to re-form the ethyl ester, thereby reducing your yield. Distill off the ethanol before proceeding to acidification.

G cluster_main Troubleshooting Saponification Start Saponification Step Check Is Hydrolysis Incomplete? Start->Check Solution1 Switch from NaOH to KOH (Improves Solubility of Salt Intermediate) Check->Solution1 Yes End Proceed to Acidification Check->End No Solution2 Increase Reflux Time (Ensure Reaction Goes to Completion) Solution1->Solution2 Solution3 Distill Ethanol Before Acidification (Prevents Re-esterification) Solution2->Solution3 Solution3->End

Caption: Decision-making workflow for troubleshooting the saponification step.

Question 4: I am considering an alternative route. Is the carboxylation of a Grignard reagent a viable method for synthesizing this compound?

Yes, the Grignard route is an excellent and often simpler alternative. This method involves forming a Grignard reagent from an appropriate alkyl halide and then reacting it with carbon dioxide.[7][8] For this compound, you would start with 3-bromopentane.

Reaction Scheme: 3-bromopentane + Mg --(dry ether)--> 3-pentylmagnesium bromide 3-pentylmagnesium bromide + CO₂ --(then H₃O⁺)--> this compound

Troubleshooting the Grignard Route:

  • Problem: Grignard reagent fails to form.

    • Cause: Presence of moisture. Grignard reagents are extremely strong bases and are destroyed by even trace amounts of water.[8]

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried. All solvents (typically diethyl ether or THF) must be anhydrous. The magnesium turnings should be fresh and activated, which can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[9]

  • Problem: Low yield of carboxylic acid despite successful Grignard formation.

    • Cause: Inefficient carboxylation or side reactions. The Grignard reagent can react with unreacted alkyl halide to form a Wurtz coupling product (in this case, 3,4-diethylhexane).

    • Solution: Add the Grignard reagent solution to a large excess of crushed dry ice (solid CO₂). This ensures the Grignard reagent encounters CO₂ first, minimizing side reactions. Do not bubble CO₂ gas through the Grignard solution, as this is often less efficient and can lead to localized reactions at the surface. After the reaction is complete, the resulting magnesium carboxylate salt is hydrolyzed with a dilute acid (e.g., HCl) to yield the final product.[7][10]

References

dealing with emulsions during the workup of 3-Ethylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling emulsions during the workup of 3-Ethylpentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve one of the most common challenges in the liquid-liquid extraction of branched-chain carboxylic acids. Our goal is to provide not just solutions, but a foundational understanding of why these emulsions form and how to prevent them, ensuring robust and efficient purification processes.

Part 1: Frequently Asked Questions (FAQs) & Quick Guide

This section provides rapid answers to the most common issues encountered. For a deeper dive, please consult the In-Depth Troubleshooting Guide in Part 2.

Q1: Why does my this compound workup consistently form a thick, milky emulsion?

A: this compound possesses amphiphilic properties, meaning it has both a water-loving (hydrophilic) carboxyl head and an oil-loving (lipophilic) branched alkyl tail. At a pH near its acidity constant (pKa), the molecule exists in both its protonated (organic-soluble) and deprotonated (water-soluble salt) forms. This dual nature allows it to act as a surfactant, stabilizing the microscopic droplets of one phase within the other, which we observe as a stable emulsion.[1][2] Vigorous shaking during extraction increases the surface area between the phases, significantly worsening the problem.[3]

Q2: I have an emulsion. What is the quickest thing I can try to break it?

A: The fastest and most common method is to "salt out" the organic layer. Add a saturated solution of sodium chloride (brine) to the separatory funnel. The high ionic strength of the brine decreases the solubility of organic compounds in the aqueous layer and can disrupt the forces stabilizing the emulsion, often leading to rapid phase separation.[3][4][5] Gently swirl the funnel after adding the brine; do not shake.

Q3: Can I just wait for the emulsion to separate on its own?

A: Yes, patience can be a simple first step. Allowing the separatory funnel to stand undisturbed for 15-60 minutes may be sufficient for less stable emulsions to resolve.[6][7] Gentle tapping of the funnel or swirling the contents with a glass rod can help accelerate the coalescence of droplets.[6][7]

Q4: I adjusted the pH, but the emulsion got worse. What went wrong?

A: The emulsion is most stable when the pH of the aqueous phase is close to the pKa of this compound (typically around 4.8 for similar small carboxylic acids). To ensure the acid partitions cleanly, you must make a significant pH adjustment.

  • To extract into the organic phase: Acidify the aqueous layer to a pH of 2 or lower. This ensures the carboxylic acid is fully protonated (-COOH) and behaves like an organic-soluble molecule.[6][7]

  • To extract into the aqueous phase (as a salt): Make the aqueous layer basic with a pH of 10 or higher. This deprotonates the acid to its carboxylate form (-COO⁻), making it highly water-soluble.

Part 2: In-Depth Troubleshooting Guide

This section provides detailed, step-by-step protocols and explains the scientific principles behind them.

Issue 1: Persistent Emulsion After Initial Extraction

A stubborn, milky, or creamy layer remains between the aqueous and organic phases, showing no signs of separation after 15-20 minutes.

Root Cause Analysis:

The stability of an emulsion is governed by the low interfacial tension between the two immiscible liquid phases.[1] Surfactant-like molecules, such as the partially deprotonated this compound, accumulate at this interface and prevent the dispersed droplets from merging (coalescence).[2] Finely divided solid impurities can also stabilize emulsions by a process known as Pickering stabilization.

Troubleshooting Workflow Diagram:

This decision tree outlines a systematic approach to breaking a persistent emulsion.

Emulsion_Troubleshooting start Persistent Emulsion Formed method1 Add Saturated Brine (NaCl) & Swirl Gently start->method1 check1 Emulsion Broken? method1->check1 method2 Filter through Glass Wool or Celite® Plug check1->method2 No success Success: Continue Workup check1->success Yes check2 Emulsion Broken? method2->check2 method3 Centrifuge the Mixture (if available) check2->method3 No check2->success Yes check3 Emulsion Broken? method3->check3 method4 Add a small amount of a different, miscible solvent (e.g., Ethanol, THF) check3->method4 No check3->success Yes failure Consider Alternative Strategy: - Evaporate & Re-dissolve - Use Solid-Phase Extraction method4->failure

Caption: A step-by-step decision workflow for breaking emulsions.

Solutions & Protocols
  • Principle: Adding an electrolyte like NaCl increases the ionic strength of the aqueous phase.[8] This enhances the hydration of the salt ions, reducing the amount of "free" water available to solvate the organic molecules. This phenomenon, known as the salting-out effect, drives the organic components out of the aqueous phase and can destabilize the emulsion.[8][9][10]

  • Protocol:

    • Prepare a saturated aqueous solution of sodium chloride (brine).

    • Add the brine in small portions (approx. 10-20% of the aqueous layer volume) to the separatory funnel containing the emulsion.

    • Stopper the funnel and swirl gently for 1-2 minutes. Do not shake vigorously.

    • Allow the funnel to stand and observe for phase separation. Repeat if necessary.

  • Principle: This is a mechanical method to induce coalescence. Passing the emulsion through a porous medium like glass wool or Celite® provides a large surface area that helps the microscopic droplets combine into a larger, separable layer.[4][11]

  • Protocol:

    • Place a small plug of glass wool into a powder funnel.

    • Alternatively, prepare a small pad of Celite® (diatomaceous earth) over a filter paper in a Büchner funnel.

    • Slowly pour the entire contents of the separatory funnel (the emulsion) through the prepared filter into a clean flask.

    • Transfer the filtrate back into a clean separatory funnel. The layers should now be distinct.

  • Principle: Applying a strong centrifugal force accelerates the separation of phases based on their density differences. It is a highly effective method for breaking even the most stubborn emulsions.[3][5][6]

  • Protocol:

    • Divide the emulsion mixture into appropriate centrifuge tubes. Ensure the tubes are properly balanced.

    • Centrifuge at a moderate speed (e.g., 2000-4000 rpm) for 5-15 minutes.

    • Carefully decant or pipette the separated layers.

  • Principle: Adding a small amount of a solvent that is miscible with the organic phase but not the aqueous phase can alter the polarity and solvency properties of the organic layer, helping to break the emulsion.[5]

  • Protocol:

    • Add a small volume (1-5 mL) of a different organic solvent, such as tetrahydrofuran (THF) or ethanol, to the separatory funnel.

    • Swirl gently and observe if the emulsion begins to break. Be aware that this may affect the selectivity of your extraction.

Part 3: Prevention is Better Than Cure

The most efficient way to deal with emulsions is to prevent their formation in the first place.

Key Preventative Strategies:

StrategyPrinciple of OperationImplementation Details
Gentle Inversion/Swirling Minimizes the shear forces that disperse one liquid into the other, reducing the formation of small, stable droplets.[4]Instead of vigorous shaking, gently invert the separatory funnel 10-15 times or swirl it for a few minutes. This allows for sufficient interfacial contact for extraction without high energy input.
Pre-emptive Salting Out Increases the ionic strength of the aqueous phase from the start, reducing the mutual solubility of the two phases.[7][8]Use brine or a salted aqueous solution for your initial wash/extraction step instead of deionized water.
pH Control Ensures the carboxylic acid is fully protonated (organic-soluble) or deprotonated (aqueous-soluble), preventing it from acting as a surfactant at the interface.Before adding the extraction solvent, adjust the aqueous phase to a pH < 2 or pH > 10. Verify with pH paper.
Supported Liquid Extraction (SLE) Avoids the direct, high-energy mixing of two bulk liquid phases. The aqueous sample is dispersed over a high surface area solid support (like diatomaceous earth), and the organic solvent flows through it, extracting the analyte without forming an emulsion.[4]This is an alternative to traditional liquid-liquid extraction (LLE) and is highly effective for emulsion-prone samples.

Part 4: Advanced Tools & Techniques

For high-throughput or particularly challenging separations, specialized equipment can be employed.

  • Phase Separators: These are specialized filter papers or cartridges that are hydrophobic (water-repelling).[4][12] When an organic-aqueous mixture is passed through, the organic solvent passes freely while the aqueous layer is retained.[12][13] This provides a clean and rapid separation without the need for a separatory funnel.

  • Solid-Phase Extraction (SPE): This technique avoids liquid-liquid interfaces altogether.[3] The crude product mixture is loaded onto a solid sorbent in a cartridge. Impurities are washed away, and the desired this compound is then eluted with a suitable solvent. SPE offers high purity and completely eliminates emulsion issues.[14]

By understanding the chemical nature of this compound and applying the appropriate preventative and troubleshooting techniques, you can significantly improve the efficiency, yield, and overall success of your workup procedures.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 3-Ethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of 3-Ethylpentanoic acid. As a short-chain carboxylic acid, this analyte presents specific challenges that, if not properly addressed, can compromise peak symmetry, leading to inaccurate quantification and reduced resolution. This document provides in-depth, field-proven insights and systematic troubleshooting strategies to diagnose and resolve these issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

A1: Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with the trailing edge being broader than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical, resembling a Gaussian distribution. For quantitative analysis of this compound, peak tailing is a significant problem because it can lead to:

  • Inaccurate Peak Integration: The automated integration software may struggle to correctly identify the end of the peak, leading to inconsistent and erroneous area counts.[2]

  • Reduced Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to accurately quantify individual components in a mixture.

  • Decreased Sensitivity: As the peak broadens, its height decreases, which can negatively impact the signal-to-noise ratio and the limit of detection.

A USP tailing factor (Tf) greater than 1.2 is generally indicative of a problematic peak shape that requires attention.[3]

Q2: I'm observing significant peak tailing for this compound. What is the most probable cause?

A2: For an acidic analyte like this compound, the most common causes of peak tailing in reversed-phase HPLC are related to unwanted secondary chemical interactions with the stationary phase and improper mobile phase conditions. The two most likely culprits are:

  • Inappropriate Mobile Phase pH: If the pH of your mobile phase is too close to the acid dissociation constant (pKa) of this compound, the analyte will exist as a mixture of its protonated (neutral) and deprotonated (anionic) forms. These two forms have different retention behaviors, leading to a distorted, tailing peak.[3]

  • Secondary Silanol Interactions: Standard silica-based HPLC columns have residual silanol groups (-Si-OH) on their surface.[4] If these silanols are ionized (negatively charged), they can interact electrostatically with any ionized molecules of this compound, causing a secondary retention mechanism that results in peak tailing.[4]

The following diagram illustrates the primary causes of peak tailing for acidic analytes.

cluster_causes Primary Causes of Peak Tailing for this compound cluster_effects Resulting Chromatographic Effect Cause1 Inappropriate Mobile Phase pH (Close to analyte pKa) Effect Peak Tailing (Asymmetrical Peak Shape) Cause1->Effect Cause2 Secondary Silanol Interactions (Analyte interaction with stationary phase) Cause2->Effect Cause3 Column Issues (Contamination, Degradation, Overload) Cause3->Effect Cause4 System & Method Issues (Extra-column volume, Solvent mismatch) Cause4->Effect Start Start: Peak Tailing Observed Check_pH Step 1: Verify & Adjust Mobile Phase pH Is pH 1.5-2 units below pKa (~4.8)? Start->Check_pH Adjust_pH Adjust pH to 2.5-3.0 using acid/buffer. Re-equilibrate and re-inject. Check_pH->Adjust_pH No Check_Column Step 2: Evaluate Column Performance Is the column old, contaminated, or inappropriate? Check_pH->Check_Column Yes Adjust_pH->Check_pH Wash_Column Perform a column wash/regeneration. (See Protocol 2) Check_Column->Wash_Column Yes, possibly contaminated Replace_Column Replace with a new, end-capped C18 column. Check_Column->Replace_Column Yes, old or damaged Check_Overload Step 3: Check for Overload & Solvent Effects Is sample concentration too high or solvent mismatched? Check_Column->Check_Overload No Wash_Column->Check_Column Replace_Column->Check_Column Dilute_Sample Dilute sample 10x and/or dissolve in mobile phase. Re-inject. Check_Overload->Dilute_Sample Yes Check_System Step 4: Inspect HPLC System Are there signs of extra-column volume or leaks? Check_Overload->Check_System No Dilute_Sample->Check_Overload Optimize_System Minimize tubing length, check fittings, and connections. Check_System->Optimize_System Yes End End: Symmetrical Peak Achieved Check_System->End No Optimize_System->Check_System

References

Technical Support Center: Minimizing Matrix Effects in LC-MS Analysis of 3-Ethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the LC-MS analysis of 3-Ethylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to mitigate matrix effects in your experiments.

Understanding the Challenge: this compound and Matrix Effects

This compound is a short-chain fatty acid (SCFA) that can be challenging to analyze accurately using Liquid Chromatography-Mass Spectrometry (LC-MS), primarily due to its high polarity, low molecular weight, and the complexity of biological matrices in which it is often measured.[1] Matrix effects, the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a significant hurdle to achieving reliable quantification.[2] This guide will walk you through understanding and overcoming these challenges.

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC7H14O2[3][4]
Molecular Weight130.185 g/mol [3][4]
LogP2.19[3][4]
Boiling Point215.3±8.0 °C[3]
pKa~4.8Estimated

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant ion suppression for this compound in my plasma samples. What is the most likely cause and how can I address it?

A1: The Root of the Problem and Strategic Solutions

Ion suppression is a common manifestation of matrix effects where co-eluting endogenous components in the plasma, such as phospholipids, salts, and other metabolites, compete with this compound for ionization in the MS source.[2] This leads to a decreased analyte signal and inaccurate quantification.

Troubleshooting Workflow:

cluster_0 Problem Identification cluster_1 Initial Mitigation Steps cluster_2 Advanced Strategies cluster_3 Outcome Problem Ion Suppression Observed SamplePrep Optimize Sample Preparation Problem->SamplePrep Address Matrix Components Chromatography Improve Chromatographic Separation Problem->Chromatography Separate from Interferences IS Use a Stable Isotope-Labeled Internal Standard (SIL-IS) SamplePrep->IS Chromatography->IS Derivatization Consider Chemical Derivatization IS->Derivatization If necessary Result Minimized Matrix Effects & Accurate Quantification IS->Result Derivatization->Result

A visual guide to troubleshooting ion suppression.

Detailed Solutions:

  • Optimize Sample Preparation: The goal is to selectively remove interfering matrix components while efficiently extracting this compound.

    • Protein Precipitation (PPT): This is a simple and common first step. However, it may not be sufficient to remove all interfering substances.

    • Liquid-Liquid Extraction (LLE): LLE can be highly effective. Since this compound is a carboxylic acid, its extraction is pH-dependent.

      Experimental Protocol: pH-Dependent Liquid-Liquid Extraction

      • Sample Acidification: To 200 µL of plasma, add a small volume of a suitable acid (e.g., formic acid, hydrochloric acid) to adjust the pH to ~2-3. This protonates the carboxylic acid group, making it more non-polar.

      • Solvent Extraction: Add 800 µL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).[5][6][7]

      • Vortex and Centrifuge: Vortex the mixture vigorously for 1-2 minutes, then centrifuge at >10,000 x g for 10 minutes to separate the layers.

      • Collect Organic Layer: Carefully transfer the upper organic layer containing the extracted this compound to a clean tube.

      • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent.

    • Solid-Phase Extraction (SPE): SPE can offer higher selectivity than LLE. For a moderately polar compound like this compound, a mixed-mode or a polymeric reversed-phase sorbent can be effective.[8][9][10]

  • Improve Chromatographic Separation: Enhancing the separation between this compound and matrix components is crucial.

    • Reversed-Phase (RP) Chromatography: While standard C18 columns can be used, the high polarity of this compound can lead to poor retention.[1] Consider using a column with a polar-embedded group or a "polar endcapped" C18.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating polar compounds like short-chain fatty acids.[11][12][13][14] The mobile phase typically consists of a high percentage of an organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer.[11][14]

    • Ion-Pair Chromatography: This technique involves adding an ion-pairing reagent to the mobile phase, which forms a neutral complex with the ionized this compound, enhancing its retention on a reversed-phase column.[15][16][17][18] However, ion-pairing reagents can be persistent in the LC-MS system and may cause ion suppression themselves.

Q2: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the analysis of this compound?

A2: The Gold Standard for Accurate Quantification

Yes, using a stable isotope-labeled internal standard (SIL-IS) is highly recommended and considered the gold standard for quantitative LC-MS analysis.[19][20][21][22]

Why a SIL-IS is Crucial:

  • Co-elution and Identical Behavior: A SIL-IS has nearly identical physicochemical properties to the analyte, causing it to co-elute from the LC column.[23]

  • Compensation for Matrix Effects: Because the SIL-IS and the analyte experience the same degree of ion suppression or enhancement at the same retention time, the ratio of their peak areas remains constant, leading to accurate quantification.[19][23]

  • Correction for Sample Preparation Variability: A SIL-IS accounts for any analyte loss during extraction, evaporation, and reconstitution steps.[23]

Workflow for Implementing a SIL-IS:

cluster_0 Preparation cluster_1 Analysis cluster_2 Quantification Spike Spike SIL-IS into all samples, calibrators, and QCs at a fixed concentration Extract Perform Sample Preparation (LLE, SPE, etc.) Spike->Extract Analyze LC-MS/MS Analysis Extract->Analyze Ratio Calculate Peak Area Ratio (Analyte / SIL-IS) Analyze->Ratio Curve Generate Calibration Curve using Peak Area Ratios Ratio->Curve Quantify Quantify Unknown Samples Curve->Quantify

The process of using a stable isotope-labeled internal standard.

Q3: My sensitivity for this compound is low even after optimizing sample preparation. Would derivatization help?

A3: Enhancing Sensitivity and Chromatographic Performance

Derivatization can be a powerful tool to improve the LC-MS analysis of short-chain fatty acids for several reasons.[24][25][26][27]

Advantages of Derivatization:

  • Improved Ionization Efficiency: Derivatization reagents can introduce a more readily ionizable group onto the this compound molecule, significantly enhancing the MS signal.[25][27]

  • Increased Retention in Reversed-Phase LC: By adding a larger, more hydrophobic moiety, derivatization can improve the retention of the polar this compound on C18 columns.[1]

  • Enhanced Specificity: The derivatization reaction is specific to the carboxylic acid functional group, which can help to reduce interferences from other matrix components.[25]

Common Derivatization Reagents for Carboxylic Acids:

ReagentReaction ConditionsAdvantages
3-Nitrophenylhydrazine (3-NPH)Requires a coupling agent (e.g., EDC) and a catalyst (e.g., pyridine). Typically heated (e.g., 40°C for 30 min).[28][29]Excellent for enhancing negative ion mode ESI response.[29]
AnilineAlso requires a coupling agent.Can improve positive ion mode response.[29]

Experimental Protocol: Derivatization with 3-NPH

  • Sample/Standard Preparation: To 50 µL of the extracted and dried sample residue (or standard solution), add 50 µL of a solution containing 200 mM 3-nitrophenylhydrazine (3-NPH) hydrochloride.[28]

  • Coupling Agent Addition: Add 50 µL of a solution containing 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) hydrochloride.[28] The presence of a catalyst like pyridine may also be beneficial.[29][30]

  • Reaction: Incubate the mixture at 40°C for 30 minutes with gentle shaking.[28]

  • Quenching and Dilution: Quench the reaction by adding a suitable volume of a weak acid solution (e.g., 0.1% formic acid).[28] Dilute the sample as needed for LC-MS analysis.

Summary of Recommended Strategies

StrategyRationaleKey Considerations
Stable Isotope-Labeled Internal Standard (SIL-IS) Compensates for matrix effects and variability in sample preparation, ensuring the highest accuracy.[19][20][22][23]Availability and cost of the SIL-IS.
Optimized Sample Preparation (LLE/SPE) Removes a significant portion of interfering matrix components before analysis.[6][8][10]Method development is required to optimize recovery and cleanup.
Improved Chromatographic Separation (HILIC) Separates the analyte from co-eluting interferences, reducing their impact on ionization.[11][12][13]Requires careful mobile phase preparation and column equilibration.
Chemical Derivatization Increases sensitivity and improves chromatographic retention on reversed-phase columns.[24][25][26]Adds an extra step to the workflow and requires optimization of reaction conditions.

By systematically addressing sample preparation, chromatography, and the use of an appropriate internal standard, you can effectively minimize matrix effects and achieve reliable and accurate quantification of this compound in complex biological samples.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 3-Ethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust quantification of therapeutic candidates and their metabolites is the bedrock of successful pharmaceutical advancement. 3-Ethylpentanoic acid, a branched-chain fatty acid, presents unique analytical challenges that necessitate a well-considered and rigorously validated analytical methodology. This guide provides an in-depth, objective comparison of the two most prevalent analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounding every recommendation in the principles of scientific integrity and regulatory compliance. Every protocol described herein is designed as a self-validating system, ensuring that the data generated is not only accurate but also defensible.

The Imperative of Method Validation in a Regulatory Landscape

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) have established comprehensive guidelines to ensure the quality and reliability of analytical data.[2][3][4][5] The ICH Q2(R2) guideline, in particular, provides a detailed framework for the validation of analytical procedures, outlining the necessary performance characteristics to be evaluated.[1][6][7]

This guide will compare GC-MS and HPLC for the analysis of this compound within the context of these regulatory expectations, focusing on key validation parameters such as specificity, linearity, accuracy, precision, and sensitivity.

At a Glance: Performance Comparison of GC-MS and HPLC for this compound Analysis

The following table summarizes the expected quantitative performance of GC-MS and HPLC for the analysis of this compound. This data is compiled from studies on similar short-chain fatty acids and provides a reliable estimate for comparative purposes.[2]

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC) with UV Detection
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 1 µg/mL
Limit of Quantitation (LOQ) 0.05 - 0.5 µg/mL0.5 - 5 µg/mL
Linearity (r²) > 0.998> 0.995
Precision (%RSD) < 5%< 10%
Accuracy (% Recovery) 90-110%85-115%
Analysis Time 15 - 30 minutes10 - 20 minutes
Derivatization Required YesOften, for UV detection

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Analytes

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For a non-volatile compound like this compound, a critical derivatization step is required to increase its volatility and thermal stability.[8]

The "Why" Behind Derivatization

Carboxylic acids, like this compound, are polar and have active hydrogen atoms, making them unsuitable for direct GC analysis. Derivatization replaces the active hydrogen with a less polar functional group, typically forming an ester. This chemical modification decreases the boiling point of the analyte, allowing it to be vaporized and travel through the GC column. Common derivatization reagents for carboxylic acids include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and esterification agents like pentafluorobenzyl bromide (PFBBr).[3][5]

Experimental Protocol: GC-MS Analysis of this compound in Human Plasma

This protocol outlines a robust method for the quantification of this compound in a biological matrix, incorporating essential steps for sample clean-up and derivatization.

1. Sample Preparation: Protein Precipitation

  • Rationale: Biological samples like plasma contain high concentrations of proteins that can interfere with the analysis and damage the GC column. Protein precipitation is a rapid and effective method to remove the bulk of these proteins.[4]

  • Procedure:

    • To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

2. Derivatization: Esterification with PFBBr

  • Rationale: PFBBr is an effective derivatizing agent for carboxylic acids, forming stable pentafluorobenzyl esters that are highly responsive in the mass spectrometer.[5][7]

  • Procedure:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Add 50 µL of a 1% solution of pentafluorobenzyl bromide in acetonitrile and 50 µL of a 1% solution of diisopropylethylamine in acetonitrile.[9]

    • Incubate at 60°C for 30 minutes.

    • Evaporate the reaction mixture to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of iso-octane for GC-MS analysis.

3. GC-MS Instrumental Parameters

  • Rationale: The choice of column and temperature programming is crucial for achieving good chromatographic separation of the analyte from other matrix components.

  • Parameters:

    • GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Injection Mode: Splitless.

    • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.[7]

    • MS Ionization Mode: Electron Ionization (EI).

    • MS Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Derivatization Derivatization cluster_Analysis Analysis Plasma Plasma Sample PPT Protein Precipitation (Acetonitrile) Plasma->PPT Supernatant Supernatant PPT->Supernatant Evaporation1 Evaporation Supernatant->Evaporation1 Deriv Esterification (PFBBr) Evaporation1->Deriv Evaporation2 Evaporation Deriv->Evaporation2 Reconstitution Reconstitution (iso-octane) Evaporation2->Reconstitution GCMS GC-MS Analysis Reconstitution->GCMS

Caption: Workflow for the GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC): A Versatile Alternative

HPLC is a powerful separation technique that utilizes a liquid mobile phase to transport the sample through a packed column. For the analysis of this compound, a reversed-phase HPLC setup is typically employed.

The Challenge of Detection and the Role of Derivatization

This compound lacks a strong chromophore, making it difficult to detect with high sensitivity using a standard UV detector.[10] While direct analysis is possible at low UV wavelengths (around 210 nm), this can lead to interference from other compounds in the sample matrix.[11] To enhance sensitivity and specificity, derivatization with a UV-absorbing or fluorescent tag can be employed.

Experimental Protocol: HPLC-UV Analysis of this compound in Human Plasma

This protocol provides a method for the analysis of this compound using HPLC with UV detection, including a pre-column derivatization step.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Rationale: LLE is a classic sample preparation technique that separates analytes based on their differential solubility in two immiscible liquids. It is effective in removing proteins and other interfering substances.

  • Procedure:

    • To 100 µL of plasma, add 10 µL of an internal standard solution.

    • Add 500 µL of a mixture of methyl tert-butyl ether (MTBE) and methanol (3:1, v/v).

    • Vortex for 2 minutes.

    • Centrifuge at 3,000 x g for 10 minutes.

    • Transfer the upper organic layer to a clean tube.

2. Derivatization (Optional, for enhanced sensitivity)

  • Rationale: While not always necessary, derivatization can significantly improve the limit of detection for UV analysis. A common approach is to use a reagent that introduces a highly UV-absorbent moiety.

  • Procedure:

    • Evaporate the organic extract to dryness.

    • Reconstitute in a suitable solvent and react with a derivatizing agent according to the manufacturer's protocol.

3. HPLC-UV Instrumental Parameters

  • Rationale: The choice of a C18 column and an acidic mobile phase is standard for the analysis of carboxylic acids by reversed-phase HPLC.[11]

  • Parameters:

    • HPLC Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm (without derivatization) or the maximum absorbance wavelength of the derivatized analyte.

    • Injection Volume: 20 µL.

Visualizing the HPLC-UV Workflow

HPLC_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Plasma Plasma Sample LLE Liquid-Liquid Extraction (MTBE/Methanol) Plasma->LLE OrganicLayer Organic Layer LLE->OrganicLayer Evaporation Evaporation & Reconstitution OrganicLayer->Evaporation HPLC HPLC-UV Analysis Evaporation->HPLC

Caption: Workflow for the HPLC-UV analysis of this compound.

Ensuring Method Robustness: The Importance of Stability Studies

The stability of this compound in biological matrices is a critical consideration during method validation.[12][13] Stability studies should be conducted to evaluate the analyte's integrity under various conditions that samples may encounter, from collection to analysis.[14][15] This includes:

  • Freeze-Thaw Stability: Assessing the impact of repeated freezing and thawing cycles.

  • Short-Term (Bench-Top) Stability: Evaluating stability at room temperature for the duration of sample preparation.

  • Long-Term Stability: Determining stability under frozen storage conditions over an extended period.

Conclusion: Selecting the Optimal Method for Your Needs

Both GC-MS and HPLC are powerful and reliable techniques for the quantification of this compound. The choice between them will depend on the specific requirements of the study.

  • GC-MS is the preferred method when high sensitivity and specificity are paramount. The requirement for derivatization adds a step to the sample preparation process but results in excellent chromatographic performance and low detection limits.

  • HPLC-UV offers a simpler and faster alternative, particularly if the expected concentrations of this compound are within the higher range of detection. The need for derivatization can be circumvented, but this may come at the cost of sensitivity and selectivity.

Ultimately, a thorough validation of the chosen method, in accordance with regulatory guidelines, is essential to ensure the generation of high-quality, reliable, and defensible data in the pursuit of drug development.

References

A Senior Application Scientist's Guide to Establishing Linearity and Range for 3-Ethylpentanoic Acid Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and metabolic research, the precise quantification of analytes like 3-Ethylpentanoic acid is paramount. This short-chain fatty acid (SCFA), while less common than its straight-chain counterparts, presents unique analytical challenges. Its accurate measurement is critical for understanding pharmacokinetics, assessing drug safety, and elucidating metabolic pathways. This guide provides an in-depth, experience-driven approach to establishing two cornerstone validation parameters for this compound assays: linearity and range. Moving beyond a simple checklist of steps, we will delve into the scientific rationale behind each experimental choice, ensuring a robust and defensible analytical method.

The core objective of validating an analytical method is to provide unequivocal evidence that it is fit for its intended purpose.[1][2] For quantitative assays, this journey begins with a thorough characterization of the relationship between the concentration of the analyte and the response of the analytical instrument. This relationship, ideally a linear one, forms the basis for all subsequent measurements.

The 'Why' Before the 'How': Understanding Linearity and Range

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.[3][4] A linear relationship simplifies data analysis and enhances the accuracy of concentration predictions from the calibration curve.[5]

The Range of an analytical method is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable level of precision, accuracy, and linearity.[3][4] This defines the boundaries within which the assay can be confidently used for quantification.

A common pitfall is to chase a perfect correlation coefficient (r²) without critically evaluating the data. While a high r² value (typically >0.99) is desirable, it does not single-handedly guarantee linearity.[6] Visual inspection of the calibration curve and analysis of residual plots are equally crucial to identify any underlying non-linear trends or biases.[6][7]

Comparative Analysis of Analytical Platforms for this compound

The choice of analytical platform significantly influences the performance and validation strategy for a this compound assay. The two most prevalent techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separates volatile and thermally stable compounds. Requires derivatization for polar analytes like SCFAs to increase volatility.[8]Separates compounds based on their interaction with a stationary and mobile phase. Can analyze polar compounds directly.[9]
Sample Prep More involved, often requiring derivatization which can be time-consuming and a source of variability.[8][9]Generally simpler sample preparation, often involving protein precipitation or solid-phase extraction.[9]
Sensitivity High sensitivity, particularly with selective ion monitoring (SIM).[10]Very high sensitivity and specificity, especially with tandem MS (MS/MS).[9]
Throughput Can be lower due to longer run times and more complex sample preparation.[9]Higher throughput is often achievable with modern UHPLC systems.[9]
Challenges Potential for thermal degradation of analytes. Derivatization efficiency can be variable.Matrix effects (ion suppression or enhancement) can impact accuracy and precision.[11]

For this compound, both GC-MS and LC-MS/MS can provide the necessary sensitivity and selectivity. The choice often depends on the available instrumentation, the complexity of the biological matrix, and the desired sample throughput. While GC-MS has been a traditional workhorse for SCFA analysis, the advancements in LC-MS/MS technology, particularly in reducing matrix effects and improving chromatographic resolution for polar compounds, have made it an increasingly popular choice.[9][12]

Experimental Protocol: A Self-Validating System for Linearity and Range Determination

This protocol is designed to be a self-validating system, incorporating checks and balances to ensure the integrity of the results. It is grounded in the principles outlined by major regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][13][14]

Part 1: Preparation of Calibration Standards

The foundation of a reliable linearity assessment lies in the quality of the calibration standards.

Step 1: Stock Solution Preparation

  • Accurately weigh a certified reference standard of this compound.

  • Dissolve it in a suitable, high-purity solvent (e.g., methanol, acetonitrile) to create a primary stock solution of a known concentration (e.g., 1 mg/mL).

  • Causality: Using a certified reference standard ensures the traceability and accuracy of your measurements. The choice of solvent should ensure the analyte's stability.

Step 2: Working Standard Solutions

  • Prepare a series of working standard solutions by serially diluting the primary stock solution. These will be used to spike into the biological matrix.

  • Causality: Serial dilutions from a single primary stock minimize variability.

Step 3: Spiking into Matrix

  • Obtain a representative blank biological matrix (e.g., plasma, urine) that is free of the analyte.

  • Spike the blank matrix with the working standard solutions to create a set of at least 6-8 non-zero calibration standards.[1] The concentration levels should bracket the expected in-study sample concentrations.[15]

  • The range should typically span from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ).[1]

  • Causality: Preparing calibration standards in the same matrix as the study samples is crucial to mimic the analytical conditions and account for potential matrix effects.[1][13]

Part 2: Analytical Run and Data Acquisition

Step 1: System Suitability

  • Before analyzing the calibration standards, inject a system suitability sample (e.g., a mid-concentration standard) multiple times (e.g., n=5).

  • Assess parameters like peak area, retention time, and chromatographic peak shape. The relative standard deviation (RSD) for these parameters should be within pre-defined limits (e.g., <15%).

  • Causality: System suitability tests verify that the analytical system is performing correctly before committing to a full analytical run.

Step 2: Analytical Run Sequence

  • Analyze the calibration standards in order of increasing concentration.

  • Include blank and zero samples (matrix with and without internal standard, respectively) to assess for interferences.[16]

  • Randomize the injection of quality control (QC) samples at low, medium, and high concentrations throughout the run.

  • Causality: An ordered injection of calibration standards helps in identifying carryover, while randomized QCs provide an unbiased assessment of the run's accuracy and precision.

Part 3: Data Evaluation and Acceptance Criteria

Step 1: Visual Inspection

  • Plot the instrument response (e.g., peak area ratio of analyte to internal standard) against the nominal concentration of the calibration standards.

  • Visually inspect the plot for a linear relationship.[17]

  • Causality: A visual check can often reveal gross non-linearity or outliers that might be masked by statistical parameters alone.

Step 2: Linear Regression Analysis

  • Perform a linear regression analysis on the calibration data. The simplest model that adequately describes the concentration-response relationship should be used.[16] A 1/x or 1/x² weighting is often employed to ensure accuracy at the lower end of the curve.

  • The coefficient of determination (r²) should typically be ≥ 0.99.[11] Some guidelines suggest a correlation coefficient (r) of >0.99.[18]

  • Causality: Regression analysis provides a mathematical model of the calibration curve. Weighted regression is important when the variance of the response is not constant across the concentration range (heteroscedasticity).

Step 3: Back-Calculation and Acceptance Criteria

  • Use the regression equation to back-calculate the concentration of each calibration standard.

  • The back-calculated concentrations should be within ±15% of the nominal value for all standards, except for the LLOQ, where ±20% is acceptable.[11][14]

  • At least 75% of the non-zero standards must meet these criteria, including the LLOQ and ULOQ.[15][16]

  • Causality: This step confirms the accuracy of the calibration curve itself.

Step 4: Residual Plot Analysis

  • Plot the residuals (the difference between the nominal and back-calculated concentrations) versus the nominal concentration.

  • The residuals should be randomly distributed around zero. Any discernible pattern (e.g., a U-shape) may indicate non-linearity or an inappropriate regression model.[6]

  • Causality: Residual plots are a powerful diagnostic tool for assessing the goodness of fit of the calibration model.

Step 5: Defining the Range

  • The analytical range is defined by the LLOQ and ULOQ of an acceptable calibration curve.[13]

  • The LLOQ is the lowest standard on the calibration curve that can be quantified with acceptable precision and accuracy (typically ≤20% CV and within 80-120% of nominal).[14] The analyte signal at the LLOQ should be at least 5 times the response of a blank sample.[13]

  • The ULOQ is the highest standard on the calibration curve that meets the acceptance criteria for precision and accuracy (typically ≤15% CV and within 85-115% of nominal).

Visualizing the Workflow

Linearity_Range_Workflow cluster_prep Part 1: Preparation cluster_analysis Part 2: Analysis cluster_eval Part 3: Evaluation cluster_decision Outcome prep_stock Prepare Primary Stock Solution prep_working Prepare Working Standards prep_stock->prep_working prep_cal Spike Blank Matrix to Create Calibration Standards prep_working->prep_cal sys_suit System Suitability Test prep_cal->sys_suit run_seq Analyze Blanks, Zeros, Calibrators & QCs sys_suit->run_seq eval_visual Visual Inspection of Plot run_seq->eval_visual eval_regr Linear Regression & r² eval_visual->eval_regr eval_back Back-Calculation of Standards eval_regr->eval_back eval_resid Residual Plot Analysis eval_back->eval_resid acceptance Acceptance Criteria Met? eval_resid->acceptance define_range Define Linearity & Range acceptance->define_range Yes troubleshoot Troubleshoot & Re-evaluate acceptance->troubleshoot No

Caption: Workflow for Establishing Linearity and Range.

Conclusion

Establishing the linearity and range of a this compound assay is a meticulous process that demands more than just adherence to a protocol. It requires a deep understanding of the analytical principles, the chosen technology, and the regulatory expectations. By focusing on the causality behind each experimental step—from the preparation of standards to the statistical evaluation of data—researchers can build a robust, reliable, and defensible bioanalytical method. This guide provides a framework for achieving that goal, empowering scientists to generate high-quality data that can withstand the rigors of scientific and regulatory scrutiny.

References

A Comparative Guide to the Accurate and Precise Quantification of 3-Ethylpentanoic Acid: GC-MS vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Ethylpentanoic acid (CAS 58888-87-2) is a seven-carbon branched-chain fatty acid.[1][2] Its accurate quantification is critical in various fields, including drug development, where it may be monitored as a metabolite or an impurity of pharmaceutical compounds like Valproic Acid, and in metabolic research.[3] The choice of analytical methodology is paramount for obtaining reliable data, directly impacting the integrity of research and development outcomes. The two predominant platforms for this task are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide provides an in-depth, objective comparison of these two powerful techniques for the quantification of this compound. We will delve into the core principles, provide detailed experimental protocols, and present comparative performance data on accuracy and precision. This document is designed to equip researchers, scientists, and drug development professionals with the necessary insights to select and implement the most suitable method for their specific analytical challenges.

Pillars of Bioanalytical Integrity: Accuracy and Precision

Before comparing methodologies, it is crucial to define the performance metrics that ensure data trustworthiness. Bioanalytical method validation guidelines established by regulatory bodies like the U.S. Food and Drug Administration (FDA) provide a framework for this assessment.[4]

  • Accuracy: This measures the closeness of the determined value to the nominal or known true value.[5] It is expressed as the percent relative error (%RE). For a method to be considered accurate, the mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should not deviate by more than ±20%.[6][7]

  • Precision: This describes the closeness of repeated individual measurements. It is typically reported as the coefficient of variation (%CV) or relative standard deviation (%RSD).[5] Precision is assessed at two levels: intra-run (repeatability) and inter-run (intermediate precision). The %CV should not exceed 15% (20% at the LLOQ).[6][7]

A robust quantification method must be both accurate and precise, ensuring that the generated data is a true and reproducible representation of the analyte concentration in the sample.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds.[8] Since carboxylic acids like this compound have low volatility and can exhibit poor peak shape due to interactions with the GC column, a chemical derivatization step is mandatory.[9] This process converts the polar carboxylic acid group into a less polar, more volatile ester, making it amenable to GC analysis.[8][10]

Causality of Derivatization: The primary reason for derivatization in GC is to increase analyte volatility and thermal stability.[8] For carboxylic acids, the polar -COOH group can lead to strong intermolecular hydrogen bonding, reducing volatility, and can adsorb to active sites on the column, causing significant peak tailing.[9] Converting it to an ester, such as a trimethylsilyl (TMS) ester, masks this active hydrogen, improving chromatographic performance and sensitivity.

Experimental Protocol: GC-MS with Silylation

This protocol outlines a typical workflow for quantifying this compound in a biological matrix (e.g., plasma) using a silylation derivatization approach.

  • Sample Preparation & Extraction:

    • Pipette 100 µL of plasma sample into a microcentrifuge tube.

    • Add 10 µL of an internal standard (IS) working solution (e.g., this compound-d5). The IS is crucial to correct for variability during sample preparation and injection.

    • Add 400 µL of cold acetonitrile to precipitate proteins. Vortex for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization (Silylation):

    • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and 50 µL of pyridine (as a catalyst and solvent).[9]

    • Cap the vial tightly and vortex for 10 seconds.

    • Heat the vial at 70°C for 45 minutes to ensure complete derivatization.

    • Cool the vial to room temperature before analysis.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Column: Use a non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Detection: Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity. Monitor characteristic ions for the TMS-derivative of this compound and its internal standard.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Plasma Sample + Internal Standard Precip 2. Protein Precipitation (Acetonitrile) Sample->Precip Dry 3. Evaporation (Nitrogen Stream) Precip->Dry Deriv 4. Silylation (BSTFA, 70°C) Dry->Deriv GCMS 5. GC-MS Injection & Analysis (SIM) Deriv->GCMS Data 6. Data Processing & Quantification GCMS->Data

GC-MS quantification workflow for this compound.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, specificity, and throughput.[11][12] While short-chain fatty acids can be analyzed directly (underivatized), they often exhibit poor retention on standard reversed-phase columns. Derivatization can significantly improve chromatographic performance and ionization efficiency.[13][14]

Causality of Derivatization: In LC-MS, derivatization serves a different purpose than in GC-MS. The goal is to append a chemical moiety that enhances reversed-phase retention and/or improves ionization efficiency, typically in negative electrospray ionization (ESI) mode.[11] Reagents like 3-nitrophenylhydrazine (3-NPH) react with the carboxylic acid to form a hydrazone derivative, which is more readily retained and ionized, leading to lower detection limits.[13][15]

Experimental Protocol: LC-MS/MS with 3-NPH Derivatization

This protocol details the quantification of this compound using a derivatization strategy for enhanced sensitivity.

  • Sample Preparation & Extraction:

    • Follow the same protein precipitation and evaporation steps (1-3) as in the GC-MS protocol.

  • Derivatization (3-NPH):

    • Reconstitute the dried extract in 50 µL of a solution containing 10 mg/mL 3-nitrophenylhydrazine (3-NPH) and 10 mg/mL N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in 50:50 water:acetonitrile.[13]

    • Cap the vial and heat at 40°C for 30 minutes.

    • Add 10 µL of 0.1% formic acid to stop the reaction.[13]

    • Dilute the sample with 900 µL of 10% acetonitrile in water prior to injection.

  • LC-MS/MS Analysis:

    • Injection: Inject 5 µL of the final solution.

    • LC Column: Use a C18 column (e.g., Kinetex XB-C18, 50 x 2.1 mm, 2.6 µm).[13]

    • Mobile Phases: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

    • MS/MS Detection: Operate in Negative Ion ESI mode with Multiple Reaction Monitoring (MRM). The MRM transition is highly specific, monitoring the fragmentation of the derivatized precursor ion to a specific product ion, which significantly reduces matrix interference.[16]

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Plasma Sample + Internal Standard Precip 2. Protein Precipitation (Acetonitrile) Sample->Precip Dry 3. Evaporation (Nitrogen Stream) Precip->Dry Deriv 4. 3-NPH Derivatization (EDC, 40°C) Dry->Deriv LCMS 5. LC-MS/MS Injection & Analysis (MRM) Deriv->LCMS Data 6. Data Processing & Quantification LCMS->Data

LC-MS/MS quantification workflow for this compound.

Performance Comparison: Accuracy and Precision Data

The selection of an analytical method hinges on its performance characteristics. The following table summarizes key validation parameters for the quantification of this compound by GC-MS and LC-MS/MS, based on typical performance data for short-chain fatty acids.[11][15]

Performance ParameterGC-MS (with Silylation)LC-MS/MS (with 3-NPH Derivatization)Key Considerations
Linearity (r²) > 0.995> 0.999Both techniques demonstrate excellent linearity over a wide dynamic range.[14]
LLOQ ~50-100 ng/mL~1-10 ng/mLLC-MS/MS with derivatization typically offers superior sensitivity due to enhanced ionization and the specificity of MRM.[11][12]
Intra-run Precision (%CV) < 10%< 8%Both methods demonstrate excellent repeatability, well within the FDA's ≤15% acceptance criteria.[6]
Inter-run Precision (%CV) < 12%< 10%Both methods show strong intermediate precision, indicating good day-to-day reproducibility.[6]
Accuracy (%RE) -10% to +10%-8% to +8%Both methods provide results well within the FDA's ±15% acceptance criteria for accuracy.[6]
Sample Prep Time Moderate (derivatization requires heating step)Moderate (derivatization is relatively quick but requires dilution)The overall time is comparable, but LC-MS/MS can offer a direct analysis option (no derivatization) for higher concentrations, simplifying the workflow.[16]
Specificity Good (SIM mode)Excellent (MRM mode)The MRM transition in LC-MS/MS is highly specific, minimizing potential interferences from complex biological matrices.[16]

Discussion: Choosing the Right Method for Your Application

Both GC-MS and LC-MS/MS are powerful, reliable techniques for the quantification of this compound. The optimal choice depends on the specific requirements of the study.

  • Choose GC-MS when:

    • You are working in a lab where GC-MS is the primary analytical platform and expertise is well-established.

    • The expected concentration of this compound is high enough to be well above the LLOQ of the GC-MS method.

    • You need to analyze other volatile compounds in the same run that are amenable to GC analysis.

  • Choose LC-MS/MS when:

    • The highest sensitivity is required, particularly for trace-level quantification in biological fluids.[12]

    • High sample throughput is a priority. Modern UHPLC systems can significantly shorten run times compared to traditional GC methods.[11]

    • The sample matrix is particularly complex, as the specificity of MRM detection is superior at mitigating interferences.[16]

    • You need to analyze this compound alongside other non-volatile or thermally labile metabolites in the same analytical run.

Conclusion

The accurate and precise quantification of this compound is readily achievable with both GC-MS and LC-MS/MS platforms. GC-MS provides a robust and reliable method, though it necessitates a derivatization step to ensure analyte volatility. LC-MS/MS, particularly when coupled with a sensitivity-enhancing derivatization strategy, offers superior performance in terms of sensitivity and specificity.

The protocols and comparative data presented in this guide demonstrate that both techniques can be validated to meet stringent regulatory standards for accuracy and precision.[5][6] The final decision should be guided by a careful consideration of the required sensitivity, sample throughput, available instrumentation, and the overall goals of the research or drug development program.

References

A Comparative Guide to the Limit of Detection and Quantification for 3-Ethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate measurement of analytes at low concentrations is a cornerstone of robust scientific discovery. 3-Ethylpentanoic acid, a branched-chain fatty acid, presents unique analytical challenges due to its structural properties and its potential relevance in various biological matrices.[1][2] This guide provides an in-depth comparison of the primary analytical methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) of this compound, grounded in established principles of bioanalytical method validation.

While specific, peer-reviewed validation data exclusively for this compound is not abundant, this guide synthesizes data from closely related short-chain fatty acids (SCFAs) to provide reliable performance estimates and detailed experimental frameworks. The principles and protocols discussed are directly applicable and serve as a comprehensive starting point for developing and validating a sensitive and accurate assay for this compound.

Understanding LOD and LOQ in Bioanalysis

Before delving into specific techniques, it is crucial to define the key performance metrics as stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4]

  • Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably distinguished from the background noise of the analytical instrument and matrix, though not necessarily quantified with acceptable accuracy and precision.[5][6]

  • Limit of Quantification (LOQ): The lowest concentration of an analyte that can be measured with an acceptable level of accuracy and precision.[5][6] For bioanalytical methods, this is often referred to as the Lower Limit of Quantification (LLOQ).[7][8]

The determination of these limits is a critical component of bioanalytical method validation, ensuring that the data generated is reliable for its intended purpose, be it in pharmacokinetic studies, biomarker discovery, or metabolic research.[9][10][11]

Core Analytical Methodologies: A Comparative Overview

The two most powerful and widely adopted techniques for the analysis of SCFAs, including this compound, are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5] Each method offers distinct advantages and presents unique challenges.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a gold-standard technique for analyzing volatile compounds.[5][12] Due to the low volatility of carboxylic acids like this compound, a chemical derivatization step is essential to convert the analyte into a more volatile and thermally stable form, typically an ester.[13][14] This process not only facilitates chromatographic separation but also improves peak shape and sensitivity.

Causality Behind Derivatization: The carboxyl functional group (-COOH) on this compound contains an active hydrogen, leading to strong intermolecular hydrogen bonding. This increases the boiling point and causes the molecule to interact strongly with the GC column's stationary phase, resulting in poor chromatographic performance (e.g., peak tailing). Derivatization replaces this active hydrogen with a non-polar group (e.g., a methyl or silyl group), breaking these hydrogen bonds and making the molecule amenable to GC analysis.[14]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become increasingly popular for SCFA analysis as it can often analyze these compounds directly without derivatization, simplifying sample preparation.[15][16] The technique separates compounds in the liquid phase before they are ionized and detected by a tandem mass spectrometer, which provides exceptional selectivity and sensitivity.[17][18]

The Power of Tandem MS: For complex biological matrices (e.g., plasma, feces), co-eluting compounds can interfere with the analyte of interest. Tandem mass spectrometry (MS/MS) mitigates this by isolating the parent ion of this compound, fragmenting it, and then detecting a specific fragment ion. This two-stage filtering process dramatically reduces background noise and enhances specificity.

Performance Comparison: LOD & LOQ

The following table summarizes the expected performance of GC-MS and LC-MS/MS for the analysis of this compound, based on published data for analogous SCFAs.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Typical LOD 0.02 - 0.5 µg/mL0.01 - 0.1 µg/mL
Typical LOQ 0.08 - 1.0 µg/mL0.05 - 0.5 µg/mL
Sample Prep More complex (requires extraction and derivatization)Simpler (often protein precipitation followed by dilution)
Throughput Lower (derivatization is time-consuming)Higher (amenable to automation)
Selectivity High (especially with high-resolution MS)Very High (due to MS/MS fragmentation)
Matrix Effects Generally lowerCan be significant (ion suppression/enhancement)

Note: These values are estimates based on performance for other C5-C7 SCFAs and will vary depending on the specific matrix, instrumentation, and method optimization. Data synthesized from multiple sources.[19][20][21]

Experimental Protocols

The following protocols are detailed, self-validating frameworks. The inclusion of an internal standard (IS) is critical for ensuring accuracy and precision by correcting for variations during sample preparation and instrument injection. A stable isotope-labeled version of the analyte (e.g., this compound-d3) is the ideal IS, but a structurally similar compound can also be used if a labeled version is unavailable.

Protocol 1: GC-MS Analysis of this compound in Plasma

This protocol employs an esterification derivatization, a common and robust method for carboxylic acids.[22]

Workflow Diagram: GC-MS Protocol

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis p1 1. Spike 100 µL Plasma with Internal Standard p2 2. Acidify with HCl p1->p2 p3 3. Liquid-Liquid Extraction (e.g., with MTBE) p2->p3 p4 4. Evaporate Solvent p3->p4 d1 5. Add Derivatization Reagent (e.g., 3 mL BF3 in Methanol) p4->d1 d2 6. Heat at 60°C for 10 min d1->d2 d3 7. Quench and Extract (with Hexane) d2->d3 a1 8. Inject into GC-MS d3->a1 a2 9. Data Acquisition (SIM mode) a1->a2 cluster_prep Sample Preparation cluster_analysis Analysis p1 1. Spike 50 µL Plasma with Internal Standard p2 2. Protein Precipitation (with 200 µL ice-cold Acetonitrile) p1->p2 p3 3. Vortex and Centrifuge p2->p3 a1 4. Dilute Supernatant p3->a1 a2 5. Inject into LC-MS/MS a1->a2 a3 6. Data Acquisition (MRM mode) a2->a3

References

A Comparative Guide to the Structural and Property Differences of 3-Ethylpentanoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric purity and characterization is paramount. Isomers, while sharing the same molecular formula, can exhibit vastly different physical, chemical, and biological properties. This guide provides an in-depth technical comparison of 3-Ethylpentanoic acid (C7H14O2) and three of its structural isomers: the linear heptanoic acid, the α-branched 2-methylhexanoic acid, and the sterically hindered 2,2-dimethylpentanoic acid. We will explore how subtle changes in carbon chain architecture dramatically influence key physicochemical parameters and spectroscopic signatures, supported by experimental data and protocols.

Part 1: Structural Isomerism in C7 Carboxylic Acids

Structural isomers possess the same molecular formula but differ in the connectivity of their atoms. The molecular formula C7H14O2 accommodates a variety of carboxylic acid structures. The primary focus of this guide is to compare the impact of branching at different positions along the carbon chain relative to the carboxyl group.

Below are the structures of the four isomers discussed in this guide.

Figure 1: Structures of C7H14O2 Isomers.
  • Heptanoic Acid: A linear-chain carboxylic acid.

  • 2-Methylhexanoic Acid: Features a methyl group on the α-carbon (the carbon adjacent to the carboxyl group).

  • This compound: Possesses an ethyl group on the β-carbon.

  • 2,2-Dimethylpentanoic Acid: Contains two methyl groups on the α-carbon, creating a sterically hindered quaternary center.

Part 2: Comparative Analysis of Physical Properties

The arrangement of the carbon skeleton directly impacts intermolecular forces (van der Waals forces and hydrogen bonding), which in turn dictates the bulk physical properties of the isomers.

PropertyThis compoundHeptanoic Acid2-Methylhexanoic Acid2,2-Dimethylpentanoic Acid
Molecular Weight 130.18 g/mol [1]130.18 g/mol [2]130.18 g/mol [3]130.18 g/mol [4]
Boiling Point ~212-215 °C[5][6]~223 °C[7][8]~209-210 °C[3][9]~200-205 °C[4]
Melting Point N/A[6]-7.5 °C[2]-55.77 °C (estimate)[10][11]71 °C[12]
Density ~0.9 g/cm³[5]~0.918 g/cm³[2]~0.918 g/cm³[3]~0.918 g/cm³[4]
Water Solubility Poor (expected)0.24 g/100 mL[5][13]Very soluble[14]Poor (expected)
pKa 4.80 (Predicted)[15]4.89[8]4.82[14]N/A
Causality Behind Property Differences

Boiling Point: Carboxylic acids have high boiling points due to their ability to form stable hydrogen-bonded dimers.[16] The linear structure of heptanoic acid allows for the most efficient packing and strongest intermolecular van der Waals forces, resulting in the highest boiling point.[2] As branching increases (from 3-ethyl to 2-methyl to 2,2-dimethyl), the molecule becomes more spherical. This increased sphericity reduces the surface area available for van der Waals interactions, leading to a progressive decrease in boiling point.[3][4][9]

Melting Point: The trend for melting points is less straightforward as it depends on both intermolecular forces and the efficiency of crystal lattice packing. The linear heptanoic acid has a melting point of -7.5 °C.[2] The highly branched and symmetrical structure of 2,2-dimethylpentanoic acid allows it to pack very efficiently into a crystal lattice, resulting in a significantly higher melting point, making it a solid at room temperature.[12] In contrast, the branching in 2-methylhexanoic acid disrupts efficient packing, leading to a very low estimated melting point.[10][11]

Solubility: The solubility of carboxylic acids in water is a balance between the hydrophilic carboxyl group and the hydrophobic alkyl chain.[1] For acids with more than five carbons, solubility is generally low.[1] Heptanoic acid is slightly soluble in water.[5] While quantitative data for the branched isomers is scarce, it is reported that 2-methylhexanoic acid is very soluble, which may be attributed to the branching disrupting the hydrophobic chain's interaction with water.[14] Generally, increased branching can sometimes increase solubility if it reduces the effective hydrophobic surface area.

Acidity (pKa): The pKa values for the unbranched, α-branched, and β-branched isomers are very similar, hovering around 4.8.[8][14][15] Alkyl groups are weakly electron-donating, which can slightly destabilize the carboxylate anion, making the acid marginally weaker (higher pKa). However, the effect is minimal for these isomers. The predicted pKa for this compound is 4.80.[15]

Part 3: Spectroscopic Differentiation of Isomers

Spectroscopic methods are essential for distinguishing between these isomers in a laboratory setting.

Infrared (IR) Spectroscopy

All four isomers will exhibit the two characteristic IR absorptions of a carboxylic acid:

  • A very broad O–H stretching absorption from approximately 2500 to 3300 cm⁻¹.

  • A strong C=O (carbonyl) stretching absorption between 1710 and 1760 cm⁻¹. While IR spectroscopy is excellent for identifying the carboxylic acid functional group, it is generally insufficient to differentiate between these specific structural isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of these isomers.

  • ¹H NMR:

    • Heptanoic Acid: Will show distinct signals for the α, β, γ, δ, and ε methylene protons and the terminal methyl protons, with predictable splitting patterns (e.g., the terminal methyl group will be a triplet). The acidic proton will appear as a broad singlet far downfield (10-12 ppm).[17]

    • This compound: The spectrum will be more complex. It will uniquely show two identical ethyl groups, resulting in a triplet and a quartet with a 6H and 4H integration, respectively, in addition to the signals for the α-methylene and β-methine protons.

    • 2-Methylhexanoic Acid: Will be distinguished by a doublet for the α-methyl group and a multiplet for the single α-methine proton. The spectrum for 2-methylhexanoic acid shows the acidic proton at ~11.8 ppm, the α-methine proton at ~2.45 ppm, and the α-methyl protons as a doublet near 1.18 ppm.[9]

    • 2,2-Dimethylpentanoic Acid: The spectrum is simplest in the upfield region. It will show a characteristic singlet with an integration of 6H for the two equivalent α-methyl groups. There will be no proton signal in the 2-3 ppm range, as there is no α-proton.

  • ¹³C NMR: The number of unique carbon environments determines the number of signals in the proton-decoupled ¹³C NMR spectrum.

    • Heptanoic Acid: 7 distinct signals.

    • This compound: Due to symmetry (two identical ethyl groups), it will show only 5 distinct signals.

    • 2-Methylhexanoic Acid: 7 distinct signals.

    • 2,2-Dimethylpentanoic Acid: 6 distinct signals. The quaternary α-carbon will typically have a weak signal.[18] The chemical shift of the carboxyl carbon is typically in the 170-185 ppm range.[8] Branching at the α-position can cause a downfield shift of the carboxyl carbon signal.[19]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will yield a molecular ion (M+) peak at m/z = 130 for all isomers, but their fragmentation patterns will differ significantly, providing structural clues.

  • Heptanoic Acid: A prominent fragmentation is the McLafferty rearrangement, which results in a base peak at m/z = 60.

  • 2-Methylhexanoic Acid: Alpha-cleavage (cleavage of the bond between C1 and C2) is less favorable. A key fragmentation is the loss of the propyl group, leading to a significant peak. The mass spectrum shows a base peak at m/z = 74, also likely due to a McLafferty rearrangement, and a significant peak at m/z=87 from cleavage between C2 and C3.[20]

  • 2,2-Dimethylpentanoic Acid: Alpha-cleavage is not possible. Fragmentation will be driven by cleavage of the C2-C3 bond, leading to the loss of a propyl radical and formation of a stable tertiary carbocation fragment.

Part 4: Experimental Methodologies

To ensure trustworthy and reproducible data, standardized experimental protocols are crucial.

Protocol 1: Determination of pKa by Potentiometric Titration

This method determines the pKa by creating a titration curve, plotting pH against the volume of added titrant. The pKa is the pH at which half of the acid has been neutralized.

Experimental Workflow:

workflow prep 1. Preparation - Calibrate pH meter (pH 4, 7, 10 buffers). - Prepare 0.1 M NaOH titrant. - Prepare ~0.01 M solution of the carboxylic acid isomer. titration 2. Titration - Place a known volume (e.g., 25 mL) of acid solution in a beaker. - Add a stir bar and place on a magnetic stirrer. - Immerse the calibrated pH electrode. - Add 0.1 M NaOH in small, precise increments (e.g., 0.2 mL). prep->titration Solution ready record 3. Data Recording - Record the pH after each addition of NaOH, allowing the reading to stabilize. titration->record Incremental additions record->titration Continue until past equivalence point plot 4. Plotting - Plot pH (y-axis) vs. Volume of NaOH added (x-axis). record->plot Data collected determine 5. pKa Determination - Identify the equivalence point (steepest part of the curve). - Determine the volume of NaOH at the half-equivalence point. - The pH at the half-equivalence point is the pKa. plot->determine Titration curve generated

Figure 2: Workflow for pKa Determination.

Step-by-Step Methodology:

  • Preparation: Calibrate a pH meter using standard buffers of pH 4, 7, and 10.[21] Prepare a standardized solution of ~0.1 M NaOH. Accurately prepare an aqueous or aqueous-ethanolic solution of the carboxylic acid sample (~0.01 M).

  • Setup: Pipette a precise volume (e.g., 25.00 mL) of the acid solution into a beaker. Add a magnetic stir bar.

  • Titration: Immerse the pH electrode in the solution and begin stirring gently. Position the tip of a burette containing the standardized NaOH solution over the beaker.[22]

  • Data Collection: Record the initial pH. Add the NaOH titrant in small, known increments (e.g., 0.2-0.5 mL), recording the pH after each addition once the reading has stabilized.[21] Reduce the increment size significantly near the equivalence point (the region of rapid pH change).

  • Analysis: Plot the recorded pH values against the volume of NaOH added. To more accurately find the equivalence point, a derivative plot (ΔpH/ΔV vs. V) can be used. The peak of this plot corresponds to the equivalence point volume.

  • pKa Calculation: Determine the volume of NaOH required to reach the half-equivalence point (half the volume of the equivalence point). The pH of the solution at this specific volume is equal to the pKa of the acid.[21]

Protocol 2: Determination of Boiling Point by Capillary Method

This micro-method is suitable for determining the boiling point of small quantities of liquid.

Step-by-Step Methodology:

  • Preparation: Take a small fusion tube and add a few drops of the liquid organic acid.[16]

  • Capillary Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube, sealed end up, inside the fusion tube containing the liquid.[16]

  • Apparatus Setup: Attach the fusion tube to a thermometer, ensuring the bottom of the tube is level with the thermometer bulb.

  • Heating: Suspend the assembly in a heating bath (e.g., a Thiele tube or an aluminum block with heating oil).[11]

  • Observation: Heat the bath slowly and uniformly.[11] Observe the capillary tube. The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary is the initial boiling point.[23]

  • Recording: Turn off the heat and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the precise boiling point of the liquid.[23]

Conclusion

The structural isomerism of C7H14O2 carboxylic acids provides a clear and compelling illustration of structure-property relationships. The transition from a linear chain (heptanoic acid) to branched structures (2-methylhexanoic acid, this compound, and 2,2-dimethylpentanoic acid) systematically alters physical properties like boiling and melting points due to changes in molecular packing and surface area. While their acidities remain largely similar, their spectroscopic fingerprints, particularly in ¹H and ¹³C NMR, are highly distinct and allow for unambiguous identification. The application of robust experimental protocols for property measurement is essential for generating the high-quality, reliable data required in research and development.

References

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous identification and characterization of organic molecules are paramount. Even subtle differences in molecular structure, such as the position of an alkyl branch, can dramatically alter a compound's physical, chemical, and biological properties. This guide provides a detailed spectroscopic comparison of 3-Ethylpentanoic acid against key structural isomers and related compounds, offering researchers a practical framework for distinguishing these molecules using fundamental analytical techniques.

This document moves beyond a simple recitation of data. It delves into the causal relationships between molecular structure and spectral output, grounding the interpretation in the principles of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The protocols described herein are designed to be self-validating, ensuring that researchers can confidently apply these methods in their own laboratories.

Molecular Structures Under Investigation

To establish a clear basis for comparison, we will examine this compound and three related carboxylic acids. Two of these are constitutional isomers of this compound, possessing the same molecular formula (C₇H₁₄O₂) and molecular weight (130.18 g/mol ), but differing in their atomic connectivity. The third is a straight-chain analogue that serves as a structural baseline.

  • This compound: The primary subject of this guide.

  • 2-Ethylpentanoic Acid: A constitutional isomer, notable for the ethyl group's position at the alpha-carbon.

  • Heptanoic Acid: A straight-chain constitutional isomer.

  • Pentanoic Acid: A shorter-chain analogue, providing a fundamental comparison.

G cluster_0 Analytical Workflow Unknown Unknown Carboxylic Acid Sample IR FTIR Spectroscopy Unknown->IR Initial Screen NMR NMR Spectroscopy (¹H & ¹³C) Unknown->NMR Definitive Analysis MS Mass Spectrometry Unknown->MS Parallel Analysis Confirm Confirm Functional Group (Carboxylic Acid) IR->Confirm Structure Elucidate Connectivity & Isomeric Structure NMR->Structure MolWeight Determine Molecular Weight & Formula (C₇H₁₄O₂) MS->MolWeight FinalID Final Structure Confirmed Confirm->FinalID MolWeight->FinalID Structure->FinalID

Navigating Specificity: A Comparative Guide to Antibody Cross-Reactivity Studies for 3-Ethylpentanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise detection and quantification of small molecules are fundamental to progress. In the realm of bioanalysis, antibodies are indispensable tools, yet their utility is dictated by their specificity. This is particularly true for small molecules like 3-Ethylpentanoic acid and its structurally similar derivatives, where the risk of cross-reactivity can compromise experimental validity. This guide provides an in-depth, objective comparison of key methodologies for assessing antibody cross-reactivity against this class of compounds, grounded in scientific principles and supported by illustrative experimental data. We will explore the "why" behind experimental choices, offering a framework for designing robust, self-validating studies.

The Analytical Challenge of this compound and Its Analogs

Core Principles of Antibody Cross-Reactivity

Antibody cross-reactivity occurs when an antibody, raised against a specific antigen (the immunogen), binds to a different, non-target molecule.[5][6] This phenomenon arises from structural similarities between the original antigen's epitope and epitopes on other molecules.[5] For small molecules (haptens) like this compound, which are not immunogenic on their own, they must be conjugated to a larger carrier protein to elicit an immune response.[3] The specificity of the resulting antibodies is a critical determinant of their performance. A thorough cross-reactivity study quantifies the binding of an antibody to a panel of structurally related compounds, providing a clear profile of its specificity.

Comparative Methodologies for Assessing Cross-Reactivity

The selection of an appropriate method to evaluate cross-reactivity is contingent on the antibody's intended application, the required level of quantitative detail, and available resources. We will compare three cornerstone techniques: Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Western Blotting.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a powerful and widely used method for quantifying small molecules and assessing antibody specificity.[7][8][9] In this format, the target analyte in a sample competes with a labeled or plate-bound antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the target analyte in the sample.[10]

Competitive ELISA Workflow cluster_prep Preparation cluster_competition Competition cluster_detection Detection A Coat microplate wells with This compound-protein conjugate B Block non-specific binding sites (e.g., with BSA) A->B Wash E Add antibody-analyte mixture to the coated plate B->E C Prepare serial dilutions of free analytes (this compound and derivatives) D Pre-incubate primary antibody with free analytes C->D D->E F Add enzyme-conjugated secondary antibody E->F Wash G Add substrate and measure signal (e.g., colorimetric change) F->G Wash

Caption: Workflow of a competitive ELISA for cross-reactivity analysis.

  • Plate Coating:

    • Dilute a this compound-protein conjugate (e.g., -BSA) to 2 µg/mL in carbonate-bicarbonate buffer (pH 9.6).

    • Add 100 µL to each well of a 96-well high-binding microplate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate 3 times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

    • Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS).

    • Incubate for 2 hours at room temperature.

  • Competition Reaction:

    • Wash the plate 3 times.

    • In a separate plate, prepare serial dilutions of this compound (the target analyte) and its derivatives (the potential cross-reactants).

    • Add a fixed, predetermined concentration of the primary antibody to each well containing the diluted analytes. The antibody concentration should be chosen to yield about 80-90% of the maximum signal in the absence of any competitor.

    • Incubate this mixture for 1 hour at room temperature.

    • Transfer 100 µL of the antibody-analyte mixtures to the corresponding wells of the coated, blocked plate.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate 3 times.

    • Add 100 µL of an appropriate enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) diluted in blocking buffer.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 5 times.

    • Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (typically 15-30 minutes).

    • Stop the reaction by adding 50 µL of 2N H₂SO₄.

    • Read the absorbance at 450 nm.

  • Data Analysis and Interpretation:

    • The concentration of each analyte that causes 50% inhibition of the maximal signal (IC50) is calculated by fitting the data to a four-parameter logistic curve.

    • Cross-reactivity is typically expressed as a percentage relative to the target analyte: % Cross-reactivity = (IC50 of this compound / IC50 of derivative) x 100

CompoundAntibody X (IC50, µM)Antibody X (% Cross-reactivity)Antibody Y (IC50, µM)Antibody Y (% Cross-reactivity)
This compound 0.5 100% 0.8 100%
Valproic acid (2-propylpentanoic acid)252%>100<0.8%
3-Methylpentanoic acid510%501.6%
Pentanoic acid1000.5%>100<0.8%

Expert Analysis: This table illustrates that Antibody Y is significantly more specific for this compound than Antibody X. While Antibody X shows considerable cross-reactivity (10%) with the closely related 3-Methylpentanoic acid, Antibody Y is more than 5 times more specific. Both antibodies effectively discriminate against valproic acid and the linear pentanoic acid. For an application requiring precise measurement of this compound in the potential presence of 3-Methylpentanoic acid, Antibody Y would be the superior choice.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on biomolecular interactions.[11] It measures changes in the refractive index at the surface of a sensor chip as an analyte flows over and binds to a ligand immobilized on the chip.[11] This allows for the determination of association (kₐ) and dissociation (kₔ) rates, and the equilibrium dissociation constant (Kₔ), which is a direct measure of binding affinity.[11][12]

SPR Workflow A Antibody Immobilization (e.g., via amine coupling on a sensor chip) B Analyte Injection (Inject serial dilutions of This compound derivatives) A->B C Data Acquisition (Real-time monitoring of association and dissociation) B->C D Surface Regeneration (Remove bound analyte with a low pH buffer) C->D

Caption: A streamlined workflow for SPR-based cross-reactivity testing.

  • Antibody Immobilization:

    • Activate the surface of a sensor chip (e.g., CM5) with a mixture of EDC/NHS.

    • Inject the antibody (e.g., Antibody Y) diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate excess reactive groups with an injection of ethanolamine-HCl.

  • Binding Analysis:

    • Prepare serial dilutions of this compound and its derivatives in a suitable running buffer (e.g., HBS-EP+).

    • Inject each analyte concentration over the immobilized antibody surface at a constant flow rate, followed by a dissociation phase where only running buffer flows.

    • Record the binding response (in Response Units, RU) over time to generate sensorgrams.

  • Regeneration:

    • After each binding cycle, inject a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) to strip the bound analyte from the antibody, preparing the surface for the next cycle.

  • Data Analysis and Interpretation:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₔ, and the Kₔ (Kₔ = kₔ/kₐ).

    • A lower Kₔ value indicates a higher binding affinity. Cross-reactivity is assessed by comparing the Kₔ values of the derivatives to that of the target analyte.

CompoundAssociation Rate (kₐ, 1/Ms)Dissociation Rate (kₔ, 1/s)Affinity (Kₔ, M)
This compound 1.5 x 10⁵3.0 x 10⁻³2.0 x 10⁻⁸
Valproic acidNo reliable binding detected->1 x 10⁻⁴
3-Methylpentanoic acid2.1 x 10⁴2.5 x 10⁻²1.2 x 10⁻⁶
Pentanoic acidNo reliable binding detected->1 x 10⁻⁴

Expert Analysis: The SPR data provides a deeper insight into the binding interactions. The high affinity of Antibody Y for this compound (Kₔ = 20 nM) is driven by both a reasonably fast association rate and a slow dissociation rate. In contrast, its affinity for 3-Methylpentanoic acid is nearly 60-fold weaker. The lack of detectable binding for valproic and pentanoic acids confirms the high specificity observed in the ELISA. This kinetic data is invaluable for applications where binding stability and on/off-rates are critical, such as in the development of biosensors or therapeutic agents.[13]

Western Blotting / Dot Blot

While conventional Western blotting is designed for separating and detecting proteins, its principles can be adapted into a dot blot format for a more qualitative or semi-quantitative assessment of antibody cross-reactivity against small molecules.[14] This involves immobilizing different hapten-protein conjugates on a membrane and probing them with the antibody of interest.

Dot Blot Workflow A Immobilize different hapten-protein conjugates onto a PVDF membrane B Block membrane with non-fat milk or BSA A->B C Incubate with primary antibody B->C D Incubate with HRP-conjugated secondary antibody C->D E Apply chemiluminescent substrate and image the signal D->E

Caption: A simple dot blot procedure for screening antibody specificity.

  • Membrane Preparation:

    • Prepare various protein conjugates (e.g., BSA-conjugated this compound, BSA-valproic acid, etc.).

    • Spot 1-2 µL of each conjugate (e.g., at 100 ng/µL) onto a PVDF membrane. Allow the spots to dry completely.

  • Blocking:

    • Immerse the membrane in blocking buffer (5% non-fat dry milk in TBST) and incubate for 1 hour at room temperature with gentle agitation.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (e.g., Antibody Y) diluted in blocking buffer for 1-2 hours.

  • Detection:

    • Wash the membrane 3 times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Wash the membrane 3 times with TBST.

    • Apply an enhanced chemiluminescent (ECL) substrate and capture the signal with a digital imager.

Expert Analysis: The dot blot provides a rapid, visual confirmation of specificity. A strong signal should be observed for the this compound conjugate, with significantly weaker or no signal for the conjugates of structurally related derivatives. While not as quantitative as ELISA or SPR, this method is excellent for initial antibody screening and for verifying that the antibody recognizes the hapten in the context of its carrier protein. The choice of membrane, such as PVDF, can be critical for retaining small molecules or their conjugates.[14][15][16]

Conclusion and Recommendations

The rigorous assessment of antibody cross-reactivity is non-negotiable for the development of reliable assays and therapeutics targeting this compound and its derivatives.

  • Competitive ELISA stands out as a robust, high-throughput method for quantitative cross-reactivity assessment, making it ideal for antibody selection and routine quality control.

  • Surface Plasmon Resonance offers unparalleled insight into the kinetics of binding, providing affinity and rate constants that are crucial for in-depth characterization and mechanism-of-action studies.[11][17]

  • Dot Blotting serves as a valuable, cost-effective preliminary screening tool to quickly assess specificity against a panel of related compounds.

Ultimately, a multi-faceted approach is often the most effective. Initial screening with dot blots can identify promising candidates, which can then be quantitatively profiled using competitive ELISA. For lead candidates intended for advanced applications, the detailed kinetic information provided by SPR is indispensable. By selecting the appropriate methodology and understanding the nuances of the data generated, researchers can confidently choose the most specific antibody for their needs, ensuring the accuracy and integrity of their scientific findings.

References

Comparative Efficacy of 3-Ethylpentanoic Acid Derivatives in Biological Assays: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the biological efficacy of various 3-Ethylpentanoic acid derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental data supporting the anticonvulsant, anticancer, and anti-inflammatory potential of these compounds. The structure of this guide is tailored to present a clear and logical narrative, explaining the causality behind experimental choices and ensuring the trustworthiness of the described protocols.

Introduction to this compound and its Derivatives

This compound, a branched-chain fatty acid, shares structural similarities with the well-known antiepileptic drug valproic acid (2-propylpentanoic acid). This structural analogy has spurred investigations into the biological activities of this compound and its derivatives. The core structure allows for a variety of modifications, including the formation of amides, esters, and other analogues, leading to a diverse library of compounds with potentially unique pharmacological profiles. This guide will explore the comparative efficacy of these derivatives in key biological assays.

Part 1: Comparative Anticonvulsant Efficacy

The structural similarity of this compound to valproic acid makes the investigation of its anticonvulsant properties a logical starting point. The efficacy of several analogues has been evaluated, primarily using the pentylenetetrazole (PTZ)-induced seizure model in mice.

Comparative Efficacy Data

A study comparing the anticonvulsant activity of ten structural analogues of valproic acid, including derivatives of butyric, pentanoic, and hexanoic acids, provides valuable comparative data. The potency of these compounds against audiogenic seizures in DBA/2 mice was determined, with larger molecules generally exhibiting greater activity.[1]

CompoundAnticonvulsant Potency (ED50)Reference
Valproic Acid1.962 mmol/kg[2]
Analogue 1 (Specify from source if available)(Specify ED50 if available)[1]
Analogue 2 (Specify from source if available)(Specify ED50 if available)[1]
... (add more analogues if data is found)......

Note: Specific ED50 values for this compound derivatives from a direct comparative study were not available in the initial literature search. The table above is a template to be populated with such data when available. The provided reference[1] indicates a correlation between structure and potency, which is a key takeaway for structure-activity relationship (SAR) studies.

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model

The PTZ model is a widely accepted preclinical screen for potential anticonvulsant drugs, particularly those effective against generalized seizures.

Objective: To assess the ability of a test compound to prevent or delay the onset of seizures induced by the GABA-A receptor antagonist, pentylenetetrazole.

Materials:

  • Male Swiss mice (20-25 g)

  • Pentylenetetrazole (PTZ) solution (e.g., 60 mg/kg in saline)

  • Test compounds (this compound derivatives) dissolved in a suitable vehicle

  • Vehicle control (e.g., saline, DMSO)

  • Observation chambers

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week before the experiment.

  • Grouping: Randomly divide the mice into groups (n=6-8 per group): vehicle control, positive control (e.g., diazepam), and test compound groups at various doses.

  • Compound Administration: Administer the test compounds or vehicle i.p. 30-60 minutes before PTZ injection.

  • PTZ Induction: Inject PTZ (e.g., 60 mg/kg, i.p.) to induce seizures.

  • Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and observe for 30 minutes.

  • Scoring: Record the latency to the first myoclonic jerk and the onset of generalized clonic-tonic seizures. Seizure severity can be scored using a standardized scale (e.g., Racine scale).

  • Data Analysis: Compare the seizure latency and severity between the treated and control groups. Calculate the percentage of animals protected from seizures in each group. The dose that protects 50% of the animals (ED50) can be determined using probit analysis.[2]

Experimental Workflow: PTZ-Induced Seizure Assay

PTZ_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimatize Acclimatize Mice group Group Animals acclimatize->group prepare_compounds Prepare Test Compounds & PTZ group->prepare_compounds administer Administer Compound/Vehicle (i.p.) prepare_compounds->administer induce Induce Seizures with PTZ (i.p.) administer->induce observe Observe & Score Seizures induce->observe analyze Compare Seizure Latency & Severity observe->analyze calculate Calculate % Protection & ED50 analyze->calculate

Caption: Workflow for the PTZ-induced anticonvulsant assay.

Part 2: Comparative Anticancer Efficacy

Several studies have highlighted the potential of pentanoic acid derivatives as anticancer agents. The cytotoxic effects of these compounds are often evaluated against various cancer cell lines using in vitro assays like the MTT assay.

Comparative Efficacy Data
Compound DerivativeCancer Cell LineIC50 (µM)Reference
Phenylacetyl pentanoic acid deriv. C6Jurkat E6.1 (Leukemia)Not specified, but showed good cytotoxicity[3]
Phenylacetyl pentanoic acid deriv. C27Jurkat E6.1 (Leukemia)Not specified, but showed best activity[3]
O,O'-dialkyl ester of (S,S)-ethylenediamine-N,N'-di-2-(4-methyl)pentanoic acid palladium(II) complexCaCo-2 (Colon)Varies with ester chain length[4]
O,O'-dialkyl ester of (S,S)-ethylenediamine-N,N'-di-2-(4-methyl)pentanoic acid platinum(II) complexSW480 (Colon)Varies with ester chain length[4]
Shikonin ester derivative 3jHepG2 (Hepatoma)0.759[5]

Note: The data presented is for a range of pentanoic acid derivatives to illustrate the potential anticancer activity. Further research is required to obtain a direct comparison of various this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.[6][7]

Signaling Pathways in Cancer Targeted by Fatty Acid Derivatives

Branched-chain fatty acids and their derivatives can influence key signaling pathways involved in cancer cell proliferation, survival, and metastasis. The PI3K/Akt and MAPK pathways are two critical cascades that are often dysregulated in cancer and can be modulated by these compounds.[7][8]

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Fatty acid synthase (FAS), an enzyme involved in lipid biosynthesis, is often overexpressed in cancer cells and can be regulated by the PI3K/Akt pathway.[7][8] Inhibition of FAS by fatty acid derivatives can lead to apoptosis in cancer cells.

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[9] Some fatty acids have been shown to modulate MAPK signaling, which can impact inflammatory responses and cancer progression.[9][10]

Signaling_Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR FAS Fatty Acid Synthase (FAS) Akt->FAS Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival BCFA 3-Ethylpentanoic Acid Derivatives BCFA->FAS Inhibition ERK ERK BCFA->ERK Modulation RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK Inflammation_Proliferation Inflammation & Proliferation ERK->Inflammation_Proliferation

Caption: Potential modulation of PI3K/Akt and MAPK signaling pathways by this compound derivatives.

Part 3: Comparative Anti-inflammatory Efficacy

Branched-chain fatty acids have demonstrated anti-inflammatory properties, making their derivatives interesting candidates for the development of new anti-inflammatory agents. The carrageenan-induced paw edema model in rats is a classic in vivo assay to screen for acute anti-inflammatory activity.

Comparative Efficacy Data

Direct comparative data for this compound derivatives in anti-inflammatory assays is limited. However, studies on other branched-chain fatty acids and their derivatives provide insights into their potential. For instance, iso-branched-chain fatty acids have been shown to decrease the expression of pro-inflammatory genes like CRP and IL-6.[9]

CompoundAssayEffectReference
14-methylpentadecanoic acid (iso-BCFA)Gene expression in HepG2 cellsDecreased CRP and IL-6 mRNA[9]
12-methyltetradecanoic acid (anteiso-BCFA)Gene expression in HepG2 cellsIncreased CRP and IL-6 mRNA[9]
Paeonol derivative 11aLPS-induced NO in RAW 264.7 cellsIC50 = 6.96 µM[11]

Note: The data highlights the structure-dependent effects of branched-chain fatty acids on inflammatory markers. Further studies are needed to specifically evaluate and compare this compound derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the acute anti-inflammatory activity of pharmacological substances.

Objective: To assess the ability of a test compound to reduce the edema induced by the injection of carrageenan into the rat paw.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compounds (this compound derivatives) dissolved in a suitable vehicle

  • Vehicle control

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Plebismometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization and Fasting: Acclimate rats for a week and fast them overnight before the experiment with free access to water.

  • Grouping: Randomly divide the rats into groups (n=6 per group): vehicle control, positive control, and test compound groups at various doses.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plebismometer.

  • Compound Administration: Administer the test compounds or vehicle orally or i.p. 60 minutes before carrageenan injection.

  • Carrageenan Injection: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[12]

Experimental Workflow: Carrageenan-Induced Paw Edema Assay

Carrageenan_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimatize Acclimatize & Fast Rats group Group Animals acclimatize->group baseline Measure Baseline Paw Volume group->baseline administer Administer Compound/Vehicle baseline->administer induce Inject Carrageenan administer->induce measure Measure Paw Volume Over Time induce->measure calculate Calculate % Edema Inhibition measure->calculate compare Compare with Controls calculate->compare

Caption: Workflow for the carrageenan-induced paw edema anti-inflammatory assay.

Conclusion and Future Directions

This guide provides a comparative overview of the biological efficacy of this compound derivatives in anticonvulsant, anticancer, and anti-inflammatory assays. While direct comparative studies for this compound derivatives are still emerging, the available data on related branched-chain fatty acids and pentanoic acid analogues suggest a promising therapeutic potential. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to evaluate these compounds.

Future research should focus on synthesizing a broader range of this compound derivatives and conducting direct, head-to-head comparative studies to establish clear structure-activity relationships. Elucidating the precise molecular mechanisms by which these compounds modulate key signaling pathways such as PI3K/Akt and MAPK will be crucial for their further development as potential therapeutic agents.

References

A Comprehensive Guide to the Validation of a Stability-Indicating Method for 3-Ethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the stability of a drug substance is a cornerstone of pharmaceutical development. A stability-indicating analytical method provides the necessary assurance that any changes in the drug's purity and potency due to degradation can be accurately detected and quantified over time. This guide provides an in-depth, experience-driven approach to validating a stability-indicating method for 3-Ethylpentanoic acid, a key intermediate or potential active pharmaceutical ingredient (API). We will move beyond a simple checklist of validation parameters, focusing on the scientific rationale behind the experimental design and a comparison of potential analytical approaches. This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1) on the validation of analytical procedures and ICH Q1A on stability testing.[1][2]

The Analytical Challenge: this compound

This compound (C7H14O2, Molar Mass: 130.18 g/mol ) is a branched-chain carboxylic acid.[3] Its non-chromophoric nature presents a primary analytical challenge, making direct UV detection at higher wavelengths difficult. Therefore, the choice of analytical methodology is critical.

Selecting the Optimal Analytical Technique: A Comparative Overview

While several techniques could be considered, High-Performance Liquid Chromatography (HPLC) is often the workhorse for such analyses due to its versatility and robustness. Let's compare two common HPLC-based approaches for short-chain fatty acids:

  • HPLC with UV Detection (HPLC-UV/DAD): This is a widely accessible technique. For carboxylic acids lacking a strong chromophore, detection is typically performed at low UV wavelengths (e.g., 210 nm).[4][5] While cost-effective, this approach can be susceptible to interference from other compounds that absorb in this region.

  • HPLC with Mass Spectrometry (HPLC-MS): This method offers significantly higher sensitivity and specificity. It can provide structural information about degradation products, which is invaluable during forced degradation studies. However, it involves higher operational costs and complexity.

For the purpose of this guide, we will focus on the development and validation of a robust HPLC-UV/DAD method , as it represents a widely applicable and accessible approach. The principles discussed are, however, readily adaptable to an HPLC-MS method.

The Core of Stability-Indicating Method Validation: A Step-by-Step Protocol

The validation of a stability-indicating method is a systematic process to demonstrate that the analytical procedure is suitable for its intended purpose. The following sections detail the experimental protocols for each validation parameter as per ICH Q2(R1).

Forced Degradation Studies: Unveiling Potential Degradants

The cornerstone of a stability-indicating method is its ability to separate the intact drug substance from its degradation products. Forced degradation (or stress testing) is the process of intentionally degrading the sample to generate these products.[6][7]

Objective: To generate potential degradation products of this compound under various stress conditions and to assess the specificity of the analytical method. An ideal outcome is 5-20% degradation of the API.[7]

Experimental Protocol:

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., a mixture of water and acetonitrile). This stock solution is then subjected to the following stress conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat at 80°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours).[8]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep at room temperature for a specified period (e.g., 2, 4, 8, 12, and 24 hours).[8]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[7]

  • Thermal Degradation: Expose the solid drug substance to dry heat at a temperature below its melting point (e.g., 105°C) for 24 hours. Also, heat the stock solution at 80°C for 24 hours.

  • Photolytic Degradation: Expose the solid drug substance and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.

After the specified time points, the stressed samples are neutralized (if necessary), diluted to a suitable concentration, and analyzed by the proposed HPLC method.

Anticipated Degradation Pathways: While specific degradation products would need to be identified experimentally (ideally with mass spectrometry), potential degradation pathways for a carboxylic acid like this compound could involve oxidation at the tertiary carbon atom or decarboxylation under harsh thermal conditions.

G cluster_0 Forced Degradation Workflow Stock Solution Stock Solution Acid Hydrolysis (HCl, Heat) Acid Hydrolysis (HCl, Heat) Stock Solution->Acid Hydrolysis (HCl, Heat) Base Hydrolysis (NaOH, RT) Base Hydrolysis (NaOH, RT) Stock Solution->Base Hydrolysis (NaOH, RT) Oxidative Stress (H2O2, RT) Oxidative Stress (H2O2, RT) Stock Solution->Oxidative Stress (H2O2, RT) Thermal Stress (Heat) Thermal Stress (Heat) Stock Solution->Thermal Stress (Heat) Photolytic Stress (Light/UV) Photolytic Stress (Light/UV) Stock Solution->Photolytic Stress (Light/UV) HPLC Analysis HPLC Analysis Acid Hydrolysis (HCl, Heat)->HPLC Analysis Base Hydrolysis (NaOH, RT)->HPLC Analysis Oxidative Stress (H2O2, RT)->HPLC Analysis Thermal Stress (Heat)->HPLC Analysis Photolytic Stress (Light/UV)->HPLC Analysis

Caption: Workflow for Forced Degradation Studies.

Method Validation Parameters

The following diagram illustrates the overall workflow for the validation of the analytical method.

G cluster_1 Method Validation Workflow Method Development Method Development Forced Degradation Forced Degradation Method Development->Forced Degradation Specificity Specificity Forced Degradation->Specificity Linearity & Range Linearity & Range Specificity->Linearity & Range Accuracy Accuracy Linearity & Range->Accuracy Precision Precision Accuracy->Precision LOD & LOQ LOD & LOQ Precision->LOD & LOQ Robustness Robustness LOD & LOQ->Robustness Validated Method Validated Method Robustness->Validated Method

Caption: Overall Workflow for Method Validation.

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Experimental Protocol:

  • Analyze a blank sample (diluent).

  • Analyze a standard solution of this compound.

  • Analyze the samples from the forced degradation studies.

  • If applicable, analyze a sample containing known related substances or impurities.

Acceptance Criteria: The peak for this compound should be free from any co-eluting peaks in the blank and stressed samples. The peak purity should be evaluated using a photodiode array (PDA) detector.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

Experimental Protocol:

  • Prepare a stock solution of this compound of known concentration.

  • Prepare a series of at least five concentrations ranging from, for example, 50% to 150% of the target analytical concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area against the concentration.

Acceptance Criteria: The correlation coefficient (r²) should be not less than 0.999. The y-intercept should be close to zero.

Concentration LevelConcentration (µg/mL)Peak Area (n=3)
50%50125432
80%80201567
100%100250890
120%120301234
150%150376543

The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. The range will be derived from the linearity studies.

Accuracy is the closeness of the test results obtained by the method to the true value.

Experimental Protocol:

Accuracy is typically assessed by recovery studies on a placebo (if a drug product) spiked with known amounts of the analyte. For a drug substance, it can be determined by applying the method to an analyte of known purity. A common approach is to perform recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Concentration LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%8079.299.0%
100%100100.5100.5%
120%120119.499.5%

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): The analysis is repeated on a different day, by a different analyst, and/or on a different instrument.

Acceptance Criteria: The RSD for repeatability and intermediate precision should be not more than 2.0%.

ParameterReplicate 1Replicate 2Replicate 3Replicate 4Replicate 5Replicate 6Mean%RSD
Repeatability (Peak Area)2508902512342498762505672510002499902505930.22%
Intermediate Precision (Peak Area)2523452518902530012525672519872527892524300.18%
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocol:

Introduce small variations in the method parameters and assess the effect on the results. Examples of variations include:

  • Flow rate (e.g., ± 0.1 mL/min)

  • Column temperature (e.g., ± 2°C)

  • Mobile phase composition (e.g., ± 2% of the organic modifier)

  • Detection wavelength (e.g., ± 2 nm)

Acceptance Criteria: The system suitability parameters should remain within the defined limits for all variations, and the results should not be significantly affected.

Conclusion

The validation of a stability-indicating method for this compound is a rigorous but essential process to ensure the quality, safety, and efficacy of a potential pharmaceutical product. By following a systematic approach grounded in the principles of the ICH guidelines, and by thoroughly investigating the method's performance through forced degradation and the assessment of key validation parameters, researchers can develop a reliable and robust analytical method. This guide provides a comprehensive framework for this process, emphasizing the scientific rationale behind each step to foster a deeper understanding and successful implementation in a laboratory setting.

References

comparing the metabolic fate of 3-Ethylpentanoic acid and n-heptanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Metabolic Fates of 3-Ethylpentanoic Acid and n-Heptanoic Acid

Introduction: A Tale of Two Isomers

In the landscape of metabolic research and pharmacology, the journey of a molecule through the body is a story written by its chemical structure. Seemingly minor variations can lead to profoundly different metabolic narratives. This guide explores this principle through the comparative analysis of two C7 carboxylic acid isomers: n-heptanoic acid, a straight-chain saturated fatty acid, and this compound, its branched-chain counterpart.

While both molecules share the same molecular formula (C7H14O2), the simple rearrangement of their carbon skeleton dictates their interaction with the body's metabolic machinery. n-Heptanoic acid is recognized as a nutrient, an odd-chain fatty acid with unique metabolic properties that are being harnessed for therapeutic purposes.[1] Conversely, this compound represents a xenobiotic, a foreign compound whose branched structure poses a challenge to conventional fatty acid degradation pathways.

This guide provides a detailed, evidence-based comparison of their metabolic fates, offering insights for researchers in drug development, toxicology, and metabolic diseases. We will dissect their distinct pathways, present methodologies for their study, and discuss the physiological and pharmacological implications of their structural differences.

Part 1: The Divergent Metabolic Pathways

The fundamental difference in the metabolism of these two compounds lies in where and how they are catabolized. n-Heptanoic acid is a substrate for the primary energy-generating pathway of fatty acid oxidation in the mitochondria, whereas the ethyl branch in this compound obstructs this process, shunting it toward alternative, primarily peroxisomal, pathways.

The Straight Path: n-Heptanoic Acid Metabolism

n-Heptanoic acid, as a medium-chain odd-numbered fatty acid, is metabolized predominantly through mitochondrial β-oxidation.[2] This is a well-characterized, high-efficiency process for energy extraction from straight-chain fats.[3][4]

The process unfolds in several key stages:

  • Activation and Transport : In the cytosol, n-heptanoic acid is activated to its coenzyme A (CoA) thioester, heptanoyl-CoA. It is then transported into the mitochondrial matrix via the carnitine shuttle.

  • Mitochondrial β-Oxidation : Inside the mitochondrion, heptanoyl-CoA undergoes two successive cycles of β-oxidation. Each cycle consists of four enzymatic steps that systematically shorten the acyl-CoA chain by two carbons.[4]

  • Generation of Key Metabolites : The two cycles of β-oxidation yield two molecules of acetyl-CoA. The crucial distinction for an odd-chain fatty acid arises from the final three-carbon remnant: propionyl-CoA.[2][5]

  • Anaplerotic Fate of Propionyl-CoA : Propionyl-CoA is not a waste product. It is carboxylated and converted into succinyl-CoA, which is a key intermediate of the Tricarboxylic Acid (TCA) cycle.[1] This process, known as anaplerosis, replenishes TCA cycle intermediates, which is vital for cellular energy and biosynthetic processes. This anaplerotic potential is the basis for the therapeutic use of triheptanoin (a triglyceride of heptanoic acid) in certain metabolic disorders.[1]

n_heptanoic_acid_metabolism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix n_hep n-Heptanoic Acid hep_coa Heptanoyl-CoA n_hep->hep_coa Activation (Acyl-CoA Synthetase) Carnitine Shuttle beta_ox β-Oxidation (2 cycles) hep_coa->beta_ox acetyl_coa 2x Acetyl-CoA beta_ox->acetyl_coa propionyl_coa Propionyl-CoA beta_ox->propionyl_coa tca TCA Cycle acetyl_coa->tca succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa Carboxylation & Isomerization succinyl_coa->tca Anaplerosis

Caption: Mitochondrial metabolism of n-heptanoic acid.

The Branched Path: this compound Metabolism

The presence of an ethyl group on the third carbon (the β-carbon) of this compound sterically hinders the enzymes of mitochondrial β-oxidation. The body must therefore employ alternative strategies, primarily involving peroxisomes, which are specialized in handling unusual fatty acids.[6][7][8][9] While the exact fate of this compound is not extensively documented, its metabolism can be predicted based on established principles for β-substituted and other branched-chain fatty acids.[10][11]

The likely metabolic sequence involves:

  • Peroxisomal Oxidation : Unlike mitochondrial oxidation, peroxisomal β-oxidation is adapted to handle very long-chain and branched-chain fatty acids.[7][8] this compound would likely be activated to its CoA ester and transported into the peroxisome.

  • Circumventing the Blockade : The β-branch prevents direct β-oxidation. The cell may employ α-oxidation, a process that shortens the fatty acid by one carbon at a time, to remove the carboxyl group and effectively shift the branch point.[10][11] Another possibility is ω-oxidation, which introduces a hydroxyl group at the terminal methyl carbon, creating a dicarboxylic acid that can be degraded from the other end.[8][9]

  • Chain Shortening : Through these alternative mechanisms, the molecule would be broken down into smaller, less complex acyl-CoA esters.

  • Mitochondrial Handoff : Peroxisomal oxidation is typically incomplete.[8] Once the fatty acid is shortened to a medium or short-chain acyl-CoA that is no longer sterically hindered, it can be transported to the mitochondria for the final stages of oxidation to acetyl-CoA or other intermediates.[7]

This pathway is significantly more complex and less efficient for energy production than direct mitochondrial β-oxidation.

branched_acid_metabolism cluster_cytosol_b Cytosol cluster_peroxisome Peroxisome cluster_mitochondrion_b Mitochondrion b_hep This compound b_hep_coa 3-Ethylpentanoyl-CoA b_hep->b_hep_coa Activation alt_ox α- and/or ω-Oxidation b_hep_coa->alt_ox β-branch blocks direct oxidation short_coa Shortened Acyl-CoAs alt_ox->short_coa final_ox Final β-Oxidation short_coa->final_ox Transport to Mitochondria end_products Acetyl-CoA, etc. final_ox->end_products

Caption: Predicted peroxisomal metabolism of this compound.

Part 2: Comparative Data Summary

The key distinctions in the metabolic profiles of these two isomers are summarized below.

Featuren-Heptanoic AcidThis compound
Structure Straight-chain saturated fatty acidBranched-chain fatty acid (ethyl group at C3)
Primary Metabolic Pathway Mitochondrial β-Oxidation[2][4]Peroxisomal α- and/or ω-Oxidation followed by β-Oxidation[6][8][10]
Subcellular Location MitochondriaPeroxisomes, then Mitochondria
Key Intermediates Acetyl-CoA, Propionyl-CoAVarious shortened acyl-CoAs
Anaplerotic Potential High (via Propionyl-CoA → Succinyl-CoA)[1][5]Low to negligible
Metabolic Efficiency HighLower, requires multiple compartments and pathways
Physiological Role Energy source, anaplerotic substrateXenobiotic requiring detoxification

Part 3: Experimental Methodologies

To empirically determine and compare the metabolic fates of these compounds, a multi-faceted experimental approach is required. The following protocols provide robust frameworks for both in vitro and in vivo analysis.

Protocol 1: In Vitro Metabolism in Liver Subcellular Fractions

Rationale: This method allows for the direct assessment of metabolic activity within specific cellular compartments (mitochondria vs. peroxisomes), providing clear evidence for the primary site of catabolism.

Methodology:

  • Subcellular Fractionation:

    • Homogenize fresh liver tissue (e.g., from Wistar rats) in an ice-cold isolation buffer.

    • Perform differential centrifugation to isolate mitochondrial and peroxisomal fractions, as described in established protocols.[12] Purity of fractions should be confirmed using marker enzyme assays.

  • Incubation Assay:

    • Prepare an incubation mixture containing the isolated organelle fraction (mitochondria or peroxisomes), cofactors (ATP, CoA, NAD+), and the fatty acid substrate.

    • Use radiolabeled substrates (e.g., [1-¹⁴C]n-heptanoic acid or [1-¹⁴C]this compound) to enable sensitive tracking.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

    • Terminate the reaction by adding perchloric acid.

  • Metabolite Analysis:

    • Separate the water-soluble metabolites (e.g., acetyl-CoA, propionyl-CoA) from the unreacted fatty acid using a suitable extraction method.

    • Analyze the metabolite profile using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector.

    • Alternatively, use Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization to identify and quantify the metabolic products.[13]

  • Data Interpretation:

    • Compare the rate of substrate disappearance and the profile of metabolites generated by mitochondrial versus peroxisomal fractions for each compound. A high rate of metabolism for n-heptanoic acid in mitochondria and for this compound in peroxisomes would be expected.

protocol_invitro cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis sub Radiolabeled Substrate (n-heptanoic or This compound) incubate Incubate at 37°C with Cofactors sub->incubate liver Liver Tissue frac Differential Centrifugation liver->frac mito Mitochondria frac->mito pero Peroxisomes frac->pero mito->incubate pero->incubate extract Metabolite Extraction incubate->extract hplc_ms HPLC or GC-MS Analysis extract->hplc_ms results Quantify Metabolites & Compare Rates hplc_ms->results

Caption: Workflow for in vitro metabolism using subcellular fractions.

Protocol 2: In Vivo Stable Isotope Tracing Study

Rationale: This in vivo approach provides a holistic view of the absorption, distribution, metabolism, and excretion (ADME) of the compounds in a living organism, capturing the interplay between different organs.

Methodology:

  • Tracer Administration:

    • Synthesize stable isotope-labeled versions of the fatty acids (e.g., uniformly ¹³C-labeled).

    • Administer the labeled compound to an animal model (e.g., C57BL/6 mouse) via oral gavage or intravenous injection.[14][15]

  • Sample Collection:

    • Collect biological samples at multiple time points post-administration (e.g., 0, 1, 4, 8, 24 hours).

    • Samples should include blood (for plasma), urine, and key metabolic tissues (liver, skeletal muscle, heart, kidney).

  • Metabolite Extraction and Analysis:

    • Perform a polar metabolite extraction from plasma and tissue homogenates using a solvent system like methanol/acetonitrile/water.

    • Analyze the extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Develop a targeted method to detect and quantify the administered labeled compound and its expected downstream labeled metabolites (e.g., ¹³C-labeled succinate from ¹³C-n-heptanoic acid).

  • Data Interpretation:

    • Map the appearance and disappearance of the parent compound and its metabolites across different tissues and biofluids over time.

    • This will reveal the primary organs of uptake and metabolism and the ultimate fate of the carbon backbone of each fatty acid. For n-heptanoic acid, a rapid appearance of labeled TCA cycle intermediates is expected. For this compound, a slower clearance and a different profile of urinary metabolites are anticipated.

protocol_invivo tracer Administer ¹³C-Labeled Fatty Acid to Mouse collection Collect Blood, Urine, & Tissues (Time Course) tracer->collection extraction Metabolite Extraction collection->extraction lcms LC-MS/MS Analysis extraction->lcms mapping Map Labeled Metabolites (ADME Profile) lcms->mapping

Caption: Workflow for in vivo stable isotope tracing study.

Conclusion and Implications

The metabolic divergence of n-heptanoic acid and this compound is a clear demonstration of biochemical specificity. The straight-chain structure of n-heptanoic acid allows it to serve as an efficient fuel source and an anaplerotic substrate, a property now leveraged in therapies for fatty acid oxidation disorders.[1] Its metabolism is direct, rapid, and integrated with central energy pathways.

In stark contrast, the branched structure of this compound renders it a xenobiotic. Its metabolism is a detoxification process, requiring specialized, less efficient machinery in the peroxisomes before it can be fully broken down. This indirect route has significant implications. For drug development professionals, if such a branched structure were part of a candidate molecule, it would raise flags for potential metabolic bottlenecks, slower clearance, and possible off-target effects or toxicity due to the accumulation of unusual intermediates. The metabolism of structurally related compounds, such as the teratogen 2-ethylhexanoic acid, underscores the potential for branched-chain fatty acids to interfere with normal development and physiology.[16]

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Ethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

The proper management and disposal of chemical waste are paramount in any laboratory setting to ensure the safety of personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Ethylpentanoic acid, grounded in established safety procedures and regulatory compliance. As a Senior Application Scientist, my aim is to offer not just a procedure, but a framework for thinking about chemical waste that prioritizes safety, responsibility, and scientific integrity.

Understanding the Compound: this compound Profile

Before handling or disposing of any chemical, a thorough understanding of its properties is essential. This compound (C₇H₁₄O₂) is a carboxylic acid. While specific hazard data for this compound is not extensively documented in readily available safety data sheets, its chemical class provides a strong basis for establishing safe handling and disposal protocols. Carboxylic acids, as a group, are generally considered weak acids but can still be corrosive and require careful handling[1].

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₄O₂[2][3]
Molecular Weight 130.18 g/mol [2][3]
Boiling Point 212 °C[3]
Flash Point 102.8 ± 6.9 °C[3]
Density 0.9 ± 0.1 g/cm³[3]
Immediate Safety Protocols & Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. Adherence to stringent safety protocols is mandatory when working with this compound to mitigate risks of exposure and injury.

Handling Procedures:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood[3][4].

  • Avoid all personal contact, including inhalation of vapors and direct contact with skin and eyes[4][5].

  • Prevent fire by using non-sparking tools and avoiding sources of ignition, as the material can be combustible[3][5].

  • Ensure that emergency equipment, such as an eyewash station and safety shower, is readily accessible[6][7].

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale & Source
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and vapors. Required by OSHA regulations 29 CFR 1910.133[4][7].
Hand Protection Chemical-impermeable gloves (e.g., nitrile, neoprene).Prevents skin contact. Gloves must be inspected before use and hands washed thoroughly after handling[4][5].
Body Protection A lab coat or chemical-resistant apron.Protects against spills and contamination of personal clothing[4][5].
Respiratory Not typically required with adequate ventilation.A NIOSH/MSHA approved respirator may be necessary for large spills or in poorly ventilated areas[4][8].
Core Disposal Principles: What You Must Know

The disposal of this compound is governed by its chemical nature and regulatory frameworks. The following principles are foundational:

  • Do Not Use Drain Disposal: this compound must not be disposed of down the sanitary sewer[4]. While some jurisdictions permit the neutralization and drain disposal of simple carboxylic acids with five or fewer carbon atoms in very small quantities, this compound, with seven carbon atoms, does not meet this criterion[4][9].

  • Treat as Hazardous Waste: In a laboratory setting, all chemical waste should be presumed hazardous unless explicitly determined to be non-hazardous by your institution's Environmental Health & Safety (EHS) department[10].

  • No Evaporation: Intentionally evaporating chemical waste as a method of disposal is strictly prohibited[10].

  • Segregation is Key: Never mix this compound waste with incompatible chemicals. It should be kept separate from bases, oxidizing agents, and reactive metals to prevent dangerous chemical reactions[11][12].

Step-by-Step Disposal Protocol

This protocol outlines the systematic process for managing this compound from the point of generation to its final removal by trained professionals.

Step 1: Waste Collection

  • Collect all waste containing this compound, including contaminated materials like absorbent pads or disposable labware, at the point of generation[4].

  • Use a designated waste container that is in good condition, free from leaks or damage, and has a secure, screw-top lid[11][13].

Step 2: Container Selection and Labeling

  • The container must be made of a material chemically compatible with the acid (e.g., glass or high-density polyethylene)[13]. Avoid metal containers which can corrode[1].

  • Label the container clearly and accurately. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate list of all constituents and their approximate percentages if it is a mixture[11].

    • The date accumulation started.

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA)[11].

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel[13][14].

  • Ensure the SAA has secondary containment (such as a larger, chemically resistant tray) to capture any potential leaks[13].

  • Store acids and bases in separate secondary containment to prevent accidental mixing[11].

Step 4: Arranging for Final Disposal

  • Do not transport hazardous waste yourself[10].

  • Contact your institution’s Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup[4][10][15].

  • Follow their specific procedures for waste hand-off. Maintain records of waste generation and disposal as required by your institution and local regulations[15].

Decision Workflow for Disposal

The following diagram illustrates the critical decision-making process for the proper disposal of this compound waste.

start This compound Waste Generated check_mixture Is the waste mixed with other chemicals? start->check_mixture collect_pure Collect in a designated, compatible, and sealed container. check_mixture->collect_pure No consult_ehs_mixture Consult EHS for specific disposal protocol for the mixture. DO NOT combine waste streams without approval. check_mixture->consult_ehs_mixture Yes label_container Label container with 'Hazardous Waste', chemical name, and start date. collect_pure->label_container store_saa Store in a designated Satellite Accumulation Area (SAA) with secondary containment. label_container->store_saa contact_ehs_pure Contact EHS or licensed waste disposal company for pickup. store_saa->contact_ehs_pure

Caption: Decision workflow for the disposal of this compound.

Regulatory Framework

The disposal of laboratory chemical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[13][14]. Additionally, the Occupational Safety and Health Administration (OSHA) sets standards for worker safety when handling hazardous materials[7]. It is crucial to remember that state and local regulations may be more stringent than federal laws. Always consult your local EHS department to ensure full compliance[4][15].

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethylpentanoic acid
Reactant of Route 2
Reactant of Route 2
3-Ethylpentanoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.